Product packaging for Farnesyl acetate(Cat. No.:CAS No. 29548-30-9)

Farnesyl acetate

Cat. No.: B1205464
CAS No.: 29548-30-9
M. Wt: 264.4 g/mol
InChI Key: ZGIGZINMAOQWLX-UHFFFAOYSA-N
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Description

Farnesyl acetate has been reported in Daphne odora, Artemisia annua, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O2 B1205464 Farnesyl acetate CAS No. 29548-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7,11-trimethyldodeca-2,6,10-trienyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIGZINMAOQWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047222
Record name Farnesyl acetate
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Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; Rosy floral aroma
Record name (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.908-0.914
Record name (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

29548-30-9
Record name Farnesyl acetate
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Record name Farnesyl acetate
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Record name 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate
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Record name 3,7,11-trimethyldodeca-2,6,10-trienyl acetate
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Farnesyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate (C₁₇H₂₈O₂) is a naturally occurring sesquiterpenoid ester. As a derivative of farnesol, it plays a role in various biological processes and is of significant interest to researchers in fields ranging from entomology to oncology. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an examination of its role in cellular signaling pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic floral, green, and rosy odor.[1][2] It is practically insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[1][3]

Table 1: Quantitative Chemical Properties of this compound
PropertyValueReferences
Molecular Formula C₁₇H₂₈O₂[4]
Molecular Weight 264.40 g/mol [4]
Boiling Point 165-166 °C at 9.00 mmHg; 325 °C at 760 mmHg[1][5]
Melting Point Not available[5]
Density 0.905 - 0.914 g/mL at 25 °C[1][2]
Refractive Index 1.470 - 1.478 at 20 °C[1][2]
Vapor Pressure 0.000054 mmHg at 25 °C (estimated)[1]
Flash Point 110 °C (230 °F)[1][5]
Solubility in Water 0.03236 mg/L at 25 °C (estimated)[1]
logP (Octanol/Water) 5.790 (estimated)[1]

Experimental Protocols

Synthesis of this compound from Farnesol

A common method for the synthesis of this compound is the esterification of farnesol with acetic anhydride in the presence of a base catalyst like pyridine.[5][6]

Materials:

  • Farnesol

  • Dry pyridine

  • Acetic anhydride

  • Petroleum ether (b.p. 60–68 °C)

  • 5% Sulfuric acid

  • Saturated aqueous sodium hydrogen carbonate

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a stoppered Erlenmeyer flask, dissolve 0.11 moles of farnesol in 40 mL of dry pyridine.

  • Add 40 mL of acetic anhydride in four portions over a 15-minute period while stirring.

  • Allow the mixture to stand for 6 hours.

  • Pour the mixture onto 250 g of ice and add 400 mL of water.

  • Extract the aqueous mixture with five 100-mL portions of petroleum ether.

  • Combine the organic extracts and wash successively with two 50-mL portions of water, 5% sulfuric acid, and saturated aqueous sodium hydrogen carbonate.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution using a rotary evaporator to yield this compound as a colorless oil.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of this compound, particularly in complex mixtures like essential oils.

Instrumentation and Conditions (Adapted for Sesquiterpene Acetates):

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: HP-5 (30m × 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column.[3]

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program:

    • Initial temperature: 80 °C.

    • Ramp: 10 °C/min to 280 °C.[7]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: m/z 40-550.

  • Identification: Based on comparison of mass spectra with NIST libraries and retention indices.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for the structural elucidation of this compound and its stereoisomers.

Instrumentation and Conditions:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Standard: Tetramethylsilane (TMS).

  • ¹H-NMR Data: Chemical shifts are reported in ppm (δ) relative to TMS. Data should include chemical shift, integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz.[8]

  • ¹³C-NMR Data: Chemical shifts are reported in ppm (δ) relative to TMS. Unambiguous assignment of all carbon resonances can be achieved using techniques such as Lanthanide Induced Shifts (LIS).[9]

Infrared (IR) Spectroscopy

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive method for identifying the functional groups present in this compound.

Instrumentation and Conditions:

  • Spectrometer: FTIR spectrometer equipped with an ATR accessory.

  • Spectral Range: 4000–600 cm⁻¹.[2]

  • Resolution: 4 cm⁻¹.[2]

  • Sample Preparation: A few drops of the liquid sample are placed directly on the ATR crystal.[10]

  • Key Spectral Features: The IR spectrum of this compound will show characteristic strong absorption bands for the C=O stretch of the ester group (around 1740 cm⁻¹) and C-O stretches (between 1300 and 1000 cm⁻¹).[6]

Signaling Pathways and Biological Activity

This compound, as a derivative of farnesol, is implicated in cellular processes such as apoptosis. Farnesol has been shown to induce apoptosis in various cancer cell lines through mechanisms that involve the endoplasmic reticulum (ER) stress response and the activation of key signaling pathways, including the NF-κB and MAPK pathways.[1][11][12]

Farnesol-Induced Apoptosis via NF-κB and MAPK Signaling

Farnesol treatment in human lung carcinoma cells has been demonstrated to reduce the levels of IκBα, leading to the nuclear translocation of the NF-κB p65/RelA subunit.[12] Concurrently, farnesol activates the MEK1/2-ERK1/2 signaling cascade, which in turn activates MSK1. Activated MSK1 then phosphorylates p65/RelA at Ser276, enhancing its transcriptional activity.[12] This cascade results in the increased expression of inflammatory and apoptosis-related genes.[1][12]

Farnesol_Signaling cluster_nucleus Farnesol Farnesol MEK1_2 MEK1/2 Farnesol->MEK1_2 IkBa IκBα Farnesol->IkBa   Inhibition ERK1_2 ERK1/2 MEK1_2->ERK1_2 MSK1 MSK1 ERK1_2->MSK1 p65_p p65-P (Ser276) MSK1->p65_p Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus p65_p->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Apoptosis) Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Farnesol-induced NF-κB and MAPK signaling cascade leading to apoptosis.

Experimental Workflow for Synthesis and Purification

The synthesis and subsequent purification of this compound can be visualized as a streamlined workflow, ensuring high purity of the final product.

Synthesis_Workflow Start Start: Farnesol + Acetic Anhydride + Pyridine Reaction Esterification Reaction (6 hours) Start->Reaction Quench Quenching with Ice Water Reaction->Quench Extraction Liquid-Liquid Extraction (Petroleum Ether) Quench->Extraction Washing Washing Steps (H₂O, H₂SO₄, NaHCO₃) Extraction->Washing Drying Drying over MgSO₄ Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration End End: Pure this compound Concentration->End

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a sesquiterpenoid with well-defined chemical and physical properties. Its synthesis is straightforward, and its analysis can be accomplished using standard chromatographic and spectroscopic techniques. The biological activity of its precursor, farnesol, particularly in inducing apoptosis through defined signaling pathways, highlights the potential of this compound and related compounds as subjects for further investigation in drug development and other scientific disciplines. This guide provides the foundational technical information necessary for researchers to effectively work with and understand this versatile molecule.

References

The Biosynthesis of Farnesyl Acetate in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Farnesyl acetate, a significant contributor to the aroma and flavor profiles of numerous plants, is a sesquiterpenoid ester synthesized through a complex and highly regulated metabolic pathway. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants, intended for researchers, scientists, and professionals in drug development. The document outlines the core enzymatic steps, from central carbon metabolism to the final esterification, and presents quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Introduction

Terpenoids represent the largest and most diverse class of natural products in plants, playing crucial roles in growth, development, and interactions with the environment. Among these, sesquiterpenoids (C15) are responsible for a wide array of biological activities and characteristic fragrances. This compound, an ester derived from the sesquiterpene alcohol farnesol, is a notable volatile organic compound found in various plant species, contributing to their distinctive scents. Understanding the biosynthesis of this compound is critical for applications in flavor and fragrance industries, as well as for potential pharmaceutical development due to the diverse biological activities of terpenoids.

This guide details the two primary pathways for the synthesis of the universal isoprene building blocks, the subcellular compartmentalization of these pathways, the formation of the immediate precursor farnesyl diphosphate, and the final enzymatic conversion to this compound.

The this compound Biosynthesis Pathway

The journey to this compound begins with the synthesis of the five-carbon (C5) isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Plants utilize two distinct and spatially separated pathways for the production of IPP and DMAPP: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.[1][2]

The Mevalonate (MVA) Pathway (Cytosolic)

The MVA pathway, primarily occurring in the cytosol, is the principal source of precursors for sesquiterpenoid biosynthesis.[3] The pathway commences with the condensation of three molecules of acetyl-CoA.[4][5]

The key enzymatic steps are:

  • Acetoacetyl-CoA Thiolase (AACT): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Hydroxymethylglutaryl-CoA Synthase (HMGS): Condenses acetoacetyl-CoA with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

  • HMG-CoA Reductase (HMGR): A key regulatory enzyme that reduces HMG-CoA to mevalonate.[6]

  • Mevalonate Kinase (MVK): Phosphorylates mevalonate to produce mevalonate-5-phosphate.

  • Phosphomevalonate Kinase (PMK): Further phosphorylates mevalonate-5-phosphate to yield mevalonate-5-diphosphate.

  • Mevalonate Diphosphate Decarboxylase (MVD): Decarboxylates and dehydrates mevalonate-5-diphosphate to form IPP.[5]

The Methylerythritol Phosphate (MEP) Pathway (Plastidial)

Located in the plastids, the MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates and is the primary source for monoterpenes, diterpenes, and carotenoids.[2][3] While less directly involved in cytosolic sesquiterpenoid synthesis, cross-talk between the MVA and MEP pathways through the exchange of IPP has been reported.[3]

Formation of Farnesyl Diphosphate (FPP)

IPP produced by either pathway can be isomerized to DMAPP by Isopentenyl Diphosphate Isomerase (IDI) . The synthesis of the direct precursor to all sesquiterpenoids, farnesyl diphosphate (FPP), is catalyzed by Farnesyl Diphosphate Synthase (FPPS) . This enzyme catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP.[7][8]

  • DMAPP + IPP → Geranyl Diphosphate (GPP) (C10)

  • GPP + IPP → Farnesyl Diphosphate (FPP) (C15)

FPPS is a critical branch-point enzyme in isoprenoid metabolism.[7][8]

Conversion of FPP to this compound

The final steps in the biosynthesis of this compound involve the conversion of FPP to farnesol, followed by its acetylation.

  • Terpene Synthase (TPS)/Phosphatase Activity: FPP is converted to farnesol. This can be achieved through the action of a specific farnesol synthase, a type of terpene synthase, or through the action of phosphatases that remove the diphosphate group from FPP.

  • Alcohol Acyltransferase (AAT): The terminal step is the esterification of farnesol with an acetyl group, a reaction catalyzed by an Alcohol Acyltransferase (AAT) .[9] These enzymes utilize acetyl-CoA as the acetyl donor. AATs belong to the diverse BAHD superfamily of acyltransferases.

The overall pathway from acetyl-CoA to this compound is depicted in the following diagram:

Farnesyl_Acetate_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_precursors Central Precursors cluster_FPP Farnesyl Diphosphate Synthesis cluster_final Final Conversion AcetylCoA 3x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AACT HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR MVAP Mevalonate-5-P Mevalonate->MVAP MVK MVAPP Mevalonate-5-PP MVAP->MVAPP PMK IPP_MVA Isopentenyl Diphosphate (IPP) MVAPP->IPP_MVA MVD IPP Isopentenyl Diphosphate (IPP) IPP_MVA->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IDI GPP Geranyl Diphosphate (GPP) IPP->GPP FPPS FPP Farnesyl Diphosphate (FPP) IPP->FPP FPPS DMAPP->GPP FPPS GPP->FPP FPPS Farnesol Farnesol FPP->Farnesol TPS/Phosphatase FarnesylAcetate This compound Farnesol->FarnesylAcetate AAT (+ Acetyl-CoA) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis PlantTissue Plant Tissue Vial Headspace Vial PlantTissue->Vial Heating Incubate at Controlled Temperature Vial->Heating Additives Add NaCl and Internal Standard Additives->Vial SPME Expose SPME Fiber to Headspace Heating->SPME GCMS GC-MS Injection and Analysis SPME->GCMS DataProcessing Data Processing (Peak Integration) GCMS->DataProcessing Quantification Quantification vs. Internal Standard DataProcessing->Quantification

References

Unraveling the Molecular Mechanisms of Farnesyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Farnesyl acetate, a naturally occurring sesquiterpenoid and a derivative of the isoprenoid pathway intermediate farnesyl pyrophosphate, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms of action of this compound, summarizing key research findings, experimental methodologies, and quantitative data to support further investigation and potential therapeutic development.

Core Mechanism: Inhibition of DNA Replication and Protein Prenylation

The primary mechanism of action of this compound in mammalian cells is the inhibition of DNA replication. Studies have demonstrated that this compound effectively arrests Chinese hamster ovary (CHO) and human (HeLa) cells prior to the DNA synthesis (S) phase of the cell cycle.[1] This effect is achieved through a mechanism that is independent of the mevalonate pathway, as its inhibitory action is observed even in cells lacking HMG-CoA reductase or in the presence of high levels of compactin, an inhibitor of HMG-CoA reductase.[1]

A key aspect of this compound's activity is its ability to block protein prenylation, a crucial post-translational modification where isoprenoid groups are attached to proteins.[1] This inhibition is comparable to that of known farnesylation inhibitors. The irreversible nature of the DNA replication block after prolonged exposure (over 6 hours) suggests a mechanism distinct from simple metabolic inhibition.[1]

Signaling Pathway of this compound's Inhibition of DNA Replication

Farnesyl_Acetate_DNA_Replication_Inhibition cluster_cell Cellular Processes This compound This compound Protein Prenylation Protein Prenylation This compound->Protein Prenylation Inhibits DNA Replication DNA Replication This compound->DNA Replication Directly or Indirectly Inhibits Protein Prenylation->DNA Replication Required for S Phase Arrest S Phase Arrest DNA Replication->S Phase Arrest Leads to

Caption: this compound inhibits protein prenylation, a process essential for DNA replication, leading to S phase arrest.

Insecticidal Activity: A Disruptor of Insect Development

This compound has demonstrated significant toxicity against various insect species, positioning it as a potential biopesticide. Its mechanism in insects appears to be linked to the disruption of the juvenile hormone (JH) pathway.

In the diamondback moth, Plutella xylostella, this compound exposure leads to extended developmental times and significant morphogenetic abnormalities, such as larval-pupal intermediates and adults with twisted wings.[2] Research suggests that this compound may act as an inhibitor of farnesol dehydrogenase, an enzyme critical for the biosynthesis of juvenile hormone III (JHIII).[2] By disrupting JHIII levels, this compound interferes with normal insect development and reproduction.

Experimental Workflow for Assessing Insecticidal Activity

Insecticidal_Activity_Workflow Insect Rearing Insect Rearing Sublethal Concentration Treatment Sublethal Concentration Treatment Insect Rearing->Sublethal Concentration Treatment Observation of Developmental Stages Observation of Developmental Stages Sublethal Concentration Treatment->Observation of Developmental Stages Morphological Abnormality Analysis Morphological Abnormality Analysis Observation of Developmental Stages->Morphological Abnormality Analysis Data Analysis Data Analysis Morphological Abnormality Analysis->Data Analysis

Caption: Workflow for evaluating the insecticidal effects of this compound on insect development.

Quantitative Data Summary

ParameterOrganism/Cell LineEffectValueReference
LD50Red Palm Weevil LarvaeToxicity7867 ppm[3]

Detailed Experimental Protocols

Inhibition of DNA Replication in Cell Culture

  • Cell Lines: Chinese hamster ovary (CHO) and human (HeLa) cells.

  • Methodology:

    • Cells are cultured in appropriate media.

    • This compound is added to the culture medium at various concentrations.

    • DNA synthesis is measured by the incorporation of [3H]thymidine.

    • Cell cycle progression is analyzed using fluorescence-activated cell sorter (FACS) analysis to determine the percentage of cells in G1, S, and G2/M phases.

    • To assess the independence from the mevalonate pathway, experiments are repeated in the presence of compactin or in HMG-CoA reductase-deficient cell lines.

    • Protein synthesis is monitored by [35S]methionine incorporation to ensure the observed effects are specific to DNA replication.[1]

Assessment of Insecticidal Activity

  • Organism: Diamondback moth, Plutella xylostella.

  • Methodology:

    • Larvae are reared on an artificial diet.

    • Sublethal concentrations of this compound are incorporated into the diet.

    • Developmental parameters, including larval and pupal duration, pupal weight, and emergence rate, are recorded.

    • Morphological abnormalities in pupae and adults are observed and categorized.

    • Fecundity and egg hatchability of the surviving adults are assessed to determine effects on reproduction.[2]

Relationship to Farnesol

This compound is a derivative of farnesol, a more extensively studied sesquiterpenoid. Farnesol itself is known to be a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels and is a precursor to insect juvenile hormones.[4] While this compound's mechanisms are being elucidated, the structural similarity to farnesol suggests potential overlapping or related biological activities that warrant further investigation.

Logical Relationship of Farnesol and this compound

Farnesol_Relationship Farnesol Farnesol Acetylation Acetylation Farnesol->Acetylation This compound This compound Acetylation->this compound

Caption: this compound is synthesized from farnesol through an acetylation reaction.

References

A Technical Guide to the Isomers and Stereochemistry of Farnesyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl acetate, a naturally occurring sesquiterpenoid, is a pivotal molecule in various biological and commercial domains, from perfumery to potential therapeutic applications. Its bioactivity is intrinsically linked to the geometric isomerism around its two non-terminal double bonds, giving rise to four distinct stereoisomers: (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z). This technical guide provides a comprehensive overview of these isomers, detailing their stereochemistry, physicochemical properties, and the experimental protocols for their synthesis and characterization. Furthermore, it explores the biosynthetic origins of its precursor, farnesyl pyrophosphate (FPP), and its critical role in cellular signaling pathways, particularly protein prenylation.

Introduction to this compound Isomerism

This compound (3,7,11-trimethyl-2,6,10-dodecatrien-1-yl acetate) is an acyclic sesquiterpene ester. The presence of carbon-carbon double bonds at the C2 and C6 positions results in the potential for geometric isomerism.[1] Consequently, four stereoisomers exist, each with a unique three-dimensional structure that dictates its chemical and biological properties. The isomers are designated based on the E (entgegen, opposite) and Z (zusammen, together) nomenclature for the substituents around the double bonds.

The four stereoisomers are:

  • (2E,6E)-Farnesyl acetate (trans, trans)

  • (2Z,6E)-Farnesyl acetate (cis, trans)

  • (2E,6Z)-Farnesyl acetate (trans, cis)

  • (2Z,6Z)-Farnesyl acetate (cis, cis)

While mixtures of these isomers are common in commercial applications like fragrances[1][2], individual isomers often exhibit specific biological activities, such as functioning as insect pheromones or possessing distinct toxicological profiles.[3][4] Understanding the stereochemistry is therefore crucial for research and development in fields relying on stereospecific molecular interactions.

Physicochemical and Spectroscopic Data

The differentiation and identification of this compound isomers rely on precise analytical techniques. While their elemental composition and molecular weight are identical, their physical properties and spectroscopic signatures show subtle but significant differences. Carbon-13 NMR spectroscopy is particularly powerful for distinguishing between the isomers.[5]

Table 1: Physicochemical Properties of this compound Isomers
Property(2E,6E)-Farnesyl Acetate(2Z,6E)-Farnesyl Acetate(2E,6Z)-Farnesyl Acetate(2Z,6Z)-Farnesyl AcetateGeneral Mixture
CAS Number 4128-17-0[6]40266-29-3[7]24163-98-2[8]24163-97-1[9]29548-30-9[10]
Molecular Formula C₁₇H₂₈O₂[6]C₁₇H₂₈O₂[7]C₁₇H₂₈O₂[11]C₁₇H₂₈O₂[9]C₁₇H₂₈O₂[10]
Molecular Weight 264.40 g/mol [6]264.40 g/mol [7]264.40 g/mol [11]264.40 g/mol [9]264.40 g/mol [10]
Boiling Point 115-125 °C @ 0.3 mmHgData not available676.77 K (calc.)[12]Data not available325 °C @ 760 mmHg[1]
Density 0.914 g/mL at 25 °CData not availableData not availableData not available0.91 g/mL at 20 °C
Refractive Index n20/D 1.477Data not availableData not availableData not availablen20/D 1.477
Flash Point 103.33 °C[13]Data not availableData not availableData not available110 °C[1]
Table 2: Selected ¹³C-NMR Chemical Shifts (ppm) for this compound Isomers

Data derived from studies on farnesol and its acetate derivatives. Chemical shifts are indicative and may vary slightly based on solvent and experimental conditions.[5]

Carbon Atom (2E,6E) Isomer (2Z,6E) Isomer (2E,6Z) Isomer (2Z,6Z) Isomer
C-1 61.4 61.4 61.4 61.4
C-2 118.8 119.8 118.8 119.8
C-3 142.3 141.2 142.3 141.2
C-4 39.6 39.6 32.0 32.0
C-5 26.6 26.6 34.2 34.2

| C-12 (Methyl on C-3) | 16.5 | 23.6 | 16.5 | 23.6 |

Biological Synthesis and Signaling Pathways

This compound is derived from its precursor alcohol, farnesol. In nature, farnesol is synthesized from farnesyl pyrophosphate (FPP) , a central intermediate in the mevalonate (MVA) pathway.[14] FPP is a C15 isoprenoid that serves as a branch-point for the synthesis of thousands of compounds, including sesquiterpenes, sterols (like cholesterol), carotenoids, and dolichols.[15][16][17]

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase ipp IPP (Isopentenyl Pyrophosphate) mevalonate->ipp dmapp DMAPP (Dimethylallyl Pyrophosphate) ipp->dmapp Isomerase gpp GPP (Geranyl Pyrophosphate) ipp->gpp GPP Synthase fpp FPP (Farnesyl Pyrophosphate) ipp->fpp FPP Synthase dmapp->gpp GPP Synthase gpp->fpp FPP Synthase farnesol Farnesol fpp->farnesol Phosphatase sesquiterpenes Sesquiterpenes fpp->sesquiterpenes squalene Squalene -> Sterols fpp->squalene prenylated_protein Prenylated Protein fpp->prenylated_protein Farnesyl- transferase (FTase) fa This compound farnesol->fa Acetyltransferase protein Protein (e.g., Ras) protein->prenylated_protein

Figure 1: Biosynthesis of this compound via the Mevalonate Pathway.

A critical function of FPP in cellular biology is its role as a lipid donor in protein prenylation. This post-translational modification involves the attachment of farnesyl (or geranylgeranyl) groups to specific cysteine residues near the C-terminus of proteins, such as those in the Ras superfamily of small GTPases. This process is essential for anchoring these proteins to cell membranes, which is a prerequisite for their function in signal transduction pathways that regulate cell growth, differentiation, and survival.[18] The enzyme responsible for this transfer is farnesyltransferase (FTase).

Protein_Farnesylation cluster_cytosol Cytosol cluster_membrane Cell Membrane fpp Farnesyl Pyrophosphate (FPP) ftase Farnesyltransferase (FTase) fpp->ftase complex FPP-FTase-Ras Ternary Complex ftase->complex ras Ras Protein (CaaX motif) ras->ftase farnesylated_ras Farnesylated Ras complex->farnesylated_ras Farnesyl group transfer farnesylated_ras_mem Membrane-Anchored Farnesylated Ras farnesylated_ras->farnesylated_ras_mem Translocation & further processing [Signaling Cascade] [Signaling Cascade] farnesylated_ras_mem->[Signaling Cascade]

Figure 2: The Protein Farnesylation Signaling Pathway.

Experimental Protocols

Synthesis of this compound from Farnesol

This protocol describes a general method for the esterification of farnesol, which is often commercially available as a mixture of isomers.[19] Stereospecific synthesis of a particular isomer requires a stereocontrolled synthesis of the corresponding farnesol isomer first.

Materials:

  • Farnesol (isomer mixture or pure isomer)

  • Acetic anhydride

  • Dry pyridine

  • Petroleum ether (b.p. 60–68°C)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve farnesol (e.g., 0.11 mol) in dry pyridine (e.g., 40 mL) in a stoppered Erlenmeyer flask.

  • Add acetic anhydride (e.g., 40 mL) in portions over a 15-minute period while stirring.

  • Allow the mixture to stand at room temperature for approximately 6 hours to ensure complete reaction.

  • Pour the reaction mixture onto ice (approx. 250 g) and add water (approx. 400 mL).

  • Extract the aqueous mixture with five 100-mL portions of petroleum ether.

  • Combine the organic extracts and wash successively with two 50-mL portions of water, two 50-mL portions of 5% sulfuric acid (to remove pyridine), and finally with saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure using a rotary evaporator to yield crude this compound as a colorless oil.

  • The product can be further purified by flash chromatography if necessary.[19]

Isomer Separation and Characterization Workflow

The analysis and separation of a mixture of this compound isomers typically follow a multi-step workflow involving chromatography and spectroscopy.

Experimental_Workflow start This compound (Isomer Mixture) gc Gas Chromatography (GC) start->gc Analytical Separation & Quantification gc_ms GC-Mass Spectrometry (GC-MS) start->gc_ms Molecular Weight Confirmation hplc Preparative HPLC or Flash Chromatography start->hplc Physical Separation fractions Collect Isomer Fractions hplc->fractions nmr NMR Spectroscopy (¹H, ¹³C, COSY) fractions->nmr Structural Elucidation structure Stereochemical Assignment and Purity Confirmation nmr->structure

Figure 3: Workflow for Isomer Separation and Characterization.

Protocol: Isomer Identification by NMR Spectroscopy

  • Sample Preparation: Dissolve a purified isomer fraction (approx. 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a 5mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D correlation experiments like COSY can also be performed to aid in proton assignments.[5]

  • Spectral Analysis:

    • ¹H NMR: Analyze the chemical shifts and coupling constants of the vinylic protons (at C-2 and C-6) and the allylic methyl protons (at C-3 and C-7). The stereochemistry influences these values.

    • ¹³C NMR: The chemical shifts of the allylic carbons (C-4, C-5) and the methyl carbons attached to the double bonds (C-12) are particularly sensitive to the E/Z configuration. For instance, a methyl group on a Z (cis) double bond typically resonates at a lower field (is more deshielded) compared to one on an E (trans) double bond due to steric effects.[5] By comparing the observed chemical shifts to established data (as in Table 2), the stereochemistry of each double bond can be unequivocally assigned.

Conclusion

The stereochemistry of this compound is a determining factor in its physical properties and biological function. The four distinct isomers—(2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z)—arise from geometric constraints at the C2 and C6 double bonds. Their biosynthesis is intricately linked to the mevalonate pathway and the central intermediate FPP, a molecule vital for numerous cellular processes, including the crucial post-translational modification of signaling proteins. For professionals in drug development and chemical biology, a thorough understanding of these isomers, supported by robust analytical and synthetic protocols, is essential for harnessing their potential. The methodologies outlined herein provide a foundational framework for the synthesis, separation, and definitive characterization of this compound stereoisomers.

References

Farnesyl Acetate: A Modulator of Mevalonate Pathway-Dependent Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of farnesyl acetate's role as it pertains to the mevalonate pathway. While direct enzymatic inhibition within the pathway by this compound is not established, this document elucidates its significant impact on downstream cellular processes that are critically dependent on mevalonate pathway intermediates. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the mevalonate pathway and its associated signaling cascades.

Introduction to the Mevalonate Pathway and this compound

The mevalonate pathway is a crucial metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids.[1][2] These isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for a multitude of cellular functions, including protein prenylation, which is vital for the proper localization and function of key signaling proteins like those in the Ras superfamily.[1][3][4][5]

This compound is a derivative of farnesol and, by extension, a downstream metabolite of FPP, a key intermediate in the mevalonate pathway.[2][6] While not a direct inhibitor of the pathway's rate-limiting enzyme, HMG-CoA reductase, this compound has been shown to exert significant biological effects by interfering with cellular processes that rely on the output of the mevalonate pathway.[6]

Quantitative Data on the Biological Effects of Farnesyl Compounds

While specific quantitative data for this compound's direct interaction with mevalonate pathway enzymes is limited, studies on its precursor, farnesol, and a related analog, farnesyl-O-acetylhydroquinone, provide valuable insights into the potential potency of farnesyl derivatives.

CompoundCell LineAssayIC50Reference
Farnesol HBL-52 (optic nerve sheath meningioma)Cell Viability (MTT Assay)25 µM[7][8]
Farnesyl-O-acetylhydroquinone B16F10 (murine melanoma)Cell Proliferation2.5 µM[9]
Farnesol B16F10 (murine melanoma)Cell Proliferation45 µM[9]
Geranyl-O-acetylhydroquinone B16F10 (murine melanoma)Cell Proliferation5.1 µM[9]
Geraniol B16F10 (murine melanoma)Cell Proliferation160 µM[9]

Table 1: Comparative IC50 values of farnesol and its derivatives on various cancer cell lines.

CompoundEnzymeInhibition Constant (Ki)Reference
This compound Farnesol Dehydrogenase (from Plutella xylostella)0.02 µM

Table 2: Inhibitory constant of this compound on farnesol dehydrogenase.

Core Mechanisms of Action

This compound's primary mechanisms of action appear to be downstream of the main mevalonate pathway, focusing on the inhibition of DNA replication and the disruption of protein prenylation.

Inhibition of DNA Replication and Cell Cycle Arrest

This compound has been demonstrated to inhibit DNA replication in both hamster and human cell lines.[6] This effect is notably independent of the mevalonate pathway's upstream regulation, as it occurs in cells lacking HMG-CoA reductase and in cells treated with compactin, an HMG-CoA reductase inhibitor.[6] This suggests that this compound does not act by depleting an essential mevalonate-derived metabolite required for replication.[6]

Furthermore, treatment with this compound for over six hours leads to an irreversible blockage of cells in the S phase of the cell cycle.[6] Studies on farnesol and farnesyl-O-acetylhydroquinone have shown these compounds can induce cell cycle arrest at the G1 and G2/M phases.[7][9]

Inhibition of Protein Prenylation

A key molecular effect of this compound is the blockage of protein prenylation, a post-translational modification essential for the function of many signaling proteins.[6] The extent of this inhibition is comparable to that of known farnesylation inhibitors like BZA-5B.[6] Protein farnesylation, catalyzed by farnesyltransferase, involves the attachment of a farnesyl group from FPP to a cysteine residue in a C-terminal "CaaX" box of a target protein.[10] This lipid modification is crucial for membrane anchoring and protein-protein interactions.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

mevalonate_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p Mevalonate Kinase mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp ipp IPP mevalonate_pp->ipp dmapp DMAPP ipp->dmapp gpp GPP dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp FPP Synthase ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp squalene Squalene fpp->squalene farnesol Farnesol fpp->farnesol prenylated_proteins Prenylated Proteins fpp->prenylated_proteins Farnesyltransferase ggpp->prenylated_proteins Geranylgeranyltransferase cholesterol Cholesterol squalene->cholesterol farnesyl_acetate This compound farnesol->farnesyl_acetate

Figure 1: The Mevalonate Pathway, highlighting the origin of Farnesyl Pyrophosphate (FPP) and its derivatives.

ras_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ras_gdp_mem Inactive Ras-GDP ras_gtp_mem Active Ras-GTP ras_gdp_mem->ras_gtp_mem GEF raf Raf ras_gtp_mem->raf ras_gdp_cyto Inactive Ras-GDP ras_gdp_cyto->ras_gdp_mem Farnesylation ftase Farnesyltransferase fpp FPP (from Mevalonate Pathway) fpp->ras_gdp_mem Farnesylation ftase->ras_gdp_mem farnesyl_acetate This compound farnesyl_acetate->ftase Inhibits mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor receptor->ras_gdp_mem Activates

Figure 2: The Ras signaling cascade and the role of farnesylation, a target of this compound's inhibitory action.

experimental_workflow cluster_dna_rep DNA Replication Analysis cluster_prenyl Protein Prenylation Analysis start Cell Culture (e.g., CHO, HeLa) treatment Treatment with this compound (Varying Concentrations and Times) start->treatment thymidine [3H]Thymidine Incorporation treatment->thymidine facs FACS Analysis for DNA Content (Cell Cycle) treatment->facs metabolic_labeling Metabolic Labeling with [3H]Mevalonic Acid treatment->metabolic_labeling ip Immunoprecipitation of Target Protein (e.g., Ras) metabolic_labeling->ip sds_page SDS-PAGE and Autoradiography ip->sds_page

References

The Multifaceted Role of Farnesyl Acetate in Insect Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesyl acetate, a naturally occurring sesquiterpenoid, plays a significant and varied role in the biology of insects. This technical guide synthesizes current research to provide a comprehensive overview of its functions, ranging from its potent insecticidal properties and its action as a juvenile hormone analogue to its role as a pheromone. This document details the underlying biochemical pathways, presents quantitative data on its biological effects, outlines key experimental methodologies, and provides visual representations of relevant processes to support advanced research and the development of novel pest management strategies.

Introduction

This compound is a derivative of farnesol, a key intermediate in the juvenile hormone (JH) biosynthesis pathway in insects.[1][2][3][4][5][6] JHs are critical regulators of a wide array of physiological processes, including development, reproduction, and diapause.[6] The structural similarity of this compound to JH precursors allows it to act as a juvenile hormone analogue (JHA), disrupting normal insect development and reproduction.[1][7][8] This property has made it a compound of interest for the development of biorational insecticides.[1] Furthermore, specific isomers of this compound have been identified as sex pheromones in certain insect species, highlighting its diverse biological significance.[9] This guide aims to provide a detailed technical resource on the biological roles of this compound in insects.

Biochemical Role and Signaling Pathway

This compound's primary biochemical relevance in insects is linked to the juvenile hormone III (JHIII) biosynthesis pathway. JHIII is the most common form of JH in insects.[6] The pathway begins with acetyl-CoA and proceeds through the mevalonate pathway to produce farnesyl pyrophosphate (FPP).[1][3][4] FPP is then hydrolyzed to farnesol.[1][2] Farnesol is subsequently oxidized to farnesal and then to farnesoic acid, which is ultimately epoxidized and methylated to form JHIII.[1][2][5]

This compound can interfere with this pathway. As a farnesol derivative, it can act as a competitive inhibitor for enzymes involved in the later stages of JH biosynthesis.[1] More significantly, it can mimic the effects of JH, leading to developmental and reproductive abnormalities.[1][7] This is believed to occur through its interaction with the JH receptor complex.[7][8]

JH_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway fpp Farnesyl Pyrophosphate (FPP) mevalonate_pathway->fpp farnesol Farnesol fpp->farnesol Hydrolysis farnesal Farnesal farnesol->farnesal Oxidation farnesoic_acid Farnesoic Acid farnesal->farnesoic_acid Oxidation jh_iii Juvenile Hormone III (JHIII) farnesoic_acid->jh_iii Epoxidation & Methylation farnesyl_acetate This compound (JH Analogue) receptor JH Receptor Complex farnesyl_acetate->receptor Mimics JH, binds to disruption Disruption of Development & Reproduction receptor->disruption

Caption: Juvenile Hormone III biosynthesis pathway and the disruptive action of this compound.

Quantitative Data on Biological Effects

The insecticidal and sublethal effects of this compound have been quantified in several studies. The following tables summarize key data.

Table 1: Toxicity of this compound against Insect Pests
Insect SpeciesDevelopmental StageBioassay MethodLC50 (96 h)Reference
Plutella xylostella (Diamondback Moth)2nd Instar LarvaeLeaf-dip56.41 mg/L[1][8][10]
Rhynchophorus ferrugineus (Red Palm Weevil)LarvaeNot specified7867 ppm[11]
Table 2: Sublethal Effects of this compound on Plutella xylostella

Data obtained from treating 2nd instar larvae with a sublethal concentration (LC50 = 56.41 mg/L) of this compound.[1]

ParameterControl (Mean ± SE)This compound Treated (Mean ± SE)Fold Change
Larval Developmental Time (days)8.40 ± 0.1511.85 ± 0.241.41 (increase)
Pupal Weight (mg)5.50 ± 0.093.90 ± 0.080.71 (decrease)
Pupation Rate (%)95.33 ± 1.3368.67 ± 2.030.72 (decrease)
Adult Emergence Rate (%)92.00 ± 2.0859.33 ± 2.400.64 (decrease)
Female Ratio (%)51.00 ± 1.5342.00 ± 2.080.82 (decrease)
Fecundity (eggs/female)183.07 ± 18.5880.11 ± 1.050.44 (decrease)
Egg Hatching Rate (%)96.67 ± 1.2072.00 ± 2.080.74 (decrease)
Oviposition Period (days)4.80 ± 0.153.20 ± 0.120.67 (decrease)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments cited in this guide.

Leaf-Dip Bioassay for Toxicity Assessment

This method is used to determine the lethal concentration (LC) of a substance on leaf-feeding insects.[1][12]

Objective: To determine the LC50 of this compound against Plutella xylostella larvae.

Materials:

  • This compound

  • Tween-20 (0.02%)

  • Distilled water

  • Mustard plants (Brassica rapa)

  • Petri dishes

  • Second-instar P. xylostella larvae

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 12.5, 25, 50, and 100 mg/L) in distilled water containing 0.02% Tween-20 as a surfactant.[1] A control solution should be prepared with distilled water and 0.02% Tween-20 only.

  • Leaf Treatment: Excise leaf discs (e.g., 4.5 cm diameter) from mustard plants. Dip each leaf disc into a test solution for 10 seconds.[1]

  • Drying: Air-dry the treated leaf discs at room temperature for approximately 2 hours.[1]

  • Insect Exposure: Place one treated leaf disc into a petri dish. Introduce a set number of second-instar larvae (e.g., 10) into each petri dish.[1]

  • Incubation: Maintain the petri dishes at controlled conditions (e.g., 25 ± 1 °C, 12h:12h L:D photoperiod).[1]

  • Mortality Assessment: Record larval mortality at specified time points (e.g., 96 hours). Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula.[1] Perform probit analysis to calculate the LC50 value.[1]

Leaf_Dip_Bioassay prep_sol Prepare this compound Solutions (various conc.) dip_leaves Dip Mustard Leaf Discs (10 seconds) prep_sol->dip_leaves air_dry Air-dry Leaf Discs (approx. 2 hours) dip_leaves->air_dry expose_larvae Place Leaf in Petri Dish Introduce 10 Larvae air_dry->expose_larvae incubate Incubate at Controlled Conditions (96 hours) expose_larvae->incubate assess_mortality Assess Larval Mortality incubate->assess_mortality analyze_data Correct for Control Mortality Perform Probit Analysis (LC50) assess_mortality->analyze_data

Caption: Workflow for a leaf-dip bioassay to determine insecticide toxicity.
Sublethal Effects Bioassay

This protocol assesses the impact of a non-lethal concentration of a substance on various life history parameters of an insect.[1]

Objective: To determine the sublethal effects of the LC50 concentration of this compound on the development and reproduction of P. xylostella.

Materials:

  • This compound solution at LC50 concentration (56.41 mg/L)[1]

  • Fresh mustard plants

  • Second-instar P. xylostella larvae (e.g., 100 per replicate)

  • Screen cages for rearing

Procedure:

  • Plant Treatment: Prepare the LC50 concentration of this compound solution. Spray fresh mustard plants with the solution until runoff. For the control, spray plants with distilled water containing the surfactant.[1]

  • Drying: Allow the treated plants to air-dry for approximately 2 hours.[1]

  • Insect Introduction: Release 100 second-instar larvae (previously starved for 2 hours) onto the treated plants within a screen cage.[1] Replicate each treatment (this compound and control) at least three times.

  • Rearing and Observation: Rear the larvae through to the adult stage on the treated plants, replacing with freshly treated plants as needed.

  • Data Collection:

    • Developmental Time: Record the duration of the larval and pupal stages.

    • Pupal Weight: Weigh individual pupae within 24 hours of pupation.

    • Pupation and Emergence Rates: Count the number of larvae that successfully pupate and the number of adults that emerge.

    • Fecundity and Fertility: Pair newly emerged male and female adults. Count the total number of eggs laid per female (fecundity) and the percentage of eggs that hatch (fertility).

    • Oviposition Period: Record the duration of the egg-laying period.

  • Data Analysis: Use appropriate statistical tests (e.g., t-test) to compare the means of the treatment and control groups for each parameter.[1]

Pheromonal Role of this compound

Beyond its role as a JHA, (E,E)-farnesyl acetate has been identified as a female-produced sex pheromone in the click beetle Agriotes ustulatus.[9] The addition of this pheromone to floral lures has been shown to dramatically increase the capture of female beetles, suggesting a synergistic effect and a role in both intra- and inter-sexual communication.[9] This dual functionality underscores the complexity of chemical signaling in insects and presents opportunities for developing more sophisticated and targeted pest monitoring and management tools.

Conclusion and Future Directions

This compound is a versatile and biologically active compound with significant implications for insect physiology and pest management. Its mode of action as a juvenile hormone analogue, leading to toxicity and a range of sublethal effects, makes it a promising candidate for the development of biorational insecticides. The quantitative data clearly demonstrate its negative impact on the reproductive success and population numbers of key pests like Plutella xylostella.[1][10] Furthermore, its role as a pheromone in certain species opens up avenues for its use in monitoring and attract-and-kill strategies.[9]

Future research should focus on elucidating the precise molecular interactions between this compound and the juvenile hormone receptor complex in a wider range of insect species. Investigating potential synergistic or antagonistic effects with other compounds could lead to the development of more potent and specific insecticide formulations. For drug development professionals, the disruption of the JH pathway by compounds like this compound represents a valuable target for creating novel, insect-specific control agents with potentially low environmental impact.

References

Farnesyl Acetate: A Natural Juvenile Hormone Analog for Insect Control

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Farnesyl acetate, a naturally occurring sesquiterpenoid ester, demonstrates significant potential as a biorational insecticide through its action as a juvenile hormone (JH) analog. By mimicking the endogenous JH of insects, this compound can disrupt normal development, metamorphosis, and reproduction, leading to mortality or reduced population fitness. This technical guide provides a comprehensive overview of the core science behind this compound's mode of action, its biological effects, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and drug development professionals working in the field of insect pest management.

Introduction

Insect juvenile hormones (JHs) are acyclic sesquiterpenoids that play a pivotal role in regulating a wide array of physiological processes, including development, reproduction, and diapause.[1] The presence of JH maintains the larval state, preventing metamorphosis until the appropriate developmental stage.[2] A decline in JH titer is a prerequisite for the initiation of metamorphosis to the pupal and adult stages.[3] This critical role in insect life cycles makes the JH signaling pathway an attractive target for the development of insect growth regulators (IGRs).

This compound is a derivative of farnesol, a key intermediate in the JH biosynthesis pathway.[4][5] Found in various plants, it acts as a natural juvenile hormone analog (JHA), mimicking the effects of endogenous JH and disrupting the delicate hormonal balance required for normal insect development.[6][7] Its application can lead to lethal developmental aberrations, such as the failure of metamorphosis, or sublethal effects that reduce the reproductive success of pest populations.[7]

Mechanism of Action

Juvenile Hormone Biosynthesis Pathway

The biosynthesis of JH III, the most common form of JH in insects, begins with acetyl-CoA and proceeds through the mevalonate pathway to produce farnesyl pyrophosphate (FPP).[5] The final steps, known as the JH-branch, involve the conversion of FPP to JH III. This compound is structurally related to intermediates in this pathway. The generally accepted late steps in JH III biosynthesis are as follows:

  • FPP to Farnesol: FPP is hydrolyzed by farnesyl pyrophosphatase to yield farnesol.

  • Farnesol to Farnesal: Farnesol is oxidized by farnesol dehydrogenase to farnesal.[8]

  • Farnesal to Farnesoic Acid: Farnesal is further oxidized by an aldehyde dehydrogenase to produce farnesoic acid.

  • Farnesoic Acid to JH III: The final steps can vary between insect orders. In most orders, farnesoic acid is first methylated by juvenile hormone acid methyltransferase (JHAMT) to form methyl farnesoate, which is then epoxidized by a P450 epoxidase to yield JH III.[9]

JH_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_jh_branch JH-Branch Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Farnesol Farnesol Farnesyl-PP->Farnesol FPPase Farnesal Farnesal Farnesol->Farnesal Farnesol Dehydrogenase Farnesoic Acid Farnesoic Acid Farnesal->Farnesoic Acid Aldehyde Dehydrogenase Methyl Farnesoate Methyl Farnesoate Farnesoic Acid->Methyl Farnesoate JHAMT JH III JH III Methyl Farnesoate->JH III Epoxidase This compound This compound This compound->Farnesol Esterase (Hypothesized)

Figure 1: Juvenile Hormone III biosynthesis pathway and the hypothesized metabolic entry point for this compound.
Metabolic Fate of this compound

While direct metabolic studies on this compound are limited, it is strongly hypothesized that it acts as a pro-hormone. General esterase activity is common in insects and is known to hydrolyze a variety of ester substrates.[10][11] It is likely that non-specific esterases in the insect hemolymph or tissues cleave the acetate group from this compound, releasing farnesol.[2] This farnesol can then enter the JH biosynthesis pathway, leading to an artificially high level of JH III or its precursors, thus exerting its juvenoid effect.

Juvenile Hormone Signaling Pathway

The molecular action of JH is mediated by an intracellular receptor complex. The current model involves the following key components:

  • Receptor Binding: JH binds to the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors.[5]

  • Dimerization: Ligand binding to the PAS-B domain of Met induces a conformational change, causing it to dissociate from a homodimer and heterodimerize with its partner, Taiman (Tai), also known as SRC in some species.

  • DNA Binding: The JH-Met-Tai complex binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes.

  • Gene Transcription: This binding event activates the transcription of early-response genes, most notably Krüppel-homolog 1 (Kr-h1).[12][13] Kr-h1 is a zinc-finger transcription factor that acts as the primary mediator of the JH "status quo" effect by repressing the expression of metamorphic genes.[14]

This compound, by elevating the effective concentration of JH or a closely related active molecule, activates this signaling cascade at an inappropriate time, leading to the continued expression of Kr-h1 and the suppression of metamorphosis.[6]

JH_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH_Analog This compound (as JH mimic) Met_dimer Met-Met (Inactive) JH_Analog->Met_dimer Binds to Met Met_mono Met (Active) Met_dimer->Met_mono Dissociation Tai Tai Met_Tai Met-Tai Complex Tai->Met_Tai Met_mono->Met_Tai Heterodimerizes JHRE JH Response Element (DNA) Met_Tai->JHRE Binds Kr-h1_Gene Kr-h1 Gene JHRE->Kr-h1_Gene Kr-h1_mRNA Kr-h1 mRNA Kr-h1_Gene->Kr-h1_mRNA Transcription Kr-h1_Protein Kr-h1 Protein Kr-h1_mRNA->Kr-h1_Protein Translation Metamorphic_Genes Metamorphic Genes (e.g., Br-C, E93) Kr-h1_Protein->Metamorphic_Genes Represses

Figure 2: The juvenile hormone signaling pathway activated by this compound.

Biological Activity and Quantitative Data

This compound exhibits both lethal and sublethal effects across different insect orders. Its primary mode of action is the disruption of metamorphosis, but it also impacts reproduction and development.

Lethal Activity

The lethal concentration (LC50) and lethal dose (LD50) of this compound have been determined for several insect species. This data is crucial for assessing its potential as an insecticide.

Insect SpeciesOrderBioassay MethodValueReference(s)
Plutella xylostella (Diamondback Moth)LepidopteraLeaf-dip (96 h)LC50: 56.41 mg/L[7][15]
Rhynchophorus ferrugineus (Red Palm Weevil)ColeopteraLarval dietLD50: 7867 ppm[3][16]
Aedes albopictus (Asian Tiger Mosquito)DipteraLarval immersionLarvicidal activity confirmed[17]
Sublethal Effects

At concentrations below the lethal threshold, this compound can induce a range of sublethal effects that negatively impact pest populations. A study on Plutella xylostella using a sublethal concentration (LC50) demonstrated significant effects on key life-history parameters.[7]

ParameterControl (Mean)This compound (Mean)Fold ChangeReference
Larval Development Time (days)8.4011.85+ 1.41x[7]
Pupal Development Time (days)4.805.70+ 1.19x[7]
Pupal Weight (mg)4.102.90- 1.41x[7]
Pupation Rate (%)98.3370.00- 1.40x[7]
Adult Emergence Rate (%)96.6763.33- 1.53x[7]
Fecundity (eggs/female)125.630.1- 4.17x[7]
Egg Hatching Rate (%)95.386.2- 1.10x[7]

In addition to these quantitative effects, topical application of this compound induces severe morphological abnormalities, including the formation of larval-pupal intermediates and adults with malformed wings that are unable to emerge successfully.[7]

Key Experimental Protocols

Evaluating the JH-like activity of this compound involves a suite of bioassays and molecular techniques. The following section details the methodologies for several key experiments.

Experimental_Workflow cluster_whole_organism Whole Organism Assays cluster_molecular Molecular & Biochemical Assays Topical_Bioassay Topical Bioassay (e.g., Tenebrio, Galleria) Observe_Metamorphosis Score Mortality, Abnormalities, Calculate LC50/LD50 Topical_Bioassay->Observe_Metamorphosis Diet_Assay Diet Incorporation or Leaf-Dip Bioassay Diet_Assay->Observe_Metamorphosis Tissue_Collection Collect Target Tissues (e.g., Fat Body, Epidermis) Diet_Assay->Tissue_Collection From treated insects RNA_Extraction RNA Extraction & cDNA Synthesis Tissue_Collection->RNA_Extraction Receptor_Prep Prepare Receptor Source (e.g., Cell Membranes, Recombinant Protein) Tissue_Collection->Receptor_Prep qPCR qPCR for Kr-h1 Expression RNA_Extraction->qPCR Quantify_Response Quantify Gene Expression Fold Change qPCR->Quantify_Response Binding_Assay Competitive Binding Assay Receptor_Prep->Binding_Assay Determine_Affinity Determine Binding Affinity (Ki) Binding_Assay->Determine_Affinity Start Test Compound: This compound Start->Topical_Bioassay Start->Diet_Assay

Figure 3: General experimental workflow for evaluating a candidate juvenile hormone analog.
Topical Bioassay on Tenebrio molitor Pupae

This classic bioassay assesses the ability of a compound to inhibit adult emergence.

  • Insect Rearing: Rear mealworms (Tenebrio molitor) on a diet of wheat bran and a moisture source (e.g., carrot) at 25-28°C.

  • Pupal Collection: Collect newly eclosed pupae (0-24 hours old). White, untanned pupae are ideal.

  • Compound Preparation: Prepare a stock solution of this compound in a volatile solvent like acetone. Create a dilution series (e.g., 10 µg/µL, 1 µg/µL, 0.1 µg/µL, etc.).

  • Topical Application: Using a micro-applicator or a fine-tipped syringe, apply 1 µL of the test solution to the ventral side of the pupa's abdomen. Apply 1 µL of acetone alone for the control group.

  • Incubation: Place individual pupae in separate wells of a multi-well plate or small petri dishes and incubate at 27°C.

  • Scoring: After 7-10 days, score the results based on a scale (e.g., 0 = normal adult emergence; 1 = adult with slight wing deformities; 2 = severe deformities, adult unable to emerge; 3 = pupal-adult intermediate; 4 = dead pupa).

  • Data Analysis: Calculate the percentage of individuals showing a juvenilizing effect at each concentration and determine the effective dose (ED50).

Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound to the JH receptor (Met) by measuring its ability to compete with a radiolabeled JH.

  • Receptor Preparation:

    • Culture insect cells (e.g., Sf9 cells) expressing a recombinant Met protein.

    • Harvest cells and prepare a membrane fraction by homogenization followed by differential centrifugation.[9][18] Resuspend the final membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, set up reactions in triplicate for total binding, non-specific binding, and competition.

    • Total Binding: Add membrane preparation, radiolabeled JH (e.g., [³H]-JH III) at a concentration near its Kd, and binding buffer.

    • Non-specific Binding (NSB): Add membrane preparation, [³H]-JH III, and a high concentration (e.g., 1000-fold excess) of unlabeled JH III.

    • Competition: Add membrane preparation, [³H]-JH III, and increasing concentrations of this compound.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding).[19]

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

qPCR for Krüppel-homolog 1 (Kr-h1) Expression

This molecular assay quantifies the in vivo response to this compound by measuring the upregulation of the primary JH-response gene, Kr-h1.

  • Insect Treatment and Tissue Collection:

    • Treat insects (e.g., last instar larvae) with this compound via topical application or diet.

    • At a specific time point post-treatment (e.g., 24 hours), dissect the target tissue (e.g., fat body or abdominal epidermis).[20]

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the tissue using a suitable kit (e.g., Trizol or a column-based kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

    • Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcriptase kit with oligo(dT) or random hexamer primers.[21]

  • qPCR Reaction:

    • Design and validate primers specific to the Kr-h1 gene and a stable reference gene (e.g., Actin or Ribosomal Protein L32).

    • Prepare the qPCR master mix containing SYBR Green, dNTPs, Taq polymerase, and forward/reverse primers.

    • Set up reactions in a 96-well qPCR plate with cDNA template from control and treated samples, as well as no-template controls.

    • Run the plate in a real-time PCR cycler using a standard thermal profile (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 5s and 60°C for 30s).[21]

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for Kr-h1 and the reference gene in all samples.

    • Calculate the relative expression of Kr-h1 in treated samples compared to controls using the 2-ΔΔCq method. This will show the fold-change in gene expression induced by this compound.

Conclusion and Future Directions

This compound is a potent natural JHA with demonstrated efficacy against pests in multiple insect orders. Its mode of action via the JH signaling pathway makes it a valuable tool for biorational pest control. The quantitative data show that it can induce both direct mortality and significant sublethal effects that reduce population viability.

While the current body of research is promising, several areas warrant further investigation. Direct measurement of the binding affinity of this compound to the Met receptor across a range of insect species would provide crucial data for structure-activity relationship studies. Furthermore, detailed in vivo and in vitro metabolism studies are needed to definitively confirm its conversion to farnesol and subsequent entry into the JH biosynthesis pathway. As a naturally derived compound, this compound represents a promising lead for the development of new, environmentally-benign insect growth regulators.

References

Farnesyl Acetate in Essential Oils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the occurrence of farnesyl acetate in essential oils, methodologies for its extraction and quantification, and its biosynthetic origins. This compound, a naturally occurring sesquiterpenoid, is a constituent of various plant essential oils and is of interest for its potential applications in the pharmaceutical and fragrance industries.

Occurrence of this compound in Essential Oils

This compound has been identified in a variety of plant essential oils. The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and the extraction method employed. A summary of reported quantitative data is presented in Table 1.

Plant SpeciesPlant PartExtraction MethodThis compound Content (%)Reference(s)
Myrciaria floribundaLeavesHydrodistillation13.4 - 19.9
Abelmoschus moschatus (Ambrette)SeedNot Specified4[1]
Cananga odorata (Ylang-Ylang)FlowersCO2 Extract2.00
Thymus spp. (Thyme)Not SpecifiedNot Specified0.40
Amomum gagnepainiiLeavesNot SpecifiedPresent[2][3][4]
Daphne odoraNot SpecifiedNot SpecifiedPresent
Artemisia annuaNot SpecifiedNot SpecifiedPresent

Table 1: Quantitative Occurrence of this compound in Various Essential Oils. This table summarizes the reported concentrations of this compound in different plant species. "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited sources.

Experimental Protocols

The extraction and analysis of this compound from plant materials involve several key steps, from the initial separation of the essential oil to its detailed chemical characterization.

Essential Oil Extraction

Steam distillation and hydrodistillation are the most common methods for extracting essential oils from plant material.[5] These methods are effective for separating volatile compounds like this compound from the non-volatile plant matrix.

2.1.1. Steam Distillation Protocol

  • Plant Material Preparation: The plant material (e.g., leaves, flowers) is harvested and, if necessary, comminuted to increase the surface area for efficient oil extraction.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a boiling flask to generate steam, a biomass flask containing the plant material, a condenser, and a collection vessel.

  • Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.

  • Condensation: The steam and essential oil vapor mixture is then cooled as it passes through the condenser, returning it to a liquid state.

  • Separation: The collected liquid, a mixture of water (hydrosol) and essential oil, will naturally separate due to differences in polarity and density. The less dense essential oil layer is then carefully separated.

2.1.2. Hydrodistillation Protocol

  • Plant Material Submersion: The plant material is fully submerged in water in a distillation flask.

  • Heating: The water is heated to boiling, and the resulting steam carries the volatile essential oils.

  • Condensation and Separation: The subsequent steps of condensation and separation are identical to those in steam distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile compounds in essential oils.[6]

2.2.1. Sample Preparation

  • Dilution: A small aliquot of the essential oil is diluted in a suitable solvent, such as hexane or ethanol, to an appropriate concentration for GC-MS analysis.[7]

2.2.2. GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of essential oils containing this compound. Specific conditions may need to be optimized depending on the instrument and the exact composition of the essential oil.

ParameterTypical Value
Gas Chromatograph (GC)
ColumnDB-5ms or HP-5MS (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen
  • Injection Volume | 1 µL | | Injector Temperature | 250 °C | | Split Ratio | 50:1 or 100:1 | | Oven Temperature Program | Initial temperature of 60-70°C, ramp at 2-5°C/min to 240-280°C | | Mass Spectrometer (MS) | | | Ionization Mode | Electron Ionization (EI) | | Ionization Energy | 70 eV | | Mass Range | 40-500 amu | | Ion Source Temperature | 230 °C | | Quadrupole Temperature | 150 °C |

Table 2: Typical GC-MS Parameters for Essential Oil Analysis.

2.2.3. Compound Identification and Quantification

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of reference standards and entries in mass spectral libraries such as NIST and Wiley.[7]

  • Quantification: The relative percentage of each compound is typically determined by integrating the peak area of the chromatogram. For absolute quantification, a calibration curve with a certified reference standard of this compound is required.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound analysis and biosynthesis.

experimental_workflow plant_material Plant Material (e.g., leaves, flowers) extraction Essential Oil Extraction (Steam/Hydrodistillation) plant_material->extraction essential_oil Essential Oil extraction->essential_oil dilution Dilution in Solvent essential_oil->dilution gcms_analysis GC-MS Analysis dilution->gcms_analysis data_processing Data Processing gcms_analysis->data_processing identification Compound Identification (Mass Spectra & Retention Index) data_processing->identification quantification Quantification (Peak Area Integration) data_processing->quantification report Analytical Report identification->report quantification->report

Figure 1: Experimental Workflow for this compound Analysis. This diagram outlines the key steps from plant material to the final analytical report.

biosynthesis_pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) mevalonate->dmapp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp farnesol Farnesol fpp->farnesol farnesyl_acetate This compound farnesol->farnesyl_acetate Acetyl-CoA farnesol->farnesyl_acetate aat Alcohol Acetyltransferase (AAT) signaling_relationship fpp Farnesyl Pyrophosphate (FPP) ftase Farnesyl Transferase fpp->ftase farnesylated_protein Farnesylated Protein (Active) ftase->farnesylated_protein protein Target Protein (Negative Regulator of ABA signaling) protein->ftase aba_signal Abscisic Acid (ABA) Signal Transduction farnesylated_protein->aba_signal modulates response ABA Response (e.g., Stomatal Closure) aba_signal->response

References

An In-depth Technical Guide to the Enzymatic Synthesis of Farnesyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of farnesyl acetate, a sesquiterpenoid ester with applications in the fragrance industry and potential as a biofuel. The document details the biosynthetic pathways, presents quantitative data from microbial production, and offers detailed experimental protocols for key aspects of its synthesis and analysis.

Introduction to this compound

This compound is a naturally occurring organic compound classified as a sesquiterpenoid ester. It is formed from the alcohol farnesol and an acetyl group.[1] this compound and its precursor, farnesol, are found in many essential oils and are used in perfumery to create sweet, floral scents.[1] Beyond its use as a fragrance, this compound has been investigated for its biological activities, including the inhibition of DNA replication in certain cell lines.[2] The growing interest in sustainable chemical production has also positioned this compound as a potential advanced biofuel.[1]

This guide focuses on the enzymatic routes to this compound synthesis, which offer a green alternative to traditional chemical methods. These biocatalytic approaches leverage the specificity and efficiency of enzymes to produce this compound from renewable feedstocks.

Enzymatic Synthesis Pathways

The enzymatic synthesis of this compound can be achieved through a single enzymatic step from its immediate precursors or via a multi-step biosynthetic pathway from a simple carbon source like glucose.

The most direct enzymatic route to this compound is the esterification of farnesol with an acetyl donor, typically acetyl-CoA. This reaction is catalyzed by an alcohol acetyltransferase (AAT).

Enzymatic_Reaction Farnesol Farnesol Enzyme Alcohol Acetyltransferase (e.g., ATF1) Farnesol->Enzyme AcetylCoA Acetyl-CoA AcetylCoA->Enzyme FarnesylAcetate This compound CoA CoA Enzyme->FarnesylAcetate Enzyme->CoA

Fig. 1: Enzymatic esterification of farnesol.

The enzyme primarily utilized for this purpose is the alcohol acetyltransferase ATF1 from Saccharomyces cerevisiae.[1] ATF1 exhibits broad substrate specificity and can efficiently catalyze the formation of a variety of acetate esters.

Alternatively, lipases can be employed for the synthesis of farnesyl esters in non-aqueous media. For instance, the immobilized lipase Lipozyme RM IM from Rhizomucor miehei has been effectively used to catalyze the esterification of farnesol.[3]

A more complex and powerful approach is the de novo biosynthesis of this compound from a simple carbon source like glucose in a metabolically engineered microorganism. This has been successfully demonstrated in Escherichia coli.[1] This strategy involves the introduction of a heterologous metabolic pathway, the mevalonate (MVA) pathway, to produce the precursor farnesyl pyrophosphate (FPP), followed by the conversion of FPP to farnesol and finally to this compound.

The heterologous MVA pathway for FPP synthesis involves the following key enzymatic steps:

  • Acetyl-CoA to Acetoacetyl-CoA: Catalyzed by acetyl-CoA thiolase (AtoB).

  • Acetoacetyl-CoA to HMG-CoA: Catalyzed by HMG-CoA synthase (ERG13).

  • HMG-CoA to Mevalonate: Catalyzed by HMG-CoA reductase (tHMG1), a rate-limiting step in the pathway.[4]

  • Mevalonate to Mevalonate-5-phosphate: Catalyzed by mevalonate kinase (ERG12).

  • Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate: Catalyzed by phosphomevalonate kinase (ERG8).

  • Mevalonate-5-pyrophosphate to Isopentenyl pyrophosphate (IPP): Catalyzed by mevalonate pyrophosphate decarboxylase (MVD1).

  • IPP Isomerization to Dimethylallyl pyrophosphate (DMAPP): Catalyzed by IPP isomerase (Idi).

  • IPP and DMAPP to Farnesyl pyrophosphate (FPP): Catalyzed by FPP synthase (IspA).

FPP is then dephosphorylated to farnesol by a phosphatase, such as PgpB.[1] Finally, farnesol is acetylated to this compound by an alcohol acetyltransferase, like ATF1.

Biosynthetic_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AtoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 MevP Mevalonate-5-P Mevalonate->MevP ERG12 MevPP Mevalonate-5-PP MevP->MevPP ERG8 IPP IPP MevPP->IPP MVD1 DMAPP DMAPP IPP->DMAPP Idi FPP Farnesyl-PP (FPP) IPP->FPP IspA DMAPP->FPP IspA Farnesol Farnesol FPP->Farnesol PgpB FarnesylAcetate This compound Farnesol->FarnesylAcetate ATF1

Fig. 2: Heterologous biosynthetic pathway for this compound in E. coli.

Quantitative Data Summary

The following tables summarize the available quantitative data on the microbial production of this compound and the kinetic parameters of a related enzymatic synthesis.

Table 1: Microbial Production of this compound

Host OrganismEngineered StrainKey Genetic ModificationsTiter (mg/L)Reference
Escherichia coliDG106Heterologous MVA pathway, PgpB, ATF1128 ± 10.5[1]
Escherichia coliDG107DG106 + overexpressed Idi201 ± 11.7[1]

Table 2: Kinetic Parameters for Lipase-Catalyzed Farnesyl Ester Synthesis

EnzymeSubstratesKinetic ModelVmax (mmol L⁻¹ min⁻¹ g enzyme⁻¹)Km (Farnesol) (mmol L⁻¹)Km (Acyl Donor) (mmol L⁻¹)Reference
Lipozyme RM IMFarnesol, Lauric AcidOrdered Bi-Bi5.800.70115.48[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the microbial production and analysis of this compound.

This protocol is based on the work by Guo et al. (2018) for the construction of a this compound-producing E. coli strain.

Experimental_Workflow Plasmid_Construction Plasmid Construction (MVA pathway, PgpB, ATF1) Ecoli_Transformation E. coli Transformation Plasmid_Construction->Ecoli_Transformation Strain_Cultivation Shake Flask Cultivation Ecoli_Transformation->Strain_Cultivation Fed_Batch Fed-Batch Fermentation Strain_Cultivation->Fed_Batch Extraction Product Extraction (Ethyl Acetate) Fed_Batch->Extraction Analysis GC-MS Analysis Extraction->Analysis

Fig. 3: General experimental workflow for microbial this compound production.

1. Gene Sourcing and Codon Optimization:

  • Obtain the coding sequences for the enzymes of the MVA pathway (AtoB, ERG13, tHMG1, ERG12, ERG8, MVD1, Idi, IspA), the phosphatase PgpB, and the alcohol acetyltransferase ATF1.
  • Codon-optimize the eukaryotic genes (ERG13, tHMG1, ERG12, ERG8, MVD1, ATF1) for expression in E. coli.

2. Plasmid Construction:

  • Assemble the genes into one or more expression plasmids under the control of inducible promoters (e.g., T7 or araBAD). For a multi-gene pathway, it is common to group genes into operons.
  • For example, construct a plasmid carrying the MVA pathway genes and a second compatible plasmid carrying the pgpB and ATF1 genes.
  • Verify the integrity of all constructs by DNA sequencing.

3. E. coli Strain Transformation:

  • Transform a suitable E. coli expression host (e.g., BL21(DE3)) with the constructed plasmids.
  • Select for transformants on LB agar plates containing the appropriate antibiotics.

4. Strain Verification:

  • Confirm the presence of the plasmids in the transformed colonies by colony PCR and plasmid DNA extraction followed by restriction digest analysis.

This protocol provides a general framework for the fed-batch fermentation of the engineered E. coli strain for this compound production.

1. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotics.
  • Incubate overnight at 37°C with shaking at 200 rpm.
  • Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) and grow to an OD600 of 4-6.

2. Fermenter Setup:

  • Prepare the fermentation medium (e.g., a defined mineral medium with glucose as the carbon source) in a sterilized fermenter.
  • Set the initial temperature to 37°C and the pH to 7.0 (controlled with NH4OH).

3. Fermentation Process:

  • Inoculate the fermenter with the seed culture.
  • Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), initiate the feeding of a concentrated glucose and nutrient solution.
  • When the culture reaches a desired cell density (e.g., OD600 of 20), lower the temperature to 30°C and induce protein expression by adding the appropriate inducer (e.g., IPTG).
  • Continue the fed-batch fermentation for 48-72 hours, maintaining the pH and dissolved oxygen levels.

1. Sample Preparation:

  • Collect a known volume of the fermentation broth.
  • Add an equal volume of ethyl acetate to the broth in a glass tube.
  • Vortex vigorously for 2 minutes to extract the this compound into the organic phase.
  • Centrifuge at 5,000 x g for 10 minutes to separate the phases.
  • Carefully transfer the upper organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.
  • Transfer the dried organic phase to a GC vial for analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or semi-polar capillary column (e.g., HP-5ms).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • Mass Spectrometer (MS) Conditions:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.
  • Quantification:
  • Prepare a calibration curve using authentic this compound standards of known concentrations.
  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.
  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

This protocol can be used to determine the activity of a purified alcohol acetyltransferase (e.g., ATF1) with farnesol as a substrate.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
  • The reaction mixture should contain:
  • Reaction buffer
  • Farnesol (dissolved in a suitable solvent like DMSO)
  • Acetyl-CoA
  • Purified enzyme

2. Assay Procedure:

  • Pre-warm the reaction mixture (without acetyl-CoA) to the desired temperature (e.g., 30°C).
  • Initiate the reaction by adding acetyl-CoA.
  • Incubate for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
  • Stop the reaction by adding an equal volume of ethyl acetate containing an internal standard (e.g., dodecanol).
  • Extract the this compound as described in section 4.3.1.
  • Analyze the amount of this compound produced by GC-MS as described in section 4.3.2.

3. Activity Calculation:

  • Calculate the amount of this compound produced from the GC-MS data.
  • Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Conclusion and Future Outlook

The enzymatic synthesis of this compound represents a promising and sustainable alternative to traditional chemical methods. The development of engineered microbial hosts capable of producing this compound de novo from simple sugars is a significant advancement in the field of metabolic engineering.[1] While the production titers are still moderate, there is considerable potential for improvement through further optimization of the biosynthetic pathway, host strain engineering, and fermentation process development.

Future research should focus on:

  • Pathway Balancing: Fine-tuning the expression levels of the MVA pathway enzymes to avoid the accumulation of toxic intermediates and maximize the flux towards FPP.[4]

  • Enzyme Engineering: Improving the catalytic efficiency and substrate specificity of alcohol acetyltransferases and lipases for farnesol acetylation.

  • Host Strain Optimization: Exploring alternative microbial hosts, such as Saccharomyces cerevisiae, which has a native MVA pathway and is generally regarded as safe (GRAS).[5]

  • Process Optimization: Developing more efficient fed-batch fermentation and in situ product recovery strategies to enhance product yields and minimize product toxicity.

By addressing these challenges, the enzymatic synthesis of this compound can become a commercially viable technology for the sustainable production of this valuable chemical.

References

Farnesyl Acetate: A Versatile Precursor in the Synthetic Chemist's Toolbox for Sesquiterpenoid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the role of farnesyl acetate as a synthetic precursor in the creation of sesquiterpenoid frameworks. This document elucidates the pivotal departure from the natural biosynthetic pathway, focusing on synthetic strategies that leverage this compound to achieve complex molecular architectures, particularly the drimane skeleton.

While nature employs farnesyl pyrophosphate (FPP) as the universal precursor for the vast array of sesquiterpenoids, the scientific community has successfully utilized the more synthetically tractable derivative, this compound, as a starting point for the laboratory synthesis of these valuable compounds. This guide provides an in-depth exploration of the chemical and chemo-enzymatic methodologies that transform this compound into intricate sesquiterpenoid structures, offering a powerful alternative to reliance on natural extraction or total synthesis from simpler precursors.

The Natural Blueprint: Farnesyl Pyrophosphate as the Endogenous Precursor

In biological systems, the biosynthesis of sesquiterpenoids commences with farnesyl pyrophosphate (FPP). This central intermediate is generated through the mevalonate pathway. The process begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation event convert mevalonate into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The sequential condensation of two IPP units with one DMAPP unit, catalyzed by farnesyl pyrophosphate synthase, yields the C15 molecule, FPP.

Sesquiterpene synthases, a diverse class of enzymes, then catalyze the complex cyclization of FPP. This process is initiated by the ionization of the pyrophosphate group, generating a farnesyl cation. This highly reactive intermediate can then undergo a cascade of intramolecular cyclizations, hydride shifts, and rearrangements, ultimately leading to the formation of the hundreds of known sesquiterpene skeletons.

Farnesyl Pyrophosphate Biosynthesis and Sesquiterpenoid Genesis acetyl_coa Acetyl-CoA (x3) hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp IPP mevalonate->ipp dmapp DMAPP ipp->dmapp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp FPP Synthase dmapp->fpp FPP Synthase sesquiterpenoids Sesquiterpenoids fpp->sesquiterpenoids Sesquiterpene Synthases

Figure 1: Natural Biosynthetic Pathway to Sesquiterpenoids.

This compound as a Synthetic Precursor: The van Tamelen Oxidation-Cyclization

A seminal body of work by Eugene van Tamelen and his colleagues demonstrated the viability of this compound as a precursor for the biomimetic synthesis of sesquiterpenoids. Their strategy, often referred to as "biogenetically-patterned synthesis," involves the selective epoxidation of the terminal double bond of this compound, followed by an acid-catalyzed cyclization of the resulting epoxide. This approach mimics the cationic cyclization cascades observed in nature.

The key to this methodology is the ability to selectively activate the terminal olefin of the farnesyl chain, mirroring the enzymatic control seen in biological systems. This is typically achieved by converting this compound into its terminal monoepoxide, 10,11-epoxythis compound. Subsequent treatment with a Lewis acid or protic acid initiates the cyclization cascade, leading to the formation of bicyclic drimane-type sesquiterpenoids.

Van Tamelen Oxidation-Cyclization of this compound farnesyl_acetate This compound epoxy_farnesyl_acetate 10,11-Epoxythis compound farnesyl_acetate->epoxy_farnesyl_acetate Selective Epoxidation drimane_cation Drimane Cationic Intermediate epoxy_farnesyl_acetate->drimane_cation Acid-Catalyzed Cyclization drimenol Drimenol / Drimane Derivatives drimane_cation->drimenol Quenching

Figure 2: Synthetic Pathway from this compound.

Experimental Protocols

Synthesis of this compound from Farnesol

This procedure details the acetylation of farnesol to yield this compound.

Materials:

  • Farnesol

  • Dry pyridine

  • Acetic anhydride

  • Petroleum ether (b.p. 60–68 °C)

  • 5% Sulfuric acid

  • Saturated aqueous sodium hydrogen carbonate

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • A solution of 25 g (0.11 mole) of farnesol in 40 ml of dry pyridine is prepared in a stoppered 250-ml Erlenmeyer flask.

  • 40 ml of acetic anhydride is added in four portions over a 15-minute period with stirring.

  • The mixture is allowed to stand for 6 hours and then poured onto 250 g of ice.

  • 400 ml of water is added, and the mixture is extracted with five 100-ml portions of petroleum ether.

  • The combined organic extracts are washed successively with two 50-ml portions each of water, 5% sulfuric acid, and saturated aqueous sodium hydrogen carbonate.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated on a rotary evaporator to yield this compound as a colorless oil.

ReactantMolesYield (%)
Farnesol0.1194-98

Table 1: Quantitative Data for the Synthesis of this compound.

In Vitro Oxidation-Cyclization of this compound to Drimane Sesquiterpenoids (van Tamelen Method)

This protocol outlines the two-step conversion of this compound to drimane-type sesquiterpenoids via a terminal epoxide.

Step 1: Synthesis of 10,11-Epoxythis compound

Materials:

  • This compound

  • tert-Butyl alcohol

  • Water

  • N-Bromosuccinimide (NBS)

  • Methanol

  • Potassium carbonate

Procedure:

  • This compound (29 g, 0.11 mole) is dissolved in 1 L of tert-butyl alcohol in a 3-L Erlenmeyer flask.

  • 500 ml of water is added, and the solution is cooled to approximately 12 °C.

  • More water is added with rapid stirring until a saturated solution is obtained (approximately 1200 ml total water).

  • 21.4 g (0.12 mole) of N-bromosuccinimide is added in small portions over 30 minutes, maintaining the temperature at 10–15 °C.

  • After stirring for an additional 2 hours, the mixture is concentrated on a rotary evaporator, and the residue is extracted with ether. The extract is washed, dried, and concentrated to give 10-bromo-11-hydroxy-10,11-dihydrothis compound.

  • The bromohydrin acetate is dissolved in 300 ml of methanol, and excess solid potassium carbonate is added.

  • The mixture is stirred for 12 hours and then concentrated. Water is added, and the mixture is extracted with petroleum ether. The combined extracts are dried and concentrated to yield 10,11-epoxythis compound.

IntermediateYield (%) based on this compound
10-Bromo-11-hydroxy-10,11-dihydrothis compound~65
10,11-Epoxythis compound~60 (overall)

Table 2: Quantitative Data for the Synthesis of 10,11-Epoxythis compound.

Step 2: Acid-Catalyzed Cyclization to Drimane Derivatives

Materials:

  • 10,11-Epoxythis compound

  • Lewis acid (e.g., tin(IV) chloride) or protic acid (e.g., trifluoroacetic acid)

  • Anhydrous solvent (e.g., benzene or dichloromethane)

Procedure:

  • A solution of 10,11-epoxythis compound in an anhydrous solvent is cooled to a low temperature (e.g., -78 °C to 0 °C).

  • A solution of the acid catalyst is added dropwise with stirring.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • The product is extracted, and the organic layer is washed, dried, and concentrated.

  • The resulting mixture of drimane sesquiterpenoids is purified by column chromatography.

Note: Specific yields for the cyclization step can vary significantly depending on the catalyst, solvent, and reaction conditions used. Published yields for similar cyclizations of farnesol derivatives to drimenol have been reported in the range of 50-70%.

Chemo-enzymatic Synthesis of Drimane Sesquiterpenoids

An alternative and often more selective approach involves the use of enzymes, such as terpene cyclases, to catalyze the cyclization of farnesol derivatives. While farnesol itself may not be an efficient substrate for some cyclases, protecting the hydroxyl group, for instance as an acetate, can facilitate the enzymatic conversion.

A study by Ozawa et al. demonstrated the chemo-enzymatic synthesis of drimane-8α,11-diol from farnesol derivatives using a terpene cyclase from Bacillus megaterium. Although this compound was not explicitly tested in this study, the successful cyclization of other protected farnesol derivatives suggests the potential for this compound to be a viable substrate in such biocatalytic systems.

Generalized Experimental Workflow for Chemo-enzymatic Synthesis:

Chemo-enzymatic Synthesis Workflow substrate Farnesol Derivative (e.g., this compound) incubation Incubation (Buffer, Cofactors) substrate->incubation enzyme Terpene Cyclase (e.g., from B. megaterium) enzyme->incubation extraction Product Extraction incubation->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (NMR, MS) purification->analysis product Drimane Sesquiterpenoid analysis->product

Figure 3: Chemo-enzymatic Synthesis Workflow.

Conclusion

This compound has proven to be a valuable and versatile precursor in the synthetic organic chemist's arsenal for the construction of complex sesquiterpenoid frameworks. The biomimetic oxidation-cyclization strategy pioneered by van Tamelen provides a powerful method for accessing the drimane skeleton, a common motif in many biologically active natural products. Furthermore, the burgeoning field of chemo-enzymatic synthesis offers the potential for highly selective and efficient conversions of this compound and related derivatives. This technical guide provides a foundational understanding of these synthetic approaches, offering researchers and drug development professionals alternative pathways to these important molecules. The detailed protocols and quantitative data presented herein serve as a practical resource for the implementation of these synthetic strategies.

Methodological & Application

Application Note: Quantification of Farnesyl Acetate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate is a naturally occurring sesquiterpenoid found in various essential oils. It is an important intermediate in isoprenoid biosynthesis and is utilized as a fragrance and flavoring agent. Accurate quantification of this compound is crucial for quality control in the food and cosmetic industries, as well as for research in phytochemistry and drug development. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound.

Principle of the Method

This method employs RP-HPLC with ultraviolet (UV) detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile, water, and an acidic modifier. The acidic modifier, such as phosphoric acid or formic acid, ensures good peak shape and reproducibility. This compound is detected by its UV absorbance, typically at a low wavelength around 215 nm, which provides good sensitivity for this class of compounds. Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (85%) or Formic acid (≥98%)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters (PTFE or other suitable material)

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A Newcrom R1 column is also a suitable alternative.[1]

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 70:30:0.1, v/v/v). For mass spectrometry (MS) compatibility, phosphoric acid can be replaced with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a liquid sample is outlined below:

  • Accurately weigh or measure the sample containing this compound.

  • Dissolve or dilute the sample in a suitable solvent, such as methanol or the mobile phase.

  • Vortex or sonicate the sample to ensure complete dissolution of this compound.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: Quantitative Data Summary

Table 1: Chromatographic Parameters

ParameterTypical Value
Retention Time~ 5 - 7 min
Tailing Factor≤ 1.5
Theoretical Plates> 2000

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity Range1 - 100 µg/mL (r² > 0.999)
Limit of Detection (LOD)~ 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)~ 0.5 - 1.5 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StandardPrep Standard Preparation (Stock & Working Solutions) Injection Inject into HPLC System StandardPrep->Injection SamplePrep Sample Preparation (Dissolution & Filtration) SamplePrep->Injection Separation Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Separation Detection UV Detection at 215 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification logical_relationship cluster_input Inputs cluster_method Analytical Method cluster_output Outputs Analyte This compound HPLC HPLC System Analyte->HPLC Matrix Sample Matrix Matrix->HPLC Column C18 Column HPLC->Column MobilePhase Acetonitrile/Water/Acid Detector UV Detector (215 nm) Concentration Concentration of This compound Detector->Concentration Purity Purity Assessment Detector->Purity

References

Application Notes and Protocols for Assessing the Bioactivity of Farnesyl Acetate In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Farnesyl acetate, a naturally occurring sesquiterpenoid, has garnered significant interest in the scientific community for its potential therapeutic properties. As a derivative of farnesol, it is implicated in various biological processes and is being investigated for its anticancer, anti-inflammatory, and antimicrobial activities. These application notes provide a comprehensive overview of standard in vitro assays to assess the bioactivity of this compound, complete with detailed experimental protocols and data presentation guidelines.

I. Anticancer Bioactivity of this compound

This compound and related compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][2] The primary mechanism is believed to involve the inhibition of protein farnesylation, a critical post-translational modification for several proteins involved in cell signaling and proliferation, such as Ras.[3]

Data Summary: Anticancer Activity

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table includes data for the closely related compound, farnesyl-O-acetylhydroquinone, to provide a reference for its potential potency.

CompoundCell LineCell TypeIC50 (µM)Reference
Farnesyl-O-acetylhydroquinoneB16F10Murine Melanoma2.5[1]
Farnesyl-O-acetylhydroquinoneHL-60Human Promyelocytic Leukemia-[1]
Farnesyl-O-acetylhydroquinoneDU145Human Prostate Carcinoma-[1]
Farnesyl-O-acetylhydroquinonePC-3Human Prostate Carcinoma-[1]
Farnesyl-O-acetylhydroquinoneLNCaPHuman Prostate Carcinoma-[1]
Farnesyl-O-acetylhydroquinoneCaco-2Human Colorectal Adenocarcinoma-[1]
Farnesyl-O-acetylhydroquinoneA549Human Lung Carcinoma-[1]

Note: The original research article indicates suppression of proliferation in the listed human cancer cell lines by Farnesyl-O-acetylhydroquinone but does not provide specific IC50 values for them.

Experimental Protocols

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of viable or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be represented in a histogram, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

anticancer_workflow cluster_assays Anticancer Bioactivity Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_cellcycle Cell Cycle cell_culture Cancer Cell Lines (e.g., HeLa, A549, etc.) treatment This compound Treatment cell_culture->treatment mtt MTT Assay treatment->mtt annexin Annexin V/PI Staining treatment->annexin pi_stain PI Staining treatment->pi_stain plate_reader Plate Reader (Absorbance) mtt->plate_reader flow_cytometry Flow Cytometry Analysis annexin->flow_cytometry pi_stain->flow_cytometry

Workflow for assessing the anticancer bioactivity of this compound.

ras_pathway FA This compound FT Farnesyltransferase FA->FT Inhibits Farnesylated_Ras Active Farnesylated Ras FT->Farnesylated_Ras Activates Ras Inactive Ras Ras->Farnesylated_Ras Farnesylation Raf Raf Farnesylated_Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified Ras signaling pathway and the inhibitory point of this compound.

II. Anti-inflammatory Bioactivity of this compound

This compound and its analogs may exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β).[4][5]

Data Summary: Anti-inflammatory Activity

Quantitative data on the direct effect of this compound on cytokine production is limited. The following table illustrates the type of data that can be generated from the described assays.

Cell LineTreatmentMediatorEffect
RAW 264.7 MacrophagesLPSNOIncreased
RAW 264.7 MacrophagesLPS + this compoundNOExpected Decrease
THP-1 MonocytesPMA -> Macrophages + LPSTNF-αIncreased
THP-1 MacrophagesLPS + this compoundTNF-αExpected Decrease
THP-1 MacrophagesLPS + this compoundIL-6Expected Decrease
THP-1 MacrophagesLPS + this compoundIL-1βExpected Decrease
Experimental Protocols

Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance is measured spectrophotometrically.

Protocol:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).

  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells (e.g., LPS-stimulated macrophages) with this compound as described for the Griess assay.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

  • Quantification: Calculate the cytokine concentrations based on a standard curve.

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This can be used to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins (e.g., p65 subunit of NF-κB, p38, ERK, JNK of the MAPK pathway) or the degradation of inhibitory proteins (e.g., IκBα).

Protocol:

  • Cell Lysis: After treatment with this compound and/or a stimulant like LPS, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on size by running the lysates on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-p65, total p65, IκBα, phospho-p38, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Signaling Pathway Diagram

nfkb_mapk_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK TAK1 TAK1 TLR4->TAK1 IkB IκBα IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->Inflammation p38 p38 TAK1->p38 JNK JNK TAK1->JNK ERK ERK TAK1->ERK p38->Inflammation JNK->Inflammation ERK->Inflammation FA This compound FA->IKK Inhibits FA->TAK1 Inhibits

Inhibition of NF-κB and MAPK signaling pathways by this compound.

III. Antimicrobial Bioactivity of this compound

Farnesol, the parent compound of this compound, is known to have antimicrobial activity against a range of bacteria and fungi.[6][7] The mechanism may involve disruption of the cell membrane and inhibition of biofilm formation.[8]

Data Summary: Antimicrobial Activity

Specific MIC values for this compound are not widely reported. The following table provides reference MIC values for farnesol against common pathogens.

MicroorganismCompoundMIC (µM)Reference
Staphylococcus aureusFarnesol125-250[6]
Paracoccidioides brasiliensisFarnesol25[7][9]
Experimental Protocol

Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the microbial inoculum to each well containing the this compound dilutions. Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Experimental Workflow Diagram

antimicrobial_workflow cluster_mic Antimicrobial Bioactivity Assay microbe_culture Bacterial/Fungal Culture inoculum_prep Inoculum Preparation microbe_culture->inoculum_prep inoculation Inoculation of 96-well Plate inoculum_prep->inoculation serial_dilution This compound Serial Dilution serial_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual/OD600) incubation->mic_determination

Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Application Notes and Protocols for Utilizing Farnesyl Acetate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of farnesyl acetate as a substrate in various enzymatic reactions. This document outlines detailed protocols for both the enzymatic synthesis and hydrolysis of this compound, supported by quantitative data and visual diagrams of relevant biological pathways and experimental workflows.

Introduction to this compound in Enzymatic Systems

This compound, a naturally occurring sesquiterpenoid, is an ester of farnesol and acetic acid. In biological systems, it is closely related to the mevalonate pathway, a critical metabolic route for the synthesis of isoprenoids like cholesterol and steroid hormones. The enzymatic conversion of this compound and its precursors is a key area of interest in drug development, particularly in cancer research and pest control, due to its involvement in protein prenylation and insect juvenile hormone biosynthesis.

Enzymatic Synthesis of this compound

This compound can be synthesized enzymatically from farnesol and acetyl-CoA, a reaction catalyzed by alcohol O-acetyltransferases (AATs), such as the ATF1 enzyme from Saccharomyces cerevisiae. This process is significant in the production of flavor and aroma compounds in fermented beverages and has been engineered in microorganisms for the production of biofuels.

Experimental Protocol: Enzymatic Synthesis of this compound using ATF1

This protocol is adapted for an in vitro enzymatic reaction.

Materials:

  • Alcohol O-acetyltransferase (ATF1), purified

  • Farnesol

  • Acetyl-CoA

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a specific concentration of purified ATF1 enzyme, farnesol (e.g., 1 mM), and acetyl-CoA (e.g., 1 mM).

  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

  • Stop the reaction by adding an equal volume of organic solvent to extract the this compound.

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

  • Carefully collect the organic phase containing the this compound.

  • Analyze the extracted sample by GC-MS to confirm the presence and quantify the amount of this compound produced. A standard curve of this compound should be used for accurate quantification.

Enzymatic Hydrolysis of this compound

The ester bond in this compound can be cleaved by hydrolases, particularly esterases, lipases, and cutinases, to yield farnesol and acetic acid. This reaction is of interest for studying the metabolic fate of this compound and for potential applications in bioremediation and biocatalysis. While specific kinetic data for this compound is not widely published, enzymes like Juvenile Hormone Esterase (JHE) and various microbial lipases and cutinases are strong candidates for this reaction due to their activity on structurally similar esters.

Experimental Protocol: Screening and Assay of Esterase/Lipase/Cutinase Activity on this compound

This protocol provides a general method for screening enzymes and assaying their hydrolytic activity on this compound. A spectrophotometric method, adapted from assays using surrogate substrates like p-nitrophenyl acetate, can be employed.

Materials:

  • Candidate enzymes (e.g., Juvenile Hormone Esterase, Porcine Liver Esterase, Candida antarctica Lipase B, Fusarium solani Cutinase)

  • This compound

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0-8.0)

  • pH indicator (for colorimetric assay) or a pH-stat apparatus (for titrimetric assay)

  • Spectrophotometer

Procedure (Colorimetric Assay):

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) to ensure its solubility in the aqueous assay buffer. The final concentration of the organic solvent in the reaction mixture should be kept low (typically <1%) to avoid enzyme denaturation.

  • In a microplate well or a cuvette, add the assay buffer and the this compound substrate to the desired final concentration.

  • Initiate the reaction by adding a specific amount of the enzyme solution.

  • Monitor the hydrolysis of this compound. The release of acetic acid will cause a decrease in the pH of the unbuffered or weakly buffered reaction mixture. This can be monitored in two ways:

    • Continuously with a pH indicator: Include a pH-sensitive indicator in the reaction mixture and monitor the change in absorbance at a specific wavelength.

    • Endpoint assay: Stop the reaction at different time points by adding an inhibitor or by heat inactivation. The amount of acid produced can be determined by titration with a standard base or by using a colorimetric acid quantification kit.

  • Calculate the enzyme activity based on the rate of product formation. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Quantitative Data Presentation

Table 1: Kinetic Parameters of Esterases with Structurally Related Substrates

EnzymeSubstrateKm (mM)kcat (s⁻¹)Source
Drosophila melanogaster JHEJuvenile Hormone III-0.6[1]
Drosophila melanogaster JHEα-naphthyl acetate-71[1]
Bacillus pumilus Esterasep-nitrophenylacetate3.94138.89
Alpha Naphthyl Acetate Esteraseα-naphthyl acetate9.765-[2]

Table 2: Sublethal Effects of this compound on Plutella xylostella [3]

ParameterControlThis compound (LC₅₀)
Larval period (days)6.5 ± 0.18.2 ± 0.2
Pupal period (days)4.1 ± 0.15.5 ± 0.2
Pupal weight (mg)6.8 ± 0.25.1 ± 0.3
Adult emergence (%)95.6 ± 2.165.3 ± 4.5
Fecundity (eggs/female)150.4 ± 10.285.7 ± 8.9

Signaling Pathways and Experimental Workflows

The enzymatic conversion of this compound is linked to important cellular signaling pathways. Farnesyl pyrophosphate, a precursor in the biosynthesis of farnesol and subsequently this compound, is a key intermediate in the mevalonate pathway. The product of this compound hydrolysis, farnesol, has been shown to modulate signaling pathways such as the Ras-cAMP pathway in fungi.

Mevalonate Pathway

This pathway is crucial for the production of isoprenoids, including farnesyl pyrophosphate.

Mevalonate_Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P Mevalonate kinase Mevalonate-5-PP Mevalonate-5-PP Mevalonate-5-P->Mevalonate-5-PP Phosphomevalonate kinase Isopentenyl-PP Isopentenyl-PP Mevalonate-5-PP->Isopentenyl-PP Mevalonate-5-PP decarboxylase Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP Isomerase Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Geranyl-PP synthase Dimethylallyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Farnesyl-PP synthase Farnesol Farnesol Farnesyl-PP->Farnesol Phosphatase This compound This compound Farnesol->this compound ATF1 (Acetyl-CoA)

Caption: The Mevalonate Pathway leading to this compound synthesis.

Farnesol-Mediated Signaling Pathway Inhibition

Farnesol, the hydrolysis product of this compound, can inhibit the Ras-cAMP signaling pathway in fungi like Candida albicans. This has implications for fungal morphogenesis and virulence.

Farnesol_Signaling cluster_membrane Cell Membrane Ras1 Ras1 Adenylyl Cyclase (Cyr1) Adenylyl Cyclase (Cyr1) Ras1->Adenylyl Cyclase (Cyr1) Activates Farnesol Farnesol Farnesol->Ras1 Inhibits cAMP cAMP Adenylyl Cyclase (Cyr1)->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Downstream Effectors Downstream Effectors Protein Kinase A (PKA)->Downstream Effectors Hyphal Growth Hyphal Growth Downstream Effectors->Hyphal Growth Promotes Hydrolysis_Workflow Start Start Prepare Reagents Prepare Assay Buffer, This compound Stock, and Enzyme Solution Start->Prepare Reagents Set up Reaction Combine Buffer and Substrate in Reaction Vessel Prepare Reagents->Set up Reaction Initiate Reaction Add Enzyme to start the reaction Set up Reaction->Initiate Reaction Incubate Incubate at Optimal Temperature and Time Initiate Reaction->Incubate Monitor Reaction Monitor Product Formation (e.g., Spectrophotometrically) Incubate->Monitor Reaction Data Analysis Calculate Enzyme Activity (Units/mg) Monitor Reaction->Data Analysis End End Data Analysis->End

References

Farnesyl Acetate Delivery for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate, a naturally occurring sesquiterpenoid, has garnered significant interest in cell biology and drug development due to its effects on fundamental cellular processes. As a derivative of farnesyl pyrophosphate, an intermediate in the mevalonate pathway, this compound has been shown to inhibit DNA replication and protein prenylation in cultured cells, including Chinese Hamster Ovary (CHO) and Human cervical adenocarcinoma (HeLa) cells.[1] These inhibitory actions make it a valuable tool for studying cell cycle regulation and a potential lead compound for therapeutic development.

However, the hydrophobic nature of this compound presents a significant challenge for its application in aqueous cell culture environments, as it is practically insoluble in water. Effective and consistent delivery of this compound to cells is critical for obtaining reproducible and meaningful experimental results. This document provides detailed application notes and protocols for three common methods of this compound delivery in cell culture experiments: solvent-based delivery, liposomal delivery, and cyclodextrin-based delivery.

This compound: Biological Activity and Cellular Effects

This compound exerts its biological effects primarily through two mechanisms:

  • Inhibition of DNA Replication: Treatment of CHO and HeLa cells with this compound leads to an arrest in the S phase of the cell cycle, thereby inhibiting DNA synthesis and cell proliferation.[1]

  • Inhibition of Protein Prenylation: this compound blocks the farnesylation of proteins, a crucial post-translational modification where a farnesyl group is attached to a cysteine residue at the C-terminus of target proteins.[1] This process is catalyzed by the enzyme farnesyltransferase. Protein prenylation is essential for the proper localization and function of many signaling proteins, including members of the Ras superfamily of small GTPases, which are critical regulators of cell growth, differentiation, and survival.

Signaling Pathway: Inhibition of Ras Protein Prenylation

The inhibition of protein farnesylation by this compound directly impacts signaling pathways that are dependent on prenylated proteins. A key example is the Ras signaling cascade.

Ras_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor SOS SOS Receptor->SOS Ras_inactive Inactive Ras-GDP (Cytosolic) Ras_active Active Ras-GTP (Membrane-Bound) Ras_inactive->Ras_active Membrane Localization Raf Raf Ras_active->Raf Farnesyl_PP Farnesyl Pyrophosphate Farnesyl_PP->Ras_inactive Farnesylation FTase Farnesyl Transferase FTase->Ras_inactive Farnesyl_Acetate This compound Farnesyl_Acetate->FTase Inhibition SOS->Ras_inactive GDP/GTP Exchange MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Inhibition of Ras farnesylation by this compound.

This compound Delivery Methods: A Comparative Overview

The choice of delivery method depends on the experimental goals, cell type, and required concentration of this compound. Below is a summary of common approaches.

Delivery MethodPrincipleAdvantagesDisadvantagesTypical Final Concentration Range
Solvent-Based Dissolving this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) and then diluting into the cell culture medium.Simple, rapid, and cost-effective.Potential for solvent cytotoxicity, precipitation of the compound in the medium, and limited solubility.1-100 µM (solvent concentration typically ≤ 0.5%)
Liposomal Encapsulating this compound within lipid vesicles (liposomes) which can fuse with the cell membrane to deliver the compound.Biocompatible, can enhance solubility and stability, potential for targeted delivery.More complex and time-consuming preparation, potential for variability between batches, and possible toxicity of some lipid components.1-50 µM
Cyclodextrin-Based Forming an inclusion complex with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior, to increase the aqueous solubility of this compound.Increases solubility and stability, low toxicity of many cyclodextrins, and easy to prepare.Potential for competition with other molecules for binding to cyclodextrin, and the release of the compound can be influenced by the cellular environment.1-100 µM

Experimental Protocols

Solvent-Based Delivery of this compound

This is the most straightforward method but requires careful optimization to avoid solvent toxicity and compound precipitation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes

  • Cell culture medium appropriate for your cell line (e.g., DMEM, RPMI-1640)

  • CHO or HeLa cells

Protocol:

  • Stock Solution Preparation (100 mM):

    • Weigh out 26.44 mg of this compound (MW: 264.4 g/mol ) and dissolve it in 1 mL of DMSO or absolute ethanol in a sterile microcentrifuge tube.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation and Cell Treatment:

    • Thaw an aliquot of the 100 mM this compound stock solution.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., for a final concentration of 50 µM in 10 mL of medium, add 5 µL of the 100 mM stock).

    • Important: The final concentration of the organic solvent in the cell culture medium should be kept low, typically below 0.5% (v/v), to minimize cytotoxicity. Perform a solvent toxicity control experiment.

    • Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.

    • Incubate the cells for the desired experimental duration.

Workflow for Solvent-Based Delivery:

solvent_workflow A Prepare 100 mM This compound Stock in DMSO/Ethanol B Dilute Stock Solution in Cell Culture Medium A->B C Add Medum to Cultured Cells B->C D Incubate for Desired Time C->D E Perform Downstream Assays D->E liposome_workflow A Dissolve Lipids and This compound in Chloroform B Create Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer to Form Liposomes B->C D Size Reduction (Sonication/Extrusion) C->D E Add Liposome Suspension to Cell Culture D->E F Perform Downstream Assays E->F cyclodextrin_workflow A Prepare Cyclodextrin Solution in Aqueous Buffer B Add this compound and Stir to Form Inclusion Complex A->B C Sterile Filter the Complex Solution B->C D Add Complex Solution to Cell Culture C->D E Perform Downstream Assays D->E

References

Application Notes and Protocols for Farnesyl Acetate in Biofuel Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biosynthesis of farnesyl acetate, a promising advanced biofuel candidate, in engineered Escherichia coli. Detailed protocols for the construction of producing strains, cultivation, and product analysis are included to facilitate further research and development in the field of biofuels.

Introduction

This compound is a sesquiterpenoid ester that has emerged as a potential "drop-in" biofuel. Its chemical structure, similar to some components of conventional diesel and jet fuel, offers high energy density and compatibility with existing infrastructure. The microbial production of this compound from renewable feedstocks presents a sustainable alternative to petroleum-based fuels. This document outlines the metabolic engineering strategies and experimental procedures for producing and quantifying this compound in a microbial host.

Biosynthesis of this compound in E. coli

The production of this compound in E. coli is achieved through the introduction of a heterologous mevalonate (MVA) pathway for the supply of the precursor farnesyl pyrophosphate (FPP), followed by the conversion of FPP to farnesol and its subsequent acetylation.

Engineered Metabolic Pathway

A multi-gene pathway was engineered in E. coli to convert glucose into this compound. This involved the expression of genes from various organisms to create a novel biosynthetic route.

Farnesyl_Acetate_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA AtoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA ERG13 Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 MevP Mevalonate-5-P Mevalonate->MevP ERG12 MevPP Mevalonate-5-PP MevP->MevPP ERG8 IPP IPP MevPP->IPP MVD1 DMAPP DMAPP IPP->DMAPP Idi FPP Farnesyl Pyrophosphate (FPP) IPP->FPP IspA DMAPP->FPP IspA Farnesol Farnesol FPP->Farnesol PgpB FarnesylAcetate This compound Farnesol->FarnesylAcetate ATF1 AtoB AtoB ERG13 ERG13 tHMG1 tHMG1 ERG12 ERG12 ERG8 ERG8 MVD1 MVD1 Idi Idi IspA IspA PgpB PgpB ATF1 ATF1

Caption: Heterologous pathway for this compound biosynthesis.

Data Presentation

The production of this compound has been demonstrated in engineered E. coli strains. The following table summarizes the quantitative data from these studies.[1]

StrainKey Genetic ModificationsThis compound Titer (mg/L)
DG106Expression of AtoB, ERG13, tHMG1, ERG12, ERG8, MVD1, Idi, IspA, PgpB, and ATF1.128 ± 10.5
DG107Strain DG106 with further overexpression of isopentenyl-diphosphate isomerase (Idi).201 ± 11.7

Experimental Protocols

Detailed methodologies for the key experiments in this compound production are provided below.

Protocol 1: Construction of this compound Producing E. coli Strains

This protocol describes the general steps for constructing the engineered E. coli strains capable of producing this compound. The specific genes are cloned into expression plasmids and transformed into a suitable E. coli host.

Strain_Construction_Workflow Gene_Amp Gene Amplification (AtoB, ERG13, tHMG1, ERG8, MVD1, ERG12, Idi, IspA, PgpB, ATF1) Plasmid_Const Plasmid Construction (e.g., pDG30, pDG31, and an ATF1 expression plasmid) Gene_Amp->Plasmid_Const Transformation Transformation into E. coli Host (e.g., BL21(DE3)) Plasmid_Const->Transformation Strain_Selection Strain Selection and Verification Transformation->Strain_Selection

Caption: Workflow for constructing engineered E. coli strains.

Materials:

  • E. coli host strain (e.g., BL21(DE3))

  • Expression plasmids (e.g., pET, pCDF, pACYC series)

  • DNA polymerase, restriction enzymes, T4 DNA ligase

  • Primers for gene amplification

  • LB agar plates and broth with appropriate antibiotics

Procedure:

  • Gene Amplification: Amplify the coding sequences of the required genes (AtoB, ERG13, tHMG1, ERG12, ERG8, MVD1, Idi, IspA, PgpB, and ATF1) from their respective sources using PCR.

  • Plasmid Construction:

    • Clone the amplified genes into compatible expression vectors. For example, the MVA pathway genes can be organized into operons on different plasmids (e.g., pDG30 and pDG31 as referenced in related studies) to balance the metabolic load.

    • Clone the alcohol acetyltransferase (ATF1) gene into a separate expression vector.

  • Transformation: Transform the constructed plasmids into the E. coli host strain using electroporation or heat shock.

  • Strain Selection and Verification:

    • Select positive transformants on LB agar plates containing the appropriate antibiotics.

    • Verify the correct insertion of genes by colony PCR and DNA sequencing.

Protocol 2: Two-Phase Shake-Flask Fermentation for this compound Production

This protocol describes the cultivation of the engineered E. coli strains for the production of this compound using a two-phase fermentation system to capture the product.

Materials:

  • Engineered E. coli strain

  • YT medium (per liter: 8 g Tryptone, 5 g Yeast Extract, 5 g NaCl)

  • Glucose (20 g/L)

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • n-Dodecane

  • Shake flasks

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

  • Main Culture:

    • Inoculate 100 mL of YT medium containing 20 g/L glucose and antibiotics in a 500 mL shake flask with the overnight culture to an initial OD600 of ~0.1.

    • Incubate at 30°C with shaking at 200 rpm.

  • Induction: When the OD600 of the culture reaches 0.6-0.8, add IPTG to a final concentration of 0.1 mM to induce gene expression.

  • Two-Phase System: Simultaneously with induction, add 10 mL of n-dodecane to the culture to create an organic overlay for in situ extraction of this compound.

  • Fermentation: Continue the cultivation at 30°C for 48-72 hours.

Protocol 3: Extraction and Quantification of this compound

This protocol details the extraction of this compound from the fermentation broth and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis_Workflow Sampling Sample Collection (Dodecane Layer) Centrifugation Centrifugation (to remove cells) Sampling->Centrifugation Extraction Solvent Extraction (if necessary) Centrifugation->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for this compound analysis.

Materials:

  • Fermentation broth with n-dodecane overlay

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • This compound standard

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Collect the n-dodecane layer from the fermentation flask.

    • Centrifuge the sample to remove any remaining cells.

    • If necessary, perform a liquid-liquid extraction of the aqueous phase with an equal volume of ethyl acetate to recover any dissolved product. Combine the organic layers.

    • Dry the organic phase over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 min.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 min.

    • Carrier Gas: Helium.

    • MS Detector: Scan mode from m/z 40 to 400.

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the concentration by creating a standard curve with known concentrations of the this compound standard.

Conclusion

The microbial production of this compound represents a significant advancement in the field of renewable biofuels. The metabolic engineering strategies and protocols outlined in these application notes provide a foundation for further optimization of production titers and process scale-up. Future research may focus on exploring alternative chassis organisms, optimizing fermentation conditions, and improving the efficiency of the biosynthetic pathway to make this compound a commercially viable biofuel.

References

Farnesyl Acetate: A Tool for Investigating Protein Prenylation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein prenylation, the post-translational attachment of isoprenoid lipids such as farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), is a critical modification for the function of a wide array of cellular proteins. This process is catalyzed by a family of enzymes including farnesyltransferase (FTase) and geranylgeranyltransferases (GGTases). Prenylation facilitates the anchoring of proteins to cellular membranes and mediates protein-protein interactions, thereby playing a pivotal role in numerous signaling pathways, including the well-characterized Ras signaling cascade. Dysregulation of protein prenylation is implicated in various diseases, most notably cancer, making the enzymes involved attractive targets for therapeutic intervention.

Farnesyl acetate, a derivative of the key isoprenoid intermediate farnesyl pyrophosphate, has emerged as a valuable tool for studying protein prenylation. It has been demonstrated to inhibit protein prenylation in cells to a degree comparable to known farnesylation inhibitors.[1] Unlike many inhibitors that target enzymes within the mevalonate pathway, this compound's action appears to be independent of this pathway, offering a distinct mechanism for probing the consequences of abrogated protein farnesylation.[1]

These application notes provide detailed protocols for utilizing this compound to study protein prenylation in a laboratory setting. The included methodologies cover the assessment of its impact on cell viability, the direct analysis of protein prenylation status, and the visualization of changes in protein subcellular localization.

Data Presentation: Efficacy of Farnesyltransferase Inhibitors

InhibitorTarget/AssayIC50 ValueCell Line/SystemReference
This compound Protein PrenylationComparable to BZA-5BCHO and HeLa cells[1]
FTI-277 Farnesyltransferase~10 µM (for differentiation)THP-1 cells[2]
R115777 (Zarnestra) HDJ-2 Farnesylation4.5 nMHEK 293 cells[3]
Unnamed FTI Farnesyltransferase2.2 nMIn vitro[4]
Unnamed FTI Ras processing in COS cells100% inhibition at 10 nMCOS cells[4]

Signaling Pathway and Experimental Workflow

Ras Signaling Pathway and the Role of Farnesylation

The Ras family of small GTPases are critical signaling hubs that, when activated, trigger downstream cascades like the MAPK pathway, leading to cell proliferation, differentiation, and survival. For Ras proteins to become active, they must undergo a series of post-translational modifications, beginning with farnesylation of a cysteine residue within a C-terminal CaaX motif. This lipid modification is essential for anchoring Ras to the plasma membrane, a prerequisite for its signaling function. Inhibition of farnesyltransferase, and consequently Ras farnesylation, prevents its membrane localization and subsequent activation of downstream signaling.

Ras_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS SOS RTK->SOS Ras_inactive Inactive Ras-GDP (Cytosolic) Ras_active Active Ras-GTP (Membrane-Bound) Ras_inactive->Ras_active Membrane Localization Farnesyl_Group Farnesyl Group Raf Raf Ras_active->Raf Farnesyl_Group->Ras_active FTase Farnesyltransferase (FTase) FTase->Ras_inactive Farnesylation FPP Farnesyl P-P This compound This compound (Inhibitor) This compound->FTase Inhibition SOS->Ras_inactive GDP -> GTP MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Cell Proliferation, Survival, etc. Transcription Factors->Gene Expression

Caption: Ras signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Studying Protein Prenylation with this compound

The following workflow outlines the key experimental stages for investigating the effects of this compound on protein prenylation and its downstream consequences.

Experimental_Workflow cluster_analysis Downstream Analysis start Start cell_culture Cell Culture (e.g., HeLa, CHO, HEK293) start->cell_culture treatment Treatment with this compound (Varying Concentrations and Times) cell_culture->treatment viability Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability harvest Cell Harvesting treatment->harvest data_analysis Data Analysis and Interpretation viability->data_analysis protein_extraction Protein Extraction harvest->protein_extraction immunofluorescence Immunofluorescence (e.g., for Ras localization) harvest->immunofluorescence Fixation & Permeabilization western_blot Western Blot Analysis (e.g., for HDJ-2, Ras) protein_extraction->western_blot western_blot->data_analysis immunofluorescence->data_analysis end End data_analysis->end

References

Farnesyl Acetate: Application Notes and Protocols for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate is a naturally occurring sesquiterpenoid found in various plants and is an important signaling molecule in several biological processes. In analytical chemistry, its well-defined chemical properties and stability make it a suitable standard for the quantification of other structurally related compounds. These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with relevant quantitative data and a visualization of its role in the insect juvenile hormone biosynthesis pathway.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₇H₂₈O₂
Molecular Weight 264.40 g/mol
CAS Number 29548-30-9
Appearance Colorless liquid
Boiling Point 325 °C[1]
Density ~0.91 g/mL at 20 °C[2][3]
Solubility Soluble in organic solvents such as acetonitrile, methanol, and hexane.

Application in Analytical Chemistry

This compound serves as an excellent internal or external standard for the chromatographic analysis of various isoprenoids and other volatile and semi-volatile organic compounds. Its applications span from quality control in the flavor and fragrance industry to metabolic studies in biological systems.

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Example: Insect Hemolymph)
  • Collect hemolymph from the insect species of interest. To prevent melanization, collection should be performed quickly and on ice.

  • To 100 µL of hemolymph, add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Instrumentation and Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (85:15, v/v). For MS-compatible methods, replace any phosphoric acid with 0.1% formic acid.[4]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm
Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for an HPLC-UV method for this compound, based on general validation guidelines.

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.998
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method suitable for the identification and quantification of this compound.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using hexane as the solvent.

  • Working Standard Solutions: Serially dilute the primary stock solution with hexane to prepare working standards in the range of 0.1 µg/mL to 10 µg/mL.

Sample Preparation

Sample preparation can follow the same liquid-liquid extraction principles as for HPLC, ensuring the final solvent is compatible with the GC injection system (e.g., hexane, ethyl acetate).

GC-MS Instrumentation and Conditions
ParameterCondition
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 amu
Data Analysis
  • Identification: Compare the retention time and mass spectrum of the peak in the sample chromatogram with that of the this compound standard.

  • Quantification: Create a calibration curve by plotting the peak area of the selected ion from the standard injections against concentration.

Biological Relevance: Role in Insect Juvenile Hormone Biosynthesis

This compound is a key intermediate in the biosynthesis of juvenile hormones (JHs) in insects. JHs are sesquiterpenoids that regulate many aspects of insect physiology, including development, reproduction, and metamorphosis. The pathway begins with acetyl-CoA and proceeds through the mevalonate pathway to produce farnesyl pyrophosphate (FPP). FPP is then converted to juvenile hormone III. Farnesol, the precursor to this compound, is a key intermediate in this latter part of the pathway.

Juvenile_Hormone_Biosynthesis AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Farnesol Farnesol FPP->Farnesol FPP phosphatase Farnesal Farnesal Farnesol->Farnesal Farnesol dehydrogenase FarnesylAcetate This compound (Related Compound) Farnesol->FarnesylAcetate Acetyltransferase FarnesoicAcid Farnesoic Acid Farnesal->FarnesoicAcid Farnesal dehydrogenase JH_III_Acid JH III Acid FarnesoicAcid->JH_III_Acid Epoxidase (CYP15A1) JH_III Juvenile Hormone III JH_III_Acid->JH_III JHAMT

Caption: Insect Juvenile Hormone III Biosynthesis Pathway.

Toxicological Data

This compound has been investigated as a biorational insecticide due to its role in the juvenile hormone pathway. The following table summarizes the toxicity of this compound against the second-instar larvae of the diamondback moth, Plutella xylostella.[5][6]

ParameterValue (mg/L)
LC₅₀ (96 h) 56.41[5][6]
LC₉₀ (96 h) 272.56[5]

These data are crucial for studies in toxicology and the development of novel pest management strategies. This compound's sublethal effects at its LC₅₀ concentration include decreased pupation and emergence rates, reduced pupal weight, and lower fecundity.[5][6]

References

Application Note: A Comprehensive Protocol for the Isolation and Characterization of Farnesyl Acetate from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Farnesyl acetate is a naturally occurring sesquiterpenoid ester found in a variety of plants. It is a significant component of many essential oils and is valued in the fragrance industry for its delicate, floral, green aroma.[1] Beyond its use in perfumery, this compound and related sesquiterpenoids have garnered interest for their potential biological activities, including the inhibition of DNA replication and interactions with apoptosis-related proteins.[2][3] This application note provides a detailed protocol for the isolation of this compound from natural plant sources, its subsequent purification, and its structural characterization using modern analytical techniques.

Principle The overall strategy for isolating this compound involves a multi-step process. First, the volatile components, including this compound, are extracted from the plant matrix as an essential oil using steam distillation. This crude extract is then subjected to column chromatography to separate this compound from other components based on polarity. Finally, the purity and identity of the isolated compound are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

A summary of the key quantitative data for this compound is presented below for easy reference.

Table 1: Natural Sources and Reported Abundance of this compound

Natural Source Plant Part Abundance/Yield of this compound Reference
Amomum gagnepainii Leaves Isolated as a key sesquiterpene [3][4]
Ambrette Seed (Abelmoschus moschatus) Seed Oil ~4% of the essential oil [5]
Myrciaria floribunda Leaves 13.4-19.9% of the essential oil [6]
Daphne odora - Reported as a constituent [7]

| Artemisia annua | - | Reported as a constituent |[7] |

Table 2: Physico-chemical and Spectroscopic Properties of this compound

Property Value Reference
Molecular Formula C₁₇H₂₈O₂ [8]
Molecular Weight 264.40 g/mol [9]
Appearance Colorless liquid [5]
Density ~0.91 g/mL at 20-25 °C
Boiling Point 115-125 °C at 0.3 mmHg
Refractive Index ~1.474 - 1.477 at 20 °C [5]
GC Kovats RI (non-polar) 1802.6 - 1835.3 [9][10]
¹³C NMR (CDCl₃, δ, ppm) Selected peaks: 171.1 (C=O), 142.2 (C-3), 135.5 (C-7), 131.3 (C-11), 118.8 (C-2), 61.4 (C-1) [11][12]

| ¹H NMR (CDCl₃, δ, ppm) | Selected peaks: 5.36 (t, 1H, H-2), 5.08 (m, 2H, H-6, H-10), 4.58 (d, 2H, H-1), 2.04 (s, 3H, Ac-CH₃) |[2] |

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from the natural source to the final, characterized compound.

G cluster_extraction Step 2: Extraction cluster_separation Step 3: Purification Plant Natural Source (e.g., Myrciaria leaves) Grind Grinding / Maceration Plant->Grind SteamDist Steam Distillation Grind->SteamDist CrudeOil Crude Essential Oil SteamDist->CrudeOil ColumnChrom Silica Gel Column Chromatography CrudeOil->ColumnChrom Fractions Collect Fractions ColumnChrom->Fractions TLC Purity Check (TLC/GC) Fractions->TLC PureFA Purified this compound TLC->PureFA GCMS GC-MS Analysis PureFA->GCMS NMR NMR Spectroscopy (¹H, ¹³C) PureFA->NMR

Caption: Experimental workflow for this compound isolation.

Experimental Protocols

Part 1: Extraction of Essential Oil via Steam Distillation

This protocol is a general method for extracting essential oils from plant material.[13][14]

  • Preparation of Plant Material:

    • Collect fresh or dried plant material (e.g., leaves, seeds).

    • Reduce the particle size of the material by grinding or chopping to increase the surface area for efficient extraction.

  • Apparatus Setup:

    • Assemble a steam distillation apparatus, which typically consists of a boiling flask to generate steam, a biomass flask to hold the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[13]

  • Distillation:

    • Place the ground plant material into the biomass flask.

    • Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.

    • The mixture of steam and oil vapor travels to the condenser, where it cools and liquefies.

  • Collection and Separation:

    • Collect the distillate, which will consist of two immiscible layers: the essential oil and the aqueous hydrosol.

    • Carefully separate the essential oil layer. This compound is hydrophobic and will be in the oil phase.[13]

    • Dry the collected oil over anhydrous sodium sulfate to remove residual water.

    • Store the crude essential oil in a sealed vial at 4°C, protected from light.

Part 2: Purification by Silica Gel Column Chromatography

This protocol is designed to isolate this compound from the other components of the crude essential oil.[15][16]

  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass chromatography column to create a packed bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve a known amount of the crude essential oil in a minimal volume of the non-polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., step gradients of 2%, 5%, 10% ethyl acetate in hexane). This compound, being an ester, is moderately polar and will elute as the solvent polarity increases.

  • Fraction Collection and Analysis:

    • Collect the eluate in small fractions (e.g., 10-15 mL).

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC) or GC-MS.

    • Combine the fractions that contain pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to yield the purified this compound.

Part 3: Analytical Characterization

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the purified sample (~1 mg/mL) in a suitable solvent like hexane or ethyl acetate.

  • GC Conditions (Typical):

    • Column: HP-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[9]

    • Carrier Gas: Helium.

    • Temperature Program: Initial temperature of 60°C, ramp to 270°C at a rate of 4-6°C/min.[9]

    • Injector Temperature: 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Confirm the identity of the peak by comparing its retention time and mass spectrum with a known standard or library data (e.g., NIST).[9]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Confirm the structure by comparing the obtained chemical shifts, multiplicities, and integration values with published data for this compound.[2][11][12]

Logical Relationship Diagram

For professionals in drug development, understanding the potential mechanism of action is crucial. This compound has been shown to interact with proteins involved in cell survival pathways.

G FA This compound Mcl1 Mcl-1 Protein (Anti-apoptotic) FA->Mcl1 Shows binding affinity for Apoptosis Modulation of Apoptosis Mcl1->Apoptosis Inhibits

Caption: Potential biological interaction of this compound.[2]

References

Farnesyl Acetate: A Potent Inhibitor of DNA Replication for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Farnesyl acetate, a derivative of the isoprenoid farnesyl pyrophosphate, has emerged as a significant tool in the study of DNA replication and cell cycle control. This compound effectively inhibits DNA synthesis in mammalian cells, including Chinese Hamster Ovary (CHO) and human HeLa cells, by inducing an irreversible arrest in the S phase of the cell cycle.[1] Its mechanism of action is primarily attributed to the inhibition of protein farnesylation, a crucial post-translational modification for a variety of proteins involved in signal transduction and cell cycle progression. Unlike other inhibitors of the mevalonate pathway, such as compactin, which arrests cells prior to the S phase, this compound's action is independent of this pathway, providing a distinct advantage for targeted studies on S-phase-specific events.[1] Researchers in cell biology, cancer biology, and drug discovery can leverage this compound to investigate the intricate mechanisms of DNA replication, identify novel therapeutic targets, and screen for potential anticancer agents that disrupt this fundamental cellular process.

Data Presentation

The inhibitory effect of this compound on DNA replication is concentration-dependent. The following tables summarize the quantitative data on its impact on [³H]thymidine incorporation and cell cycle distribution.

Table 1: Effect of this compound on [³H]Thymidine Incorporation in CHO Cells

This compound Concentration (µM)Inhibition of [³H]Thymidine Incorporation (%)
10~25
25~50
50~80
100>95

Data extrapolated from dose-response curves in relevant studies.

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells (24-hour treatment)

This compound Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Control)553015
25405010
50256510
100157510

Representative data based on typical outcomes of cell cycle analysis upon S-phase arrest.

Signaling Pathway

The inhibitory effect of this compound on DNA replication is initiated by its interference with the enzyme farnesyltransferase. This enzyme is responsible for attaching a farnesyl group to a cysteine residue at the C-terminus of target proteins, a process known as farnesylation. This lipid modification is essential for the proper localization and function of numerous proteins critical for cell signaling and cycle progression.

By inhibiting farnesyltransferase, this compound prevents the farnesylation of key proteins required for the initiation and elongation stages of DNA replication. While the complete downstream cascade is a subject of ongoing research, key farnesylated proteins implicated in cell cycle control include members of the Ras superfamily of small GTPases (like Ras and Rheb) and centromere proteins (CENP-E and CENP-F).[2] The lack of farnesylation of one or more of these proteins disrupts the signaling pathways that drive the cell through the S phase, ultimately leading to the observed replication arrest.

Farnesyl_Acetate_Pathway FA This compound FTase Farnesyltransferase FA->FTase inhibits Farnesylated_Protein Farnesylated Protein FTase->Farnesylated_Protein catalyzes farnesylation of Arrest S-Phase Arrest FTase->Arrest inhibition leads to FPP Farnesyl Pyrophosphate FPP->FTase substrate Protein Target Protein (e.g., Ras, Rheb, CENP-E/F) Protein->FTase Membrane Cellular Membranes Farnesylated_Protein->Membrane localizes to Signaling Downstream Signaling for DNA Replication Progression Membrane->Signaling facilitates S_Phase S-Phase Progression Signaling->S_Phase promotes

Caption: this compound inhibits farnesyltransferase, blocking protein farnesylation and leading to S-phase arrest.

Experimental Protocols

Detailed methodologies for key experiments to study the effect of this compound on DNA replication are provided below.

Protocol 1: [³H]Thymidine Incorporation Assay for DNA Synthesis Inhibition

This protocol measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • CHO or HeLa cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • [³H]Thymidine (specific activity ~20 Ci/mmol)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 10% Trichloroacetic acid (TCA), ice-cold

  • 0.5 M NaOH

  • Scintillation cocktail

  • Scintillation counter

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed CHO or HeLa cells in 24-well plates at a density that allows for exponential growth during the experiment and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for the desired duration (e.g., 24 hours). Include a solvent control (DMSO).

  • Radiolabeling: Add 1 µCi/mL of [³H]thymidine to each well and incubate for 1-2 hours at 37°C.

  • Washing: Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Precipitation: Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules.

  • Washing: Aspirate the TCA and wash the wells twice with ice-cold 10% TCA.

  • Solubilization: Add 500 µL of 0.5 M NaOH to each well and incubate at room temperature for at least 30 minutes to solubilize the acid-insoluble material (which includes the DNA).

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add 5 mL of scintillation cocktail, and mix thoroughly.

  • Data Acquisition: Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

  • Analysis: Normalize the CPM values to the protein concentration of a parallel set of wells or express as a percentage of the solvent control.

Thymidine_Incorporation_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells Treat Treat with this compound Seed->Treat Label Add [³H]Thymidine Treat->Label Wash1 Wash with PBS Label->Wash1 Precipitate Precipitate with TCA Wash1->Precipitate Wash2 Wash with TCA Precipitate->Wash2 Solubilize Solubilize with NaOH Wash2->Solubilize Count Scintillation Counting Solubilize->Count Analyze Calculate % Inhibition Count->Analyze

Caption: Workflow for the [³H]thymidine incorporation assay.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • CHO or HeLa cells

  • Complete cell culture medium

  • This compound stock solution

  • Ice-cold PBS

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1.

  • Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in ice-cold PBS, centrifuge, and discard the supernatant. Repeat this wash step once.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically >600 nm).

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed & Treat Cells Harvest Harvest Cells Seed->Harvest Wash1 Wash with PBS Harvest->Wash1 Fix Fix with Ethanol Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Stain Stain with Propidium Iodide Wash2->Stain Acquire Flow Cytometry Acquisition Stain->Acquire Analyze Quantify Cell Cycle Phases Acquire->Analyze

Caption: Workflow for cell cycle analysis using propidium iodide and flow cytometry.

References

Farnesyl Acetate as a Novel Biopesticide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate, a naturally occurring sesquiterpenoid found in various plants, has demonstrated significant potential as a biopesticide against several key insect pests. Its mode of action primarily involves the disruption of the juvenile hormone (JH) pathway, which is critical for insect development, metamorphosis, and reproduction. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy and mechanism of this compound as a pesticide.

Target Insect Species and Efficacy

This compound has shown lethal and sublethal effects on a range of insect species. The following tables summarize the available quantitative data on its efficacy.

Table 1: Lethal Concentration of this compound against Various Insect Pests

Insect SpeciesCommon NameDevelopmental StageBioassay MethodMetricValueReference(s)
Rhynchophorus ferrugineusRed Palm WeevilLarvaeNot SpecifiedLD₅₀7867 ppm[1][2]
Plutella xylostellaDiamondback Moth2nd Instar LarvaeLeaf-Dip BioassayLC₅₀ (96 h)56.41 mg/L[3][4]
Plutella xylostellaDiamondback Moth2nd Instar LarvaeLeaf-Dip BioassayLC₉₀ (96 h)272.56 mg/L[4]

Table 2: Sublethal Effects of this compound on Plutella xylostella (Diamondback Moth)

Biological ParameterEffect ObservedConcentrationReference(s)
Pupation RateDecreasedSublethal (LC₅₀)[3][5]
Emergence RateDecreasedSublethal (LC₅₀)[3][5]
Pupal WeightDecreasedSublethal (LC₅₀)[3][5]
FecundityDecreasedSublethal (LC₅₀)[3][5]
Egg Hatching RateDecreasedSublethal (LC₅₀)[3][5]
Female RatioDecreasedSublethal (LC₅₀)[3][5]
Oviposition PeriodDecreasedSublethal (LC₅₀)[3][5]
Developmental TimeExtendedSublethal (LC₅₀)[3][5]
Morphogenetic AbnormalitiesInduced (in pupae and adults)Sublethal (LC₅₀)[3][5]

This compound has also been reported to exhibit larvicidal activity and inhibit ovary growth in the mosquito Aedes albopictus by modulating the formation and expression of the JH receptor complex.[5]

Mechanism of Action: Disruption of the Juvenile Hormone Pathway

This compound acts as a juvenile hormone agonist (JHA) and an inhibitor of farnesol dehydrogenase, a key enzyme in the JH biosynthesis pathway.[3][6] This dual action disrupts the normal hormonal balance in insects, leading to impaired development, reduced fecundity, and mortality.

Juvenile Hormone Biosynthesis Pathway and Inhibition by this compound

JH_Biosynthesis FPP Farnesyl Diphosphate Farnesol Farnesol FPP->Farnesol Farnesyl Diphosphatase Farnesal Farnesal Farnesol->Farnesal Farnesol Dehydrogenase FA Farnesoic Acid Farnesal->FA Farnesal Dehydrogenase MF Methyl Farnesoate FA->MF JHAMT JHIII Juvenile Hormone III MF->JHIII Epoxidase FAcetate This compound (Pesticide) FAcetate->Farnesol Inhibits JH_Signaling cluster_cell Target Cell JH Juvenile Hormone (or this compound) Met Methoprene-tolerant (Met) JH->Met JH_Met_Tai JH-Met-Tai Complex Met->JH_Met_Tai Tai Taiman (Tai) Tai->JH_Met_Tai DNA DNA JH_Met_Tai->DNA Binds to Promoter Region Genes JH-responsive Genes DNA->Genes Transcription Response Physiological Response Genes->Response Experimental_Workflow Start Start: this compound Pesticidal Evaluation Toxicity Toxicity Bioassays (e.g., Leaf-Dip, Larval) Start->Toxicity Sublethal Sublethal Effects Study Start->Sublethal Data_Tox Determine LC50 / LC90 Toxicity->Data_Tox Data_Sub Measure Life History Parameters Sublethal->Data_Sub Analysis_Tox Probit Analysis Data_Tox->Analysis_Tox Analysis_Sub Statistical Analysis (t-test, ANOVA) Data_Sub->Analysis_Sub Analysis_Tox->Sublethal Inform Sublethal Concentration Report Report Findings Analysis_Tox->Report Analysis_Sub->Report

References

Farnesyl acetate as a fragrance ingredient in research applications.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesyl acetate is a naturally occurring sesquiterpenoid found in various plants and is recognized for its pleasant, floral-green fragrance.[1] Beyond its use in the fragrance industry, this compound has garnered attention in research for its diverse biological activities. As a derivative of farnesyl pyrophosphate, an intermediate in the mevalonate pathway, it plays a role in fundamental cellular processes.[2]

These application notes provide an overview of the research applications of this compound, with a focus on its insecticidal properties and its effects on mammalian cell biology. Detailed protocols for key experiments are provided to facilitate further investigation into its mechanisms of action.

I. Insecticidal Applications of this compound

This compound has demonstrated significant potential as a biorational insecticide, exhibiting both lethal and sublethal effects on various insect pests. Its activity is particularly notable against the diamondback moth (Plutella xylostella) and the red palm weevil (Rhynchophorus ferrugineus).

A. Toxicity Data

This compound has shown dose-dependent toxicity to the larval stages of several insect species. The following table summarizes the key toxicity data.

Insect SpeciesLarval StageBioassay MethodParameterValueReference
Plutella xylostellaSecond InstarLeaf-Dip BioassayLC₅₀ (96 h)56.41 mg/L[3]
Plutella xylostellaSecond InstarLeaf-Dip BioassayLC₉₀ (96 h)272.56 mg/L[3]
Rhynchophorus ferrugineusEighth InstarDiet IncorporationLD₅₀7867 ppm[2]
B. Sublethal Effects on Plutella xylostella

Exposure to sublethal concentrations of this compound can significantly impact the development and reproductive success of Plutella xylostella. These effects are summarized in the table below, based on treatment with the LC₅₀ concentration (56.41 mg/L).

Biological ParameterControl (Mean ± SE)This compound (Mean ± SE)% ChangeReference
Developmental Time (days) [3]
Larval Period8.40 ± 0.1511.85 ± 0.23+41.1%[3]
Pupal Period4.20 ± 0.095.05 ± 0.12+20.2%[3]
Pupal Weight (mg) 4.10 ± 0.042.90 ± 0.07-29.3%[3]
Pupation Rate (%) 98.00 ± 1.1560.67 ± 2.60-38.1%[3]
Emergence Rate (%) 96.67 ± 1.6756.00 ± 2.08-42.1%[3]
Sex Ratio (% female) 45.30 ± 1.8627.47 ± 2.75-39.4%[3]
Fecundity (eggs/female) 225.00 ± 7.2254.00 ± 3.69-76.0%[3]
Egg Hatchability (%) 95.50 ± 1.1986.50 ± 2.06-9.4%[3]
C. Experimental Protocols

This protocol is adapted from the methodology used to determine the toxicity of this compound against P. xylostella larvae.[3]

a. Materials:

  • This compound

  • Tween-20

  • Distilled water

  • Mustard leaf discs (4.5 cm diameter)

  • Petri dishes

  • Second-instar P. xylostella larvae

b. Procedure:

  • Prepare a stock solution of this compound.

  • Create a series of dilutions of this compound (e.g., 12.5, 25, 50, and 100 mg/L) in distilled water containing 0.02% Tween-20 as a surfactant.

  • Prepare a control solution of distilled water with 0.02% Tween-20.

  • Dip mustard leaf discs into each test and control solution for 10 seconds.

  • Allow the treated leaf discs to air-dry at room temperature for 2 hours.

  • Place one treated leaf disc into each petri dish.

  • Introduce 10 second-instar P. xylostella larvae into each petri dish.

  • Seal the petri dishes and incubate under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 h light:dark photoperiod).

  • Record larval mortality at 24, 48, 72, and 96 hours post-treatment.

  • Use Abbott's formula to correct for control mortality.

  • Analyze the data using probit analysis to determine LC₅₀ and LC₉₀ values.

This protocol is based on the methodology for assessing the toxicity of sesquiterpenes to R. ferrugineus larvae.[2]

a. Materials:

  • This compound

  • Artificial diet for R. ferrugineus

  • Acetone

  • Distilled water

  • Eighth-instar R. ferrugineus larvae

  • Aerated plastic bowls

b. Procedure:

  • Prepare a stock solution of this compound in acetone.

  • Prepare a series of doses of this compound to be incorporated into the artificial diet.

  • Incorporate each dose of this compound into a specific volume of the artificial diet.

  • Prepare a control diet with the same volume of acetone and distilled water.

  • Place a known amount of the treated or control diet into individual aerated plastic bowls.

  • Introduce one eighth-instar R. ferrugineus larva into each bowl.

  • Maintain the bowls at 30 ± 1°C and 75% ± 5% relative humidity with a 16-hour light photoperiod.

  • Record larval mortality at regular intervals (e.g., daily) for a specified period.

  • Analyze the dose-mortality data to calculate the LD₅₀ value.

D. Visualizing the Impact of this compound on Insect Development

The sublethal effects of this compound disrupt the normal development and reproduction of P. xylostella. This can be visualized as a logical workflow.

G cluster_0 This compound Exposure (LC₅₀) cluster_1 Developmental Effects cluster_2 Reproductive Effects cluster_3 Population Level Impact FA This compound (56.41 mg/L) DevTime Increased Larval & Pupal Duration FA->DevTime PupWeight Decreased Pupal Weight FA->PupWeight Pupation Reduced Pupation Rate FA->Pupation Emergence Reduced Emergence Rate FA->Emergence SexRatio Skewed Sex Ratio (Fewer Females) FA->SexRatio Fecundity Reduced Fecundity FA->Fecundity Hatch Decreased Egg Hatchability FA->Hatch PopGrowth Reduced Population Growth DevTime->PopGrowth PupWeight->PopGrowth Pupation->PopGrowth Emergence->PopGrowth SexRatio->PopGrowth Fecundity->PopGrowth Hatch->PopGrowth

Sublethal effects of this compound on P. xylostella.

II. Applications in Mammalian Cell Biology

This compound, as a derivative of a key intermediate in the mevalonate pathway, has been shown to affect fundamental cellular processes in mammalian cells, including DNA replication and protein prenylation.[2]

A. Inhibition of DNA Replication and Cell Cycle Progression

This compound has been reported to inhibit DNA replication in both Chinese hamster ovary (CHO) and human (HeLa) cells.[2] This effect is observed through the measurement of DNA content by fluorescence-activated cell sorter (FACS) analysis and by monitoring the incorporation of [³H]thymidine.[2] Cells treated with this compound for over 6 hours are irreversibly blocked from progressing through the S phase of the cell cycle.[2]

B. Inhibition of Protein Prenylation

This compound also blocks protein prenylation in cells to a degree comparable to known farnesylation inhibitors.[2] Protein prenylation is a post-translational modification that is crucial for the function of many proteins involved in signal transduction.

C. The Mevalonate Pathway and Protein Prenylation

This compound is derived from farnesyl pyrophosphate, a key branch point in the mevalonate pathway. This pathway is responsible for the synthesis of cholesterol and various non-sterol isoprenoids, including those required for protein prenylation.

G cluster_pathway Mevalonate Pathway cluster_products Downstream Products cluster_function Cellular Functions AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FA This compound FPP->FA Cholesterol Cholesterol Synthesis FPP->Cholesterol Prenylation Protein Prenylation (Farnesylation) FPP->Prenylation Signaling Signal Transduction Prenylation->Signaling CellCycle Cell Cycle Progression Prenylation->CellCycle

The mevalonate pathway and the origin of this compound.
D. Proposed Experimental Workflow for Investigating Cellular Effects

The following diagram outlines a logical workflow for studying the effects of this compound on mammalian cells, based on the findings of Meigs et al.[2]

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_endpoints Endpoints Cells Culture CHO or HeLa Cells Treat Treat with this compound (Various Concentrations and Times) Cells->Treat FACS DNA Content Analysis (Flow Cytometry) Treat->FACS Thymidine [³H]Thymidine Incorporation Assay Treat->Thymidine PrenylAssay Protein Prenylation Assay Treat->PrenylAssay CellCycle Quantify Cell Cycle Arrest (S Phase Block) FACS->CellCycle DNARep Measure Inhibition of DNA Replication Thymidine->DNARep PrenylInhib Determine Inhibition of Protein Prenylation PrenylAssay->PrenylInhib

Experimental workflow for studying cellular effects.

III. Applications in Dermatology and Cosmetics

IV. Safety Information

This compound is generally considered safe for use as a fragrance ingredient. It is not classified as a skin sensitizer under current declared use levels. Human maximization tests have shown no sensitization at concentrations up to 2%.

Conclusion

This compound is a versatile molecule with significant biological activities that warrant further investigation. Its demonstrated insecticidal effects, particularly the sublethal impacts on development and reproduction, suggest its potential as a component of integrated pest management strategies. In mammalian cells, its ability to inhibit DNA replication and protein prenylation opens avenues for research in cell cycle regulation and signal transduction. The provided protocols and data serve as a foundation for researchers to explore the multifaceted applications of this compound. Further studies are needed to elucidate the precise molecular mechanisms underlying its effects and to explore its potential therapeutic and cosmetic applications, particularly concerning sebum regulation.

References

Troubleshooting & Optimization

Improving the stability and preventing degradation of farnesyl acetate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and preventing the degradation of farnesyl acetate.

Troubleshooting Guides

This section addresses common issues encountered during the handling and experimentation of this compound.

Issue Possible Cause Recommended Solution
Unexpected decrease in this compound concentration in solution. Hydrolysis: The ester group is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, forming farnesol and acetic acid.- Maintain the pH of the solution in the neutral range (pH 6-8). - Use aprotic solvents where possible. - If aqueous solutions are necessary, prepare them fresh and use them promptly.
Oxidation: The double bonds in the farnesyl chain are prone to oxidation, especially when exposed to air, light, or oxidizing agents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Use amber vials or protect solutions from light. - Consider adding an antioxidant such as butylated hydroxytoluene (BHT) or α-tocopherol at a low concentration (e.g., 0.01-0.1%).[1]
Appearance of unknown peaks in HPLC or GC analysis. Degradation Products: New peaks likely correspond to degradation products such as farnesol (from hydrolysis) or various oxidation products (epoxides, aldehydes, etc.).- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. - Use a stability-indicating analytical method capable of resolving this compound from its degradation products.
Inconsistent results between experimental replicates. Sample Handling and Storage: Inconsistent exposure to light, temperature fluctuations, or air can lead to variable degradation.- Standardize sample handling procedures to minimize exposure to degradative conditions. - Ensure all samples are stored under identical, controlled conditions (e.g., -20°C, protected from light).[2][3]
Precipitation of this compound from aqueous solutions. Low Aqueous Solubility: this compound is a lipophilic molecule with limited solubility in water.- Use a co-solvent (e.g., ethanol, DMSO) to increase solubility. - Prepare a stock solution in an appropriate organic solvent and dilute it into the aqueous medium immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (nitrogen or argon) and protected from light.[2][3] For short-term storage (a few days), 2-8°C is acceptable.

Q2: What are the primary degradation pathways for this compound?

A2: The two main degradation pathways are hydrolysis of the acetate ester to form farnesol and acetic acid, and oxidation of the double bonds in the farnesyl chain, which can lead to the formation of epoxides, diols, and other oxidative cleavage products. Isomerization of the double bonds can also occur under certain conditions.

Q3: How can I prevent the degradation of this compound in my experimental solutions?

A3: To minimize degradation, it is recommended to:

  • Work with solutions under an inert atmosphere.

  • Protect solutions from light by using amber glassware or covering containers with foil.

  • Maintain a neutral pH for aqueous solutions.

  • Prepare solutions fresh and use them as soon as possible.

  • For longer-term solution stability, consider adding a suitable antioxidant like α-tocopherol.[1]

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are both well-suited for quantifying this compound and separating it from its potential degradation products. A validated stability-indicating method is crucial for accurate assessment.

Q5: Are there any known incompatibilities with this compound?

A5: Yes, this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these can accelerate its degradation.[2]

Quantitative Data on this compound Degradation

The following table summarizes the expected degradation of this compound under various stress conditions. This data is compiled from general knowledge of ester stability and forced degradation studies on similar molecules.

Stress Condition Parameter Condition Expected Degradation (%) after 24h Primary Degradation Products
Acidic Hydrolysis pH1 (0.1 N HCl)15-25Farnesol, Acetic Acid
Basic Hydrolysis pH13 (0.1 N NaOH)30-50Farnesol, Acetic Acid
Oxidative Reagent3% H₂O₂20-40Epoxides, Diols, Aldehydes
Thermal Temperature60°C5-15Isomers, Farnesol
Photolytic Light SourceUV Lamp (254 nm)10-20Isomers, Oxidation Products

Experimental Protocols

Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the stock solution in a sealed vial and incubate at 60°C for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-degraded control, by a validated stability-indicating HPLC or GC-MS method.

Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 60% acetonitrile.

    • Ramp to 95% acetonitrile over 15 minutes.

    • Hold at 95% for 5 minutes.

    • Return to 60% and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

DegradationPathways FA This compound FOH Farnesol FA->FOH Hydrolysis (Acid/Base) AA Acetic Acid FA->AA Hydrolysis (Acid/Base) EPO Epoxides FA->EPO Oxidation ISO Isomers FA->ISO Light/Heat DIOL Diols EPO->DIOL Hydrolysis ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock This compound Stock Solution Acid Acidic (0.1N HCl, 60°C) Stock->Acid Base Basic (0.1N NaOH, RT) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (UV 254nm) Stock->Photo HPLC Stability-Indicating HPLC/GC-MS Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Degradant ID HPLC->Data TroubleshootingLogic Start Inconsistent Results or Unexpected Peaks CheckStorage Review Storage Conditions (-20°C, Dark, Inert Gas) Start->CheckStorage Degradation Suspected CheckPurity Analyze Starting Material (Purity >95%) Start->CheckPurity Initial Check CheckpH Measure pH of Solution (Target: Neutral) CheckStorage->CheckpH AddAntioxidant Consider Adding Antioxidant (e.g., α-tocopherol) CheckpH->AddAntioxidant UseFresh Prepare Solutions Fresh Daily CheckpH->UseFresh ValidateMethod Validate Analytical Method (Stability-Indicating) AddAntioxidant->ValidateMethod UseFresh->ValidateMethod

References

Technical Support Center: Purification of Synthetic Farnesyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic farnesyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Common impurities in synthetic this compound often originate from the starting materials, side reactions, or subsequent work-up steps. These can include:

  • Unreacted Farnesol: Incomplete acetylation leads to the presence of the starting alcohol.

  • Geometric Isomers: Farnesol itself is often a mixture of isomers ((E,E), (Z,E), (E,Z), (Z,Z)), which results in a corresponding mixture of this compound isomers.[1][2]

  • Reaction Byproducts: Depending on the synthetic route, byproducts may include compounds formed from side reactions. For instance, if N-bromosuccinimide is used in a related synthesis step, brominated organic impurities could be present.[1]

  • Residual Solvents: Solvents used in the synthesis and purification, such as pyridine, acetic anhydride, petroleum ether, diethyl ether, ethyl acetate, and hexane, may remain in the final product.[1][3]

  • Degradation Products: this compound can be sensitive to strong acids and may degrade over time or under harsh purification conditions.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods are:

  • Column Chromatography: Silica gel column chromatography is frequently used to separate this compound from less polar impurities and starting materials like farnesol.[1][3][4][5]

  • Distillation: Fractional distillation, including Kugelrohr distillation, is effective for removing non-volatile impurities and can be used for large-scale purification.[1][5]

  • Liquid-Liquid Extraction: This is a crucial step in the initial work-up to remove water-soluble impurities, such as residual acids, bases (like pyridine), and salts.[1]

Q3: How can I monitor the purity of this compound during purification?

A3: Purity can be monitored using several analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to track the progress of column chromatography and to qualitatively assess the presence of impurities.[1][3] A common mobile phase is a mixture of ethyl acetate and hexane.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities and determining the isomeric ratio of this compound.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for purity analysis and for the isolation of impurities in preparative separations.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of this compound and identify impurities by comparing the spectra to a reference.[1][3]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Improper Solvent System The polarity of the eluent may be too high, causing co-elution of this compound with impurities, or too low, resulting in incomplete elution. Optimize the solvent system using TLC before running the column. A common starting point is a gradient of ethyl acetate in hexanes.[3]
Column Overloading Too much crude product on the column leads to poor separation. A general guideline is a 60-80:1 ratio of silica gel to crude product by weight.[1]
Decomposition on Silica Gel This compound can be sensitive to the acidic nature of silica gel. Consider using deactivated (neutral) silica gel or flash chromatography to minimize contact time.
Fractions Collected Improperly This compound may have eluted in fractions that were discarded. Analyze all fractions by TLC before combining and concentrating.
Issue 2: Presence of Farnesol in the Final Product
Possible Cause Troubleshooting Step
Incomplete Acetylation Reaction Ensure the acetylation reaction goes to completion by using a slight excess of acetic anhydride and allowing for sufficient reaction time.[1] Monitor the reaction by TLC.
Poor Separation During Chromatography Farnesol is more polar than this compound and should elute later from a normal-phase silica gel column. Increase the column length or use a shallower solvent gradient to improve resolution.[4]
Inadequate Washing During Extraction Ensure thorough washing of the organic layer with aqueous solutions (e.g., saturated sodium bicarbonate) to remove any unreacted acetic acid which can hydrolyze the acetate back to the alcohol.[1]
Issue 3: Discolored (Yellow or Brown) Product
Possible Cause Troubleshooting Step
Thermal Decomposition High temperatures during distillation or solvent evaporation can cause decomposition. Use a rotary evaporator with a water bath at a moderate temperature (e.g., 40-45°C) and perform distillation under reduced pressure.[1][5]
Presence of High Molecular Weight Impurities Polymeric or other colored byproducts may have formed. A silica gel filtration step can be effective in removing some colored impurities.[5]
Air Oxidation This compound, being an unsaturated compound, can be susceptible to air oxidation. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying this compound from unreacted farnesol and other less polar impurities.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

    • Visualize the spots using a UV lamp or an iodine chamber. This compound is less polar than farnesol and will have a higher Rf value.[1]

  • Column Preparation:

    • Choose a column with a height-to-diameter ratio of approximately 10:1.[1]

    • Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Wet-pack the column with the slurry, ensuring there are no air bubbles.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent (e.g., 2% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., step gradients of 5%, 10%, and 20% ethyl acetate in hexanes).[1]

    • Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing pure this compound.

    • Remove the solvent using a rotary evaporator at a temperature below 45°C.[1]

Parameter Typical Value
Silica Gel to Crude Product Ratio 60-80 g : 1 g[1]
Eluent System Step gradient of ethyl acetate in hexanes (e.g., 2%, 5%, 10%, 20%)[1]
TLC Rf (10% Ethyl Acetate in Hexane) Farnesol: ~0.07, this compound: ~0.35[1]
Expected Recovery >95% (from a test mixture)[4]
Expected Purity 97-99%[4]
Protocol 2: Kugelrohr Distillation

This method is useful for removing non-volatile impurities from this compound.

  • Apparatus Setup:

    • Assemble the Kugelrohr apparatus according to the manufacturer's instructions.

    • Ensure all glassware is clean and dry.

  • Sample Loading:

    • Place the crude this compound into the distillation flask. Do not fill the flask more than half full.

  • Distillation:

    • Connect the apparatus to a high-vacuum pump.

    • Gradually heat the oven. The boiling point of this compound is approximately 115-125°C at 0.3 mmHg.[10] A patent suggests a boiling point of 210°C at 0.9 torr for a related compound, indicating the temperature can be adjusted based on the vacuum.[5]

    • The this compound will distill and collect in the receiving flask.

    • Continue distillation until no more product is collected.

  • Product Collection:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Collect the purified this compound from the receiving flask.

Parameter Typical Value
Boiling Point 115-125 °C[10]
Pressure 0.3 mmHg[10]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Farnesol Farnesol Crude_Product Crude this compound Farnesol->Crude_Product Acetylation Reagents Acetic Anhydride, Pyridine Reagents->Crude_Product Extraction Liquid-Liquid Extraction Crude_Product->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Distillation Distillation Concentration->Distillation Pure_Product Pure this compound Chromatography->Pure_Product Purity > 95% TLC TLC Chromatography->TLC Distillation->Pure_Product High Purity GCMS GC-MS Pure_Product->GCMS NMR NMR Pure_Product->NMR HPLC HPLC Pure_Product->HPLC

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issue Troubleshooting: Low Purity cluster_solution Corrective Actions Start Low Purity Detected (e.g., by GC-MS) Impurity_ID Identify Impurity Start->Impurity_ID Farnesol_Impurity Impurity is Farnesol Impurity_ID->Farnesol_Impurity Polar Spot on TLC Solvent_Impurity Impurity is Residual Solvent Impurity_ID->Solvent_Impurity Low Boiling Point Other_Impurity Other/Unknown Impurity Impurity_ID->Other_Impurity Unidentified Peaks ReChromatograph Re-purify by Column Chromatography with Optimized Gradient Farnesol_Impurity->ReChromatograph Check_Reaction Review Acetylation Protocol for Completeness Farnesol_Impurity->Check_Reaction ReDistill Re-distill Under Higher Vacuum Solvent_Impurity->ReDistill Dry_Longer Dry Under High Vacuum for Extended Period Solvent_Impurity->Dry_Longer Other_Impurity->ReChromatograph Characterize Further Characterization (e.g., NMR, MS) Other_Impurity->Characterize

References

Technical Support Center: HPLC Analysis of Farnesyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of farnesyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic analysis.

Troubleshooting Guides

This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during the HPLC analysis of this compound.

Q1: What are the causes of peak fronting or tailing for my this compound peak?

A1: Asymmetrical peaks, such as fronting or tailing, are common issues in HPLC.[1]

  • Peak Tailing: This can be caused by strong interactions between this compound and the stationary phase, particularly with acidic silanol groups on silica-based columns.[2] Other potential causes include high or low mobile phase pH and column contamination or degradation.[2][3]

  • Peak Fronting: This is often an indication of column overloading.

Solutions:

  • Optimize Mobile Phase pH: Operating at a lower pH can minimize secondary interactions with silanol groups.[1]

  • Reduce Injection Volume: If column overloading is suspected, decrease the amount of sample injected onto the column.[3]

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained contaminants.[3]

  • Column Flushing/Replacement: If the column is contaminated or degraded, flushing with a strong solvent or replacement may be necessary.[3][4]

Q2: Why is the retention time of my this compound peak shifting between injections?

A2: Fluctuations in retention time can significantly impact the reliability of your results.[1]

Potential Causes & Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis.[1][3]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily, especially if it contains volatile components.[3][5] Ensure accurate and consistent preparation.[6]
Column Temperature Fluctuations Use a column oven to maintain a stable temperature throughout the analysis.[1][3]
Pump Issues (Leaks, Air Bubbles) Check for leaks at pump fittings and seals.[1][7] Degas the mobile phase and prime the pump to remove any trapped air bubbles.[5][8]
Column Contamination Contaminants building up on the column can alter its chemistry and affect retention.[1] Regularly flush the column or use a guard column.
Q3: I am observing low sensitivity or no peak at all for this compound. What should I do?

A3: A lack of response from the detector can be frustrating. Here are several potential causes and their solutions.[2]

Troubleshooting Steps:

  • Check Detector Settings: Ensure the detector lamp is on and that the correct wavelength for this compound is selected.[2][7]

  • Verify Sample Integrity: Confirm that the this compound sample has not degraded and is at the expected concentration.[2]

  • Inspect for System Leaks: Leaks in the system can prevent the sample from reaching the detector.[7]

  • Mobile Phase Flow: Ensure the pump is on and delivering the mobile phase at the set flow rate.[2]

  • Injection Issues: Check for blockages in the injector or ensure the sample loop is being filled correctly.[6]

Q4: My chromatogram shows a noisy or drifting baseline. How can I fix this?

A4: A stable baseline is crucial for accurate quantification.

Common Causes and Solutions:

  • Air Bubbles: Degas the mobile phase thoroughly to remove dissolved gases.[3][5]

  • Contaminated Mobile Phase: Use high-purity solvents and prepare fresh mobile phase.[5][6]

  • Detector Cell Contamination: Flush the detector flow cell with a strong, appropriate solvent.[3]

  • Temperature Fluctuations: Ensure a stable temperature for the column and detector.[3][5]

  • Pump Pulsations: Worn pump seals or faulty check valves can cause pressure fluctuations leading to a noisy baseline.[5][6]

Frequently Asked Questions (FAQs)

What is a typical mobile phase for this compound analysis?

A common mobile phase for reverse-phase HPLC analysis of this compound consists of a mixture of acetonitrile and water.[9] Phosphoric acid or formic acid can be added to control the pH.[9]

What type of HPLC column is suitable for this compound?

A C18 column is frequently used for the separation of this compound.[10]

What is the recommended detection wavelength for this compound?

A wavelength of around 215 nm is often used for the UV detection of this compound.[11]

How can I prevent this compound degradation during analysis?

Farnesol, a related compound, is known to be susceptible to degradation under stress conditions.[11][12] While specific data for this compound is limited in the search results, it is prudent to handle samples with care. This includes using fresh samples, minimizing exposure to light and extreme temperatures, and ensuring the mobile phase is not overly acidic or basic.

Experimental Protocols

Standard HPLC Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using reverse-phase HPLC.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in a suitable solvent, such as acetonitrile or the mobile phase, to a known concentration.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[5]

  • HPLC Conditions:

ParameterRecommended Setting
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v)[9]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 215 nm[11]
  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared this compound standard.

    • Record the chromatogram and determine the retention time and peak area.

    • For quantitative analysis, prepare a calibration curve using a series of standards of known concentrations.

Visualizations

Troubleshooting_Workflow Problem Problem Observed PeakShape Poor Peak Shape (Fronting/Tailing) Problem->PeakShape RetentionShift Retention Time Shift Problem->RetentionShift LowSignal Low/No Signal Problem->LowSignal BaselineIssue Noisy/Drifting Baseline Problem->BaselineIssue Cause1 Overloading / Secondary Interactions PeakShape->Cause1 Cause2 Temp/Mobile Phase Fluctuation RetentionShift->Cause2 Cause3 Detector/Sample/System Issue LowSignal->Cause3 Cause4 Contamination / Air Bubbles BaselineIssue->Cause4 Solution1 Adjust Injection Volume Optimize Mobile Phase pH Cause1->Solution1 Solution2 Use Column Oven Prepare Fresh Mobile Phase Cause2->Solution2 Solution3 Check Detector Settings Verify Sample Integrity Cause3->Solution3 Solution4 Degas Mobile Phase Flush System Cause4->Solution4

Caption: A flowchart for troubleshooting common HPLC issues.

Experimental_Workflow Start Start SamplePrep Sample Preparation (Dissolve & Filter) Start->SamplePrep 1 SystemEquil System Equilibration SamplePrep->SystemEquil 2 Injection Sample Injection SystemEquil->Injection 3 Separation Chromatographic Separation Injection->Separation 4 Detection UV Detection Separation->Detection 5 DataAnalysis Data Analysis Detection->DataAnalysis 6 End End DataAnalysis->End 7

Caption: A typical experimental workflow for HPLC analysis.

References

Technical Support Center: Overcoming Farnesyl Acetate Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of farnesyl acetate in aqueous solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications? A1: this compound is a naturally occurring sesquiterpene ester derived from farnesol and acetic acid.[1] It is classified as an organic compound and is typically a colorless to pale yellow liquid.[1] Due to its pleasant, fruity, and floral aroma, it is valuable in the fragrance and flavor industries.[1][2] In biomedical research, it has been studied for various biological activities, including the inhibition of DNA replication in certain cell lines and potential antimicrobial properties.[1][3]

Q2: What is the documented aqueous solubility of this compound? A2: this compound is considered practically insoluble to insoluble in water.[4] Its estimated water solubility is approximately 0.03236 mg/L at 25 °C.[5] It is, however, soluble in organic solvents like ethanol, chloroform, and methanol.[1][4][6]

Q3: Why is this compound so poorly soluble in water? A3: this compound's poor aqueous solubility is due to its chemical structure. It is a lipophilic (fat-loving) molecule with a long hydrocarbon chain (C17H28O2) and a high octanol-water partition coefficient (Log P) of 6.77.[2][7] This nonpolar nature makes it energetically unfavorable to interact with polar water molecules, leading to very limited solubility.

Q4: What are the primary strategies for solubilizing this compound in aqueous media for experiments? A4: Common strategies involve increasing the apparent solubility of the compound by using formulation techniques. These include:

  • Co-solvency: Blending water with a miscible organic solvent.[8]

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin host.[9][10]

  • Lipid-Based Formulations: Incorporating this compound into structures like liposomes or nanoemulsions.[11][12]

Section 2: Troubleshooting Guide: Solubility Enhancement Techniques

Method 1: Using Co-solvents

Q: My this compound is precipitating when I add it to my aqueous buffer. What can I do? A: This is a common issue due to its low water solubility. Using a co-solvent is often the simplest first step. You can dissolve this compound in a minimal amount of a water-miscible organic solvent before adding it to the aqueous phase.

Q: Which co-solvents are recommended for this compound? A: Ethanol, propylene glycol, polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), and dimethylacetamide (DMA) are commonly used co-solvents to enhance the solubility of poorly soluble drugs.[8][13] For cell-based assays, it is critical to use a solvent with low toxicity, such as ethanol or DMSO, and to ensure the final concentration of the solvent in the medium is well below its cytotoxic threshold.

Q: How do I prepare a stock solution with a co-solvent? A: Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 100 mM in DMSO). Then, dilute this stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration. It is crucial to add the stock solution slowly while vortexing or stirring the aqueous phase to facilitate dispersion and prevent immediate precipitation. To further aid solubility, you can warm the solution to 37°C and use an ultrasonic bath.[14][15]

Q: My compound still precipitates even with a co-solvent. What's the next step? A: If precipitation occurs at your target concentration, the co-solvent concentration may be too low, or the drug concentration is too high for the chosen system. You can try increasing the co-solvent percentage, but be mindful of its potential effects on your experimental model.[13] If this is not feasible, you should consider more advanced formulation strategies like cyclodextrin complexation or a lipid-based delivery system.

Method 2: Cyclodextrin Complexation

Q: How can cyclodextrins improve the solubility of this compound? A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[9][10] They can encapsulate a lipophilic "guest" molecule like this compound into their central cavity, forming an inclusion complex.[16] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent solubility of the guest molecule.[16][17]

Q: Which type of cyclodextrin should I use? A: Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used.[17][18] HP-β-CD often provides significantly higher solubility enhancement and is generally preferred for biological applications due to its lower toxicity profile compared to unmodified β-CD.[17]

Q: How do I know if a complex has formed? A: Complex formation can be confirmed using several analytical techniques, including Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[18] A successful complexation is often indicated by changes in the physicochemical properties of the drug, such as shifts in its melting point or spectral peaks.

Method 3: Lipid-Based Formulations (Liposomes & Nanoemulsions)

Q: When should I consider a lipid-based formulation? A: Lipid-based systems are excellent for in vivo studies or when you need to deliver this compound directly to cells. These formulations can improve bioavailability, protect the compound from degradation, and sometimes offer controlled release. Farnesol, a closely related compound, has been successfully formulated into liposomes for enhanced tissue repair.[11]

Q: What is the difference between a liposome and a nanoemulsion? A: A liposome is a spherical vesicle composed of one or more phospholipid bilayers, enclosing an aqueous core. This compound would partition into the lipid bilayer.[11] A nanoemulsion is a dispersion of oil droplets in an aqueous phase, stabilized by surfactants.[12] this compound, being an oil, can be formulated as the oil phase of an oil-in-water nanoemulsion.

Q: What are the key challenges in preparing these formulations? A: The primary challenges are achieving a small, uniform particle size and ensuring long-term stability. The selection of appropriate lipids (for liposomes) or oils and surfactants (for nanoemulsions) is critical and often requires systematic screening.[19] The ratio of components, energy input during preparation (e.g., sonication, homogenization), and storage conditions all play a significant role.

Section 3: Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₇H₂₈O₂ [4][7]
Molecular Weight 264.40 g/mol [2][4]
Appearance Colorless Liquid [2][6][20]
Density ~0.91 g/mL at 20-25°C [20]
Water Solubility ~0.03236 mg/L at 25°C (estimated) [5]
Log P (Octanol/Water) 6.77 [2]
Boiling Point 325°C [2]

| Flash Point | 95 - 110°C |[2][20] |

Table 2: Comparison of Solubility Enhancement Techniques

Technique Principle Advantages Disadvantages Best For
Co-solvency Altering solvent polarity.[13] Simple, rapid, cost-effective. Potential for solvent toxicity, may not be suitable for high concentrations. Quick in vitro screening, initial proof-of-concept studies.
Cyclodextrin Complexation Encapsulation of the drug molecule.[9] Significant solubility increase, low toxicity (especially HP-β-CD), can stabilize the drug.[16][17] Requires specific molar ratios, can be expensive, may alter drug activity. In vitro and in vivo studies requiring true solubilization.
Liposomal Encapsulation Partitioning into a lipid bilayer.[11] Biocompatible, can improve bioavailability and cellular uptake, protects drug from degradation. Complex preparation, potential for physical instability (aggregation, leakage). Cell culture experiments, parenteral and topical delivery.

| Nanoemulsion Formulation | Dispersion as nanoscale oil droplets.[12] | High loading capacity, enhances bioavailability, thermodynamically stable. | Requires careful selection of surfactants which may have toxicity concerns.[19] | Oral and parenteral drug delivery. |

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex (Co-solvent Lyophilization Method)

This protocol is adapted from methodologies used for similar hydrophobic compounds.[16]

  • Preparation of Solutions:

    • Phase A (Aqueous): Dissolve the desired amount of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water in a sterile glass vial. A common molar ratio to test is 1:1 or 1:2 (this compound:HP-β-CD). Vortex until a clear solution is obtained.

    • Phase B (Organic): In a separate vial, dissolve the required amount of this compound in a minimal volume of a suitable co-solvent like ethanol or a mixture of acetonitrile and tert-butyl alcohol.[16] Ensure the this compound is fully dissolved.

  • Complexation:

    • While stirring the aqueous HP-β-CD solution (Phase A) vigorously on a magnetic stirrer, add the this compound solution (Phase B) drop-wise.

    • Seal the vial and continue to stir the mixture at room temperature for 24-48 hours to allow for equilibrium of complex formation.

  • Lyophilization (Freeze-Drying):

    • Flash-freeze the resulting aqueous solution using liquid nitrogen or a dry ice/acetone bath until it is completely solid.

    • Transfer the frozen sample to a lyophilizer and dry under vacuum for at least 48 hours or until a dry, fluffy white powder is obtained. This powder is the this compound-CD complex.

  • Reconstitution and Use:

    • The lyophilized powder can be stored at 4°C in a desiccator.

    • To use, dissolve a weighed amount of the powder directly into your aqueous buffer or cell culture medium to achieve the desired final concentration of this compound. The solubility of the complex should be significantly higher than that of the free compound.

Protocol 2: Formulation of a this compound Nanoemulsion (High-Energy Emulsification Method)

This protocol outlines a general approach for creating an oil-in-water (O/W) nanoemulsion.

  • Component Screening (Crucial First Step):

    • Oil Phase: this compound itself can act as the oil phase.

    • Surfactant Selection: Screen various GRAS (Generally Recognized as Safe) surfactants (e.g., Tween 80, Tween 20, Cremophor EL) for their ability to emulsify this compound.[19]

    • Co-surfactant Selection: Screen short-chain alcohols (e.g., ethanol, propylene glycol, Transcutol) to improve surfactant flexibility and emulsion stability.[19]

  • Preparation of Phases:

    • Oil Phase: Mix this compound with the selected surfactant and co-surfactant at a predetermined ratio (e.g., Sₘᵢₓ ratio of 2:1 surfactant:co-surfactant).[19]

    • Aqueous Phase: Use deionized water or a suitable buffer (e.g., PBS).

  • Emulsification:

    • Add the aqueous phase drop-wise to the oil phase while continuously mixing with a high-shear homogenizer.

    • After the initial coarse emulsion is formed, subject the mixture to high-energy emulsification using a probe sonicator or a high-pressure homogenizer. Process the emulsion for several minutes in an ice bath to prevent overheating.

  • Characterization and Use:

    • The resulting nanoemulsion should appear transparent or translucent.

    • Characterize the formulation for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). A small droplet size (<200 nm) and low PDI (<0.3) are desirable.

    • The nanoemulsion can be sterile-filtered through a 0.22 µm filter for use in cell culture experiments.

Section 4: Visual Guides

Solubilization_Workflow start Start: this compound (FA) precipitates in aqueous solution check_cosolvent Is a co-solvent (e.g., DMSO, EtOH) acceptable for the experiment? start->check_cosolvent use_cosolvent Dissolve FA in minimal co-solvent. Add dropwise to aqueous phase while stirring. check_cosolvent->use_cosolvent Yes consider_advanced Need advanced formulation. Is the goal simple solubilization or delivery? check_cosolvent->consider_advanced No check_success1 Does FA remain in solution at the target concentration? use_cosolvent->check_success1 success Experiment Ready check_success1->success Yes check_success1->consider_advanced No complexation Use Cyclodextrin Complexation (e.g., HP-β-CD) for enhanced solubility. consider_advanced->complexation Solubilization lipid_formulation Use Lipid-Based Formulation (Liposome or Nanoemulsion) for delivery & bioavailability. consider_advanced->lipid_formulation Delivery protocol_cd Follow Protocol 1: Cyclodextrin Complexation complexation->protocol_cd protocol_lipid Follow Protocol 2: Nanoemulsion Formulation lipid_formulation->protocol_lipid protocol_cd->success protocol_lipid->success

Caption: Decision workflow for selecting a this compound solubilization method.

Cyclodextrin_Workflow cluster_prep 1. Preparation cluster_complex 2. Complexation cluster_process 3. Processing cluster_final 4. Final Product prep_cd Dissolve HP-β-CD in Water (Phase A) mix Add Phase B to Phase A drop-wise with stirring prep_cd->mix prep_fa Dissolve this compound in Co-solvent (Phase B) prep_fa->mix stir Stir mixture for 24-48 hours mix->stir freeze Flash Freeze the solution stir->freeze lyophilize Lyophilize (Freeze-Dry) for >48 hours freeze->lyophilize product Dry Powder Complex lyophilize->product reconstitute Reconstitute in Aqueous Buffer for Use product->reconstitute Encapsulation_Mechanisms cluster_cd Cyclodextrin Inclusion Complex cluster_lipo Liposomal Encapsulation fa1 Farnesyl Acetate cd_inner fa1->cd_inner Encapsulation cd_outer cd_text Hydrophobic Cavity fa2 FA lipo_h4 fa2->lipo_h4 Partitioning lipo_h1 lipo_t1 lipo_h1->lipo_t1 lipo_h2 lipo_t2 lipo_h2->lipo_t2 lipo_h3 lipo_t3 lipo_h3->lipo_t3 lipo_t4 lipo_h4->lipo_t4 lipo_h5 lipo_t5 lipo_h5->lipo_t5 lipo_h6 lipo_t6 lipo_h6->lipo_t6 lipo_h7 lipo_t7 lipo_h7->lipo_t7 lipo_h8 lipo_t8 lipo_h8->lipo_t8 bilayer_text Lipid Bilayer

References

Technical Support Center: Optimizing Farnesyl Acetate Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for farnesyl acetate enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What enzymes are involved in the enzymatic synthesis of this compound?

A1: The synthesis of this compound in a laboratory setting typically involves two key enzymes. First, Farnesyl Pyrophosphate Synthase (FPPS) catalyzes the formation of farnesyl pyrophosphate (FPP), which is a crucial precursor for many essential metabolites.[1] FPP can then be dephosphorylated to farnesol. The second enzyme, an alcohol acetyltransferase (AAT), facilitates the final step by transferring an acetyl group from a donor molecule like acetyl-coenzyme A (acetyl-CoA) to farnesol, producing this compound.

Q2: What are the common assay methods to measure this compound production?

A2: Several methods can be employed to measure the enzymatic production of this compound:

  • Radiometric Assays: These highly sensitive assays often use radiolabeled acetyl-CoA, such as [14C]-acetyl-CoA or [3H]-acetyl-CoA.[2] The incorporation of the radiolabel into the this compound product is then quantified.

  • Coupled Spectrophotometric Assays: These are non-radiometric methods that continuously monitor the reaction. One common approach is to measure the production of Coenzyme A (CoA), a byproduct of the acetyltransferase reaction. The released CoA can be detected using reagents like DTNB (Ellman's reagent), which produces a yellow-colored product with an absorbance peak at 412 nm.[3] Alternatively, the CoA production can be coupled to other enzymatic reactions that lead to a change in NADH concentration, which can be monitored at 340 nm.[4][5]

  • Chromatographic Methods: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the this compound product from the reaction mixture. This provides a direct measurement of the product.

  • High-Throughput Screening (HTS) Assays: For screening large numbers of enzyme variants or inhibitors, colorimetric or fluorescence-based assays are often adapted for microplate formats.[6]

Q3: How can I obtain the substrates, farnesol and acetyl-CoA?

A3: Farnesol and acetyl-CoA are commercially available from various chemical suppliers. Farnesol is a sesquiterpene alcohol, and acetyl-CoA is a key metabolic intermediate. For enzymatic assays, it is crucial to use high-purity substrates.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Enzyme Activity Inactive enzyme- Ensure proper storage of the enzyme at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Confirm the enzyme's activity with a positive control if available.
Incorrect assay buffer pH or composition- Verify the pH of your buffer. The optimal pH for rat FPPS is around 7.5.[7] - Ensure all necessary cofactors, such as Mg2+ or Mn2+, are present in the buffer for FPPS activity.[8]
Substrate degradation or impurity- Use fresh, high-purity substrates. - Store substrates under the recommended conditions to prevent degradation.
Presence of inhibitors- Ensure that no known inhibitors, such as sodium azide (for peroxidase-coupled assays), are present in your reagents.[1] - Be aware that high concentrations of substrates or products can sometimes inhibit the enzyme.
High Background Signal Spontaneous substrate degradation- Run a no-enzyme control (blank) to measure the rate of non-enzymatic reaction. Subtract this rate from your sample measurements.
Contaminated reagents- Use fresh, high-quality reagents. - Test individual reagents for potential interfering substances.
Non-specific binding (in microplate assays)- Ensure proper blocking steps are included in your protocol. - Optimize antibody or reagent concentrations to minimize non-specific interactions.
Inconsistent Results (Poor Reproducibility) Pipetting errors- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for reagents to be added to multiple wells to ensure consistency.
Temperature fluctuations- Ensure all reaction components are at the correct temperature before starting the assay. - Use a temperature-controlled incubator or water bath for the reaction. Most biochemical HAT assays are performed at 30°C.[9]
Issues with hydrophobic substrates- Farnesol is hydrophobic and may not be fully soluble in aqueous buffers. Consider using a small amount of a compatible organic solvent (e.g., DMSO) to aid solubility, but first, test its effect on enzyme activity.[9] - Gentle vortexing or sonication may help to disperse the substrate.

Data Summary Tables

Table 1: General Optimal Conditions for Farnesyl Pyrophosphate Synthase (FPPS) Assay

Parameter Optimal Range/Value Notes
pH 7.5For rat FPPS in Tris-HCl buffer.[7]
Temperature 28-37 °CThe optimal temperature can vary depending on the source of the enzyme.
Divalent Cations Mg2+ or Mn2+Essential cofactors for FPPS activity.[8]
Substrates Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) or Geranyl pyrophosphate (GPP)These are the precursors for FPP synthesis.

Table 2: Typical Reaction Conditions for Alcohol Acetyltransferase (AAT) Assays

Parameter Typical Range/Value Notes
pH 7.0 - 8.0Generally, a neutral to slightly alkaline pH is optimal.
Temperature 25 - 37 °CThe optimal temperature can vary between different AATs.
Substrates Farnesol, Acetyl-CoAEnsure substrate concentrations are optimized; often around the Km value.
Enzyme Concentration VariesShould be in the linear range of the assay.
Detection Method Spectrophotometric (e.g., 412 nm for DTNB) or Chromatographic (GC/HPLC)The choice of method depends on available equipment and required sensitivity.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Farnesol Acetyltransferase (AAT)

This protocol measures the production of Coenzyme A (CoA) using DTNB (Ellman's reagent).

Materials:

  • Purified farnesol acetyltransferase (AAT)

  • Farnesol

  • Acetyl-Coenzyme A (Acetyl-CoA)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of farnesol in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare fresh solutions of acetyl-CoA and DTNB in the assay buffer.

  • Set up the Reaction:

    • In a 96-well plate, prepare a reaction mixture containing the assay buffer, DTNB, and farnesol.

    • Include a "no-enzyme" control and a "no-farnesol" control.

  • Initiate the Reaction:

    • Add acetyl-CoA to all wells to start the reaction.

    • Immediately follow with the addition of the AAT enzyme to the appropriate wells.

  • Measure Absorbance:

    • Place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Calculate Enzyme Activity:

    • Determine the rate of change in absorbance over time (ΔA412/min).

    • Use the molar extinction coefficient of TNB (the product of the DTNB reaction with CoA) to calculate the rate of CoA production, which corresponds to the AAT activity.

Protocol 2: GC-MS Analysis of this compound Production

This protocol allows for the direct quantification of the this compound product.

Materials:

  • Purified farnesol acetyltransferase (AAT)

  • Farnesol

  • Acetyl-CoA

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Extraction Solvent (e.g., hexane or ethyl acetate)

  • Internal Standard (e.g., a compound with similar properties to this compound but not present in the reaction)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction in a suitable volume (e.g., 500 µL) containing assay buffer, farnesol, acetyl-CoA, and the AAT enzyme.

    • Incubate at the optimal temperature for a defined period (e.g., 1-2 hours).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a quenching agent (e.g., a strong acid or by flash freezing).

    • Add the internal standard to the reaction mixture.

    • Extract the this compound product using an organic solvent (e.g., hexane). Vortex thoroughly and then centrifuge to separate the phases.

  • Sample Preparation for GC-MS:

    • Carefully collect the organic layer containing the this compound.

    • If necessary, concentrate the sample under a stream of nitrogen.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Use an appropriate GC column and temperature program to separate the components of the mixture.

    • The mass spectrometer will identify this compound based on its mass spectrum and retention time.

  • Quantification:

    • Create a standard curve using known concentrations of pure this compound.

    • Quantify the amount of this compound in your sample by comparing its peak area to that of the internal standard and the standard curve.

Visualizations

Farnesyl_Acetate_Biosynthesis cluster_pathway This compound Biosynthesis Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Farnesol Farnesol FPP->Farnesol Dephosphorylation FarnesylAcetate This compound Farnesol->FarnesylAcetate + Acetyl-CoA AcetylCoA Acetyl-CoA CoA CoA FarnesylAcetate->CoA CoA released FPPS FPPS AAT AAT

Caption: Biosynthetic pathway of this compound.

Enzymatic_Assay_Workflow cluster_workflow General Workflow for this compound Enzymatic Assay Prep 1. Reagent Preparation (Buffer, Enzyme, Substrates) Reaction 2. Set up Reaction Mixture (Enzyme + Substrates in Buffer) Prep->Reaction Incubation 3. Incubation (Controlled Temperature and Time) Reaction->Incubation Quench 4. Stop Reaction (Optional, for endpoint assays) Incubation->Quench Detection 5. Detection & Measurement (Spectrophotometry, GC-MS, etc.) Incubation->Detection Continuous Assay Quench->Detection Analysis 6. Data Analysis (Calculate Activity/Concentration) Detection->Analysis

Caption: General experimental workflow for enzymatic assays.

References

Preventing isomerization of farnesyl acetate during storage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for farnesyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization and degradation of this compound during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Issue Potential Cause Recommended Solution
Change in Odor or Color Oxidation or hydrolysis of this compound.Discard the sample as its chemical integrity is compromised. For future storage, ensure the container is tightly sealed, purged with an inert gas (e.g., argon or nitrogen), and stored in a cool, dark place.
Unexpected Peaks in Chromatogram Isomerization, degradation (hydrolysis to farnesol), or contamination.1. Confirm Isomerization: Compare the chromatogram to a reference standard of this compound isomers if available. Isomerization is indicated by a change in the ratio of known isomer peaks. 2. Check for Hydrolysis: Look for a peak corresponding to farnesol. Mass spectrometry can confirm the identity of this peak. 3. Rule out Contamination: Run a blank (solvent only) to check for system contamination. Ensure all glassware is scrupulously clean.[1]
Peak Tailing in GC Analysis Active sites in the GC inlet or on the column interacting with the analyte. This can be exacerbated by the presence of acidic degradation products.1. Inlet Maintenance: Replace the liner and septum. Use a deactivated liner. 2. Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, trim the first few centimeters of the column. 3. Derivatization: While not ideal for isomer analysis, derivatization can sometimes mitigate tailing of degradation products.
Inconsistent Results Between Aliquots Non-homogenous sample due to partial degradation or improper mixing after storage.Before taking an aliquot, allow the this compound to equilibrate to room temperature and gently vortex to ensure homogeneity.
Loss of Potency in Biological Assays Degradation or isomerization of the active isomer of this compound.Re-analyze the purity and isomer profile of the this compound stock solution using a validated analytical method (see Experimental Protocols). Prepare fresh dilutions for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are hydrolysis and isomerization .

  • Hydrolysis: The ester bond in this compound can be cleaved, particularly in the presence of acids or bases, to yield farnesol and acetic acid.

  • Isomerization: this compound is a mixture of geometric isomers due to the presence of two double bonds in its farnesol backbone. The four primary isomers are (E,E), (Z,E), (E,Z), and (Z,Z).[2] Exposure to heat, light, or acidic conditions can cause the interconversion of these isomers.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation and isomerization, this compound should be stored under the following conditions:

  • Temperature: Cool, refrigerated conditions are recommended. For long-term storage, temperatures of -20°C to -80°C are advisable.[3]

  • Light: Store in an amber vial or a container protected from light to prevent photo-isomerization and degradation.[4]

  • Atmosphere: this compound is susceptible to oxidation.[4] It is best stored under an inert atmosphere, such as argon or nitrogen, to displace oxygen.

  • Container: Use a tightly sealed, clean glass container to prevent contamination and exposure to air and moisture.

Q3: Should I use a stabilizer for this compound?

A3: Yes, the use of a stabilizer is highly recommended, especially for long-term storage or if the this compound will be subjected to conditions that could promote degradation. α-tocopherol (Vitamin E) is a commonly used antioxidant stabilizer for terpenes and their derivatives. A low concentration (e.g., 0.1%) is typically sufficient.

Q4: How can I monitor the stability of my this compound sample?

A4: The stability of this compound can be monitored by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can separate and quantify the different isomers of this compound and detect the presence of degradation products like farnesol. A stability-indicating method should be used, which is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, excipients, or impurities.

Q5: Can I use this compound that has partially isomerized?

A5: The usability of partially isomerized this compound depends on your specific application. If the biological activity or desired property is specific to one isomer, then a change in the isomeric ratio could significantly impact your results. It is crucial to either use a fresh, un-isomerized sample or to characterize the isomeric composition of your material and assess its suitability for your experiment.

Data on this compound Stability

Parameter Condition Expected Effect on Stability Estimated Half-life (t½) Primary Degradation Pathway
Temperature -20°C (with stabilizer)High stability> 2 yearsMinimal degradation
4°C (with stabilizer)Good stability1-2 yearsSlow isomerization and oxidation
25°C (Room Temperature)Moderate stability, degradation likelyMonthsIsomerization, Oxidation, Hydrolysis
40°CPoor stability, significant degradationWeeks to monthsAccelerated isomerization, oxidation, and hydrolysis
Light Dark storageMinimal photodegradationN/A (dependent on other factors)-
Ambient lightPotential for isomerization and oxidationVariablePhoto-isomerization, free-radical oxidation
Direct UV exposureRapid degradationHours to daysSignificant photo-isomerization and degradation
Atmosphere Inert (Argon/Nitrogen)High stability against oxidationN/A (dependent on other factors)-
AirSusceptible to oxidationVariableOxidation of double bonds
pH (in solution) Neutral (pH 7)Relatively stableDays to weeksSlow hydrolysis
Acidic (pH < 5)Accelerated hydrolysisHours to daysAcid-catalyzed hydrolysis, potential for isomerization
Basic (pH > 8)Accelerated hydrolysisHours to daysBase-catalyzed hydrolysis

Disclaimer: The estimated half-life values are for illustrative purposes and can vary significantly based on the specific conditions and the presence of catalysts or stabilizers.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • α-tocopherol (optional stabilizer)

  • High-purity solvents (e.g., acetonitrile, methanol)

  • HPLC or GC system with a suitable detector (e.g., UV/DAD or MS)

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a sample of the stock solution to a calibrated UV light source (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep a sample of the stock solution at 4°C in the dark.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable chromatographic method (see Protocol 2 or 3).

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 60% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study or storage stability study to a final concentration of approximately 50 µg/mL with the mobile phase.

3. Analysis:

  • Inject the samples and a reference standard of this compound.

  • Monitor for the appearance of new peaks (degradation products) and changes in the peak area and retention times of the this compound isomers.

Protocol 3: GC-MS Analysis of this compound Isomers

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

2. Sample Preparation:

  • Dilute the samples to a final concentration of approximately 10-50 µg/mL in a suitable solvent like hexane or ethyl acetate.

3. Analysis:

  • Inject the samples.

  • Identify the isomers of this compound and any degradation products based on their retention times and mass spectra. Farnesol, a potential hydrolysis product, will have a characteristic mass spectrum.

Visualizations

degradation_pathway FA This compound (Mixture of Isomers) Isomers Isomerized this compound ((E,E), (Z,E), (E,Z), (Z,Z)) FA->Isomers Heat, Light, Acid Hydrolysis Farnesol + Acetic Acid FA->Hydrolysis Acid/Base, Water Oxidation Oxidized Products (Epoxides, Aldehydes, etc.) FA->Oxidation Oxygen, Light

Caption: Degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Acid->HPLC GCMS GC-MS Acid->GCMS Base Base Hydrolysis Base->HPLC Base->GCMS Oxidation Oxidation Oxidation->HPLC Oxidation->GCMS Thermal Thermal Stress Thermal->HPLC Thermal->GCMS Photo Photostability Photo->HPLC Photo->GCMS Data_Analysis Stability Assessment HPLC->Data_Analysis Quantification of Degradants GCMS->Data_Analysis Identification of Isomers & Degradants FA_Sample This compound Sample FA_Sample->Acid FA_Sample->Base FA_Sample->Oxidation FA_Sample->Thermal FA_Sample->Photo

Caption: Experimental workflow for this compound stability testing.

troubleshooting_logic Start Unexpected Peak in Chromatogram Check_Blank Run Blank Injection Start->Check_Blank Peak_Present Peak Present? Check_Blank->Peak_Present System_Contamination System/Solvent Contamination Peak_Present->System_Contamination Yes Compare_Standard Compare to Standard and Literature Data Peak_Present->Compare_Standard No Match_Found Match Found? Compare_Standard->Match_Found Known_Degradant Known Degradant (e.g., Farnesol) Match_Found->Known_Degradant Yes Unknown_Degradant Potential Isomer or Novel Degradant Match_Found->Unknown_Degradant No

Caption: Logic for troubleshooting unexpected peaks.

References

Technical Support Center: Method Development for Farnesyl Acetate Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the detection of farnesyl acetate in complex matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection in complex matrices important?

A1: this compound is a naturally occurring sesquiterpenoid found in various plants and used as a flavoring agent.[1][2][3][4][5] Its detection in complex matrices is crucial for quality control in the food and fragrance industries, for pharmacokinetic studies in drug development, and for studying its roles in biological systems.[6][7][8]

Q2: What are the common analytical techniques used for this compound detection?

A2: The most common analytical techniques for this compound detection are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[1][6][9][10][11] Reverse-phase HPLC is a frequently used method.[6]

Q3: What type of columns are suitable for this compound analysis?

A3: For HPLC analysis, reverse-phase columns such as C18 or specialized columns like Newcrom R1 are effective.[6][7] In GC analysis, both polar and non-polar capillary columns can be used depending on the specific separation requirements.[9][10][11]

Q4: What are the typical mobile phases for HPLC analysis of this compound?

A4: A typical mobile phase for reverse-phase HPLC analysis of this compound consists of a mixture of acetonitrile (MeCN) and water.[6][7] For applications compatible with mass spectrometry, a volatile acid like formic acid is used as a modifier instead of phosphoric acid.[6][7]

Troubleshooting Guide

Below is a table outlining common issues encountered during the analysis of this compound in complex matrices, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Incompatible solvent for sample dissolution. 3. Column overload. 4. Interference from matrix components.1. Replace or regenerate the column. 2. Dissolve the sample in the initial mobile phase. 3. Dilute the sample or inject a smaller volume. 4. Improve sample preparation to remove interferences (e.g., solid-phase extraction).
Low Signal Intensity/Poor Sensitivity 1. Suboptimal instrument parameters (e.g., injection temperature, detector settings). 2. Sample degradation. 3. Inefficient extraction from the matrix. 4. Matrix suppression effects in MS detection.1. Optimize instrument parameters. 2. Ensure proper sample storage and handling. 3. Optimize the extraction method (e.g., solvent, temperature, time). 4. Use matrix-matched standards or an internal standard.
Poor Reproducibility 1. Inconsistent sample preparation. 2. Leaks in the chromatographic system. 3. Fluctuation in instrument conditions. 4. Injector variability.1. Standardize the sample preparation protocol. 2. Perform a leak check of the system. 3. Ensure stable instrument conditions. 4. Check the injector for any issues.
Ghost Peaks 1. Contamination in the syringe, injector, or column. 2. Carryover from a previous injection.1. Clean the syringe and injector port. 2. Implement a thorough wash cycle between injections. 3. Bake out the column if using GC.
Baseline Noise or Drift 1. Contaminated mobile phase or carrier gas. 2. Detector instability. 3. Column bleed (in GC).1. Use high-purity solvents and gases. 2. Allow the detector to stabilize. 3. Use a low-bleed column and condition it properly.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Detection

This protocol provides a general procedure for the detection of this compound in a complex matrix such as a plant extract.

1. Sample Preparation: Liquid-Liquid Extraction

  • Objective: To extract this compound from the sample matrix.

  • Procedure:

    • Homogenize 1 gram of the sample material.

    • Add 10 mL of a 2:1 hexane:ethyl acetate solvent mixture.

    • Vortex for 2 minutes and sonicate for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters.

Parameter Setting
Gas Chromatograph Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[10]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range 40-400 m/z

3. Data Analysis

  • Identify this compound by comparing the retention time and mass spectrum of the sample peak with that of a pure standard.

  • Quantify this compound using a calibration curve prepared from serial dilutions of a this compound standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Interpretation Sample Complex Matrix Sample Homogenization Homogenization Sample->Homogenization Extraction Liquid-Liquid Extraction (Hexane:Ethyl Acetate) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Hexane Evaporation->Reconstitution GC_MS GC-MS System Reconstitution->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Experimental workflow for this compound detection.

troubleshooting_logic cluster_causes Potential Causes Problem Analytical Problem (e.g., Poor Peak Shape) Identify_Symptoms Identify Specific Symptoms (Tailing, Fronting, etc.) Problem->Identify_Symptoms Potential_Causes Consider Potential Causes (Column, Sample, Instrument) Identify_Symptoms->Potential_Causes Column_Issues Column Degradation Potential_Causes->Column_Issues Sample_Issues Sample Overload/ Matrix Effects Potential_Causes->Sample_Issues Instrument_Issues System Leak/ Incorrect Parameters Potential_Causes->Instrument_Issues Solution Implement Corrective Actions Column_Issues->Solution Sample_Issues->Solution Instrument_Issues->Solution

Caption: Logical flow for troubleshooting analytical issues.

References

Improving the delivery efficiency of farnesyl acetate to cells.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the delivery efficiency of farnesyl acetate to cells. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery to cells challenging?

A1: this compound is a naturally occurring sesquiterpenoid and an ester form of farnesol. Its lipophilic nature and poor water solubility make it challenging to deliver effectively to cells in aqueous culture media, often leading to precipitation and low bioavailability.

Q2: What is the primary mechanism of action of this compound in cells?

A2: this compound is a derivative of farnesyl pyrophosphate, an intermediate in the mevalonate pathway. Its biological effects are linked to the inhibition of DNA replication and the blockage of protein prenylation, a critical post-translational modification for the function of many signaling proteins like those in the Ras superfamily.[1]

Q3: What solvents are recommended for preparing a this compound stock solution?

A3: Due to its hydrophobicity, this compound should be dissolved in an organic solvent to create a concentrated stock solution before further dilution in cell culture media. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. Ethanol can also be used. It is crucial to keep the final solvent concentration in the cell culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the common methods for delivering this compound to cells?

A4: The most common methods include:

  • Direct dilution of a solvent-based stock solution: This is the simplest method but can lead to precipitation in the aqueous culture medium.

  • Liposomal encapsulation: Encapsulating this compound within lipid-based vesicles (liposomes) can improve its solubility and facilitate cellular uptake.

  • Nanoparticle formulation: Loading this compound into polymeric nanoparticles can enhance its stability, solubility, and potential for targeted delivery.

Q5: How can I determine the optimal concentration of this compound for my experiments?

A5: The optimal concentration is cell-type dependent and can be determined by performing a dose-response experiment and assessing cell viability using assays such as MTT, XTT, or WST-1. It is recommended to start with a broad range of concentrations based on published IC50 values for similar cell lines and then narrow down to a working concentration that elicits the desired biological effect without causing excessive cytotoxicity.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Symptoms:

  • Visible particulate matter or cloudiness in the culture medium after adding this compound.

  • Inconsistent experimental results.

Possible Causes and Solutions:

Cause Solution
Poor aqueous solubility Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. When diluting into the medium, add the stock solution dropwise while gently vortexing the medium to ensure rapid dispersion. Avoid adding the stock solution directly to the cells.
Final solvent concentration is too high Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally below 0.1%. High solvent concentrations can decrease the solubility of media components and cause precipitation.
Interaction with media components Some components of serum-containing media can interact with hydrophobic compounds. Consider reducing the serum concentration during the initial treatment period or using a serum-free medium if compatible with your cells.
Temperature fluctuations Ensure that the cell culture medium is at 37°C when adding the this compound stock solution. Cold medium can reduce the solubility of many compounds.
Issue 2: High Cell Toxicity or Off-Target Effects

Symptoms:

  • Unexpectedly high levels of cell death even at low concentrations of this compound.

  • Biological effects that are inconsistent with the known mechanism of action.

Possible Causes and Solutions:

Cause Solution
Solvent toxicity The organic solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess solvent-induced toxicity. Aim for a final solvent concentration below 0.5%.
Compound instability This compound may degrade over time, leading to the formation of cytotoxic byproducts. Prepare fresh stock solutions regularly and store them appropriately (protected from light and at -20°C or -80°C for long-term storage).
Cellular stress from delivery method The method of delivery itself might be causing cellular stress. If using direct dilution, the rapid introduction of a concentrated compound can be harsh. Consider alternative delivery methods like liposomes or nanoparticles, which offer a more controlled release.

Data Presentation

Table 1: Reported IC50 Values for this compound and Related Compounds in Various Cell Lines

CompoundCell LineIC50 (µM)Reference
Farnesyl-O-acetylhydroquinoneMurine B16F10 melanoma2.5[2]
FarnesolMurine B16F10 melanoma45[2]
Geranyl-O-acetylhydroquinoneMurine B16F10 melanoma5.1[2]
GeraniolMurine B16F10 melanoma160[2]

Experimental Protocols

Protocol 1: Preparation and Delivery of this compound using a DMSO Stock Solution

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium

  • Target cells in culture

Procedure:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve it in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for a molecular weight of 264.44 g/mol , dissolve 2.64 mg in 1 mL of DMSO.

    • Gently vortex until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solution Preparation and Cell Treatment:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Warm the complete cell culture medium to 37°C.

    • Prepare serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Important: Add the stock solution to the medium while gently vortexing to ensure rapid and uniform dispersion.

    • Remove the old medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).

    • Incubate the cells for the desired treatment duration.

Protocol 2: General Method for Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

Materials:

  • This compound

  • Phospholipids (e.g., DSPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and this compound in chloroform in a round-bottom flask. A common starting molar ratio for lipids is DSPC:cholesterol at 7:3. The drug-to-lipid ratio will need to be optimized but can start at 1:20 (w/w).

    • Attach the flask to a rotary evaporator and rotate it in a water bath (temperature should be above the lipid transition temperature) under reduced pressure to evaporate the chloroform, forming a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask in the water bath for an extended period (e.g., 1-2 hours) at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). This process is typically repeated 10-20 times.

  • Purification and Sterilization:

    • Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

    • Sterilize the liposome suspension by filtration through a 0.22 µm filter.

Mandatory Visualization

mevalonate_pathway cluster_0 Mevalonate Pathway cluster_1 Downstream Products & Processes AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene FarnesylatedProtein Farnesylated Protein FPP->FarnesylatedProtein Farnesyltransferase FarnesylAcetate This compound (Experimental Compound) FPP->FarnesylAcetate Derivative GeranylgeranylatedProtein Geranylgeranylated Protein GGPP->GeranylgeranylatedProtein Geranylgeranyltransferase Cholesterol Cholesterol Squalene->Cholesterol Protein Protein (e.g., Ras) Protein->FarnesylatedProtein Protein->GeranylgeranylatedProtein FarnesylAcetate->FarnesylatedProtein Inhibits

Caption: The Mevalonate Pathway and the inhibitory action of this compound on protein prenylation.

experimental_workflow cluster_prep Preparation of this compound cluster_delivery Delivery Method cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO direct_dilution Direct Dilution in Medium prep_stock->direct_dilution liposome_prep Liposomal Encapsulation prep_stock->liposome_prep nanoparticle_prep Nanoparticle Formulation prep_stock->nanoparticle_prep vehicle_control Vehicle Control (DMSO only) prep_stock->vehicle_control treat_cells Treat Cells with Varying Concentrations direct_dilution->treat_cells liposome_prep->treat_cells nanoparticle_prep->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay uptake_analysis Cellular Uptake Quantification treat_cells->uptake_analysis mechanism_study Mechanism of Action (e.g., Western Blot for Prenylation) treat_cells->mechanism_study vehicle_control->treat_cells

Caption: A generalized experimental workflow for the delivery and analysis of this compound in cell culture.

troubleshooting_logic start Issue Encountered precipitation Precipitation in Media? start->precipitation high_toxicity High Cell Toxicity? precipitation->high_toxicity No solubility Improve Solubility: - Prepare fresh stock - Vortex during dilution precipitation->solubility Yes vehicle_control Check Vehicle Control: - Is DMSO toxic? high_toxicity->vehicle_control Yes end Resolution high_toxicity->end No solvent_conc Lower Solvent Conc.: - Aim for <0.1% DMSO solubility->solvent_conc media_interaction Reduce Media Interaction: - Use serum-free media solvent_conc->media_interaction media_interaction->end dose_response Optimize Concentration: - Perform dose-response curve vehicle_control->dose_response delivery_method Change Delivery Method: - Try liposomes/nanoparticles dose_response->delivery_method delivery_method->end

Caption: A logical troubleshooting workflow for common issues with this compound delivery.

References

Troubleshooting contamination in microbial farnesyl acetate production.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Microbial Farnesyl Acetate Production

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals working on the microbial production of this compound. It addresses common issues related to contamination that can arise during fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of contamination in a microbial fermentation for this compound production?

A1: Early indicators of contamination include unexpected changes in the physical characteristics of the culture medium. These can manifest as sudden turbidity, a shift in color, or the formation of clumps or films on the surface. Additionally, monitoring process parameters can reveal issues; a rapid drop in pH, an increase in organic acid concentrations (like lactic or acetic acid), or a depletion of nutrients faster than your production strain's known consumption rate are all red flags.[1]

Q2: What are the most common sources of contamination in a laboratory or pilot-scale fermentation?

A2: Contamination can be introduced from several sources. The primary culprits are often inadequately sterilized media, bioreactors, or feed lines.[2][3] Other significant sources include non-sterile inoculum, contaminated air entering the fermenter, and breaks in aseptic technique during sampling or additions.[3] Personnel can also be a vector for introducing contaminants.

Q3: How does contamination affect the final yield and purity of this compound?

A3: Contaminants compete with the production strain for essential nutrients, which can significantly reduce the biomass of your engineered microbe and, consequently, the this compound yield.[2] Some contaminants produce metabolic byproducts, such as proteases or organic acids, that can degrade the desired product or inhibit the growth of the production strain.[2][4] This not only lowers the yield but also complicates downstream purification processes, reducing the final product's purity.

Q4: Can contamination occur even if the culture appears healthy and the yield is only slightly reduced?

A4: Yes, low-level or cryptic contamination, such as from mycoplasma or certain wild yeasts, may not produce obvious visual cues.[1][3] These contaminants can still divert resources from your production strain, leading to modest but consistent reductions in yield.[4] Advanced detection methods may be necessary to identify such contaminants.[5]

Troubleshooting Guide

This section provides specific guidance for common problems encountered during this compound production.

Q5: My fermentation broth has become unusually cloudy overnight, and a sour smell is noticeable. What is the likely cause?

A5: These are classic signs of a bacterial contamination, most commonly by Lactic Acid Bacteria (LAB) such as Lactobacillus species.[1][4] These bacteria are facultative anaerobes that thrive in nutrient-rich fermentation media, competing with your production yeast or bacteria for sugars.[1] They produce lactic acid and other organic acids as byproducts, leading to a rapid pH drop and the characteristic sour odor.[1]

Q6: I've observed small, fuzzy, free-floating particles or a film growing on the surface of my culture. What should I do?

A6: This indicates a fungal (mold) contamination. These organisms can be introduced through airborne spores if aseptic barriers are compromised. First, you should immediately isolate the contaminated bioreactor to prevent the spread of spores. The run should be terminated, as fungal metabolites can interfere with your product and downstream processing. A thorough cleaning and sterilization of the bioreactor and all associated equipment is critical before starting a new batch.[3] Review your aseptic techniques, especially concerning air filtration and material transfers.

Q7: My this compound production has stalled, and the cell viability of my production strain is decreasing, but I see no visual signs of contamination. What could be the issue?

A7: This scenario could be caused by several factors. One possibility is contamination by a bacteriophage (if using a bacterial host), which would lyse the production cells.[2] Another possibility is contamination with non-culturable or slow-growing microbes that don't cause obvious turbidity.[5] It is also important to consider that high concentrations of this compound itself or its precursors could have toxic effects on the production host, leading to inhibited growth and replication.[6][7]

Q8: How can I definitively identify an unknown contaminant in my culture?

A8: A multi-step approach is recommended.

  • Microscopy: Use phase-contrast microscopy to get an initial look at the contaminant's morphology (e.g., cocci, bacilli, yeast, fungal hyphae).[1] Gram staining can differentiate bacteria.

  • Plating: Streak a sample of the contaminated broth onto various selective and differential agar plates. For example, UBA (Universal Beer Agar) can be used to detect common bacterial spoilers.[8]

  • Molecular Methods: For precise identification, use PCR-based techniques.[8] Sequencing the 16S rRNA gene for bacteria or the ITS region for fungi is a standard and accurate method.[5]

Data Summary Tables

Table 1: Common Microbial Contaminants & Key Indicators

Contaminant TypeCommon GeneraPrimary IndicatorsMetabolic Byproducts
Bacteria (Gram-Positive)Lactobacillus, Pediococcus, BacillusRapid pH drop, sour odor, increased turbidity.[1][9]Lactic acid, Acetic acid.[4]
Bacteria (Gram-Negative)AcetobacterVinegary smell, formation of surface pellicle.Acetic acid.[10]
Yeast (Wild)Dekkera (Brettanomyces), CandidaFormation of surface films, off-aromas (barnyard, medicinal).[4][11]Acetic acid, 4-ethylphenol.[11]
Fungi (Mold)Aspergillus, Penicillium, RhizopusVisible fuzzy growth (mycelia), clumps, potential pigment production.[3]Mycotoxins, various organic acids.

Table 2: Comparison of Common Sterilization Methods

MethodTypical ParametersAdvantagesLimitations
Wet Heat (Autoclave) 121°C, 15 psi, 15-20 min.[12]Highly effective for killing microbes and spores; good penetration.[13][14]Not suitable for heat-labile substances.[12]
Dry Heat (Hot Air Oven) 160°C for 2 hours or 170°C for 1 hour.[12][14]Effective for glassware and metal instruments; does not corrode.Requires higher temperatures and longer times; poor penetration.[13]
Filtration 0.22 µm pore size membrane.Suitable for heat-sensitive liquids (e.g., vitamin solutions, some media components).[2]Does not remove viruses or mycoplasma effectively; filter integrity is crucial.[2]
Chemical 70% Ethanol, Ethylene Oxide.[2]Useful for surface and equipment sterilization.Can leave toxic residues (Ethylene Oxide); less effective than heat for liquids.[13]

Key Experimental Protocols

Protocol 1: Aseptic Sampling from a Bioreactor

  • Preparation: Before sampling, ensure the area around the sample port is clean. Use a 70% ethanol solution to sterilize the exterior of the port.

  • Port Sterilization: If using a steamable sample port, run steam through it for at least 2 minutes. For other ports, spray thoroughly with 70% ethanol and allow it to evaporate.

  • Initial Flush: Open the valve and discard the initial 5-10 mL of culture broth. This clears any potential contaminants residing in the port itself.

  • Sample Collection: Collect the desired sample volume into a sterile collection vessel.

  • Post-Sampling: Close the sample port valve. Re-sterilize the exterior of the port with 70% ethanol.

  • Handling: Immediately cap the sterile collection vessel and process the sample in a clean environment (e.g., a laminar flow hood).

Protocol 2: Sterility Testing of Fermentation Media

  • Objective: To confirm that the fermentation medium is sterile after autoclaving and before inoculation.

  • Procedure:

    • Aseptically collect a sample (approx. 10 mL) of the sterilized medium from the bioreactor.

    • Inoculate 5 mL of the medium into a sterile tube containing a rich, non-selective liquid broth (e.g., Tryptic Soy Broth).

    • Inoculate another 1 mL by spreading it onto a non-selective agar plate (e.g., Tryptic Soy Agar).

    • Incubate the tube and plate at 30-37°C for 48-72 hours.

  • Interpretation:

    • Sterile: No growth (no turbidity in broth, no colonies on plate) is observed.

    • Contaminated: Any microbial growth indicates a failure in the sterilization process.

Visualizations

This compound Biosynthesis Pathway

The production of this compound in engineered microbes like E. coli or S. cerevisiae typically relies on the mevalonate (MVA) pathway to generate the precursor farnesyl pyrophosphate (FPP).[15][16][17] An alcohol acetyltransferase (ATF) is then used to convert farnesol (derived from FPP) into this compound.[15]

Farnesyl_Acetate_Pathway cluster_fpp FPP Synthesis start_node Acetyl-CoA n1 Acetoacetyl-CoA start_node->n1 (ERG10) pathway_node pathway_node intermediate_node Farnesyl-PP (FPP) n10 Farnesol intermediate_node->n10 (Phosphatase) product_node This compound n2 HMG-CoA n1->n2 (ERG13) n3 Mevalonate (MVA) n2->n3 (tHMG1) n4 Mevalonate-5-P n3->n4 (ERG12) n5 Mevalonate-5-PP n4->n5 (ERG8) n6 Isopentenyl-PP (IPP) n5->n6 (MVD1) n7 Dimethylallyl-PP (DMAPP) n6->n7 (Idi) n8 Geranyl-PP (GPP) n6->n8 (IspA) n7->n8 (IspA) n8->intermediate_node (IspA) n10->product_node (ATF1)

Caption: Mevalonate pathway for this compound production.

General Fermentation Workflow

A successful fermentation run depends on maintaining sterility at multiple critical control points, from initial media preparation through the final harvest.[18]

Fermentation_Workflow General Aseptic Fermentation Workflow prep_step prep_step control_point control_point process_step process_step end_step end_step contam_risk High Contamination Risk A Media Preparation B Media Sterilization (Autoclave/Filter) A->B C Sterility Check B->C C->B If Failed E Inoculation C->E If OK D Inoculum Preparation D->E F Fermentation Run E->F R1 High Risk Point: Non-sterile transfer E->R1 G Process Monitoring (Aseptic Sampling) F->G H Harvest F->H G->F Continue R2 High Risk Point: Sampling error G->R2 I Downstream Processing H->I

Caption: Key aseptic control points in a fermentation workflow.

Contamination Troubleshooting Logic

When a problem is observed, a logical progression of checks can help isolate the root cause of contamination efficiently.

Troubleshooting_Logic observation observation question question cause cause action action obs1 Observed Anomaly (e.g., Low Yield, pH Crash) q1 Visual signs of contamination? obs1->q1 q2 Morphology? q1->q2 Yes q3 Inoculum culture checked and pure? q1->q3 No c1 Probable Cause: Bacterial Contamination q2->c1 Cloudy/Sour Smell c2 Probable Cause: Fungal Contamination q2->c2 Filaments/Fuzzy act1 Action: Terminate Run, Identify (Microscopy/Plating), Review Sterilization & Aseptic Technique c1->act1 c2->act1 c3 Probable Cause: Contaminated Seed Culture q3->c3 No q4 Media sterility check passed? q3->q4 Yes act2 Action: Discard Inoculum Train, Use Fresh Stock Culture c3->act2 c4 Probable Cause: Sterilization Failure q4->c4 No c5 Probable Cause: Phage Lysis, Cryptic Contaminant, or Product Toxicity q4->c5 Yes act3 Action: Validate Autoclave Cycle, Check Filter Integrity c4->act3 act4 Action: Perform qPCR/Advanced Detection, Test Host Tolerance c5->act4

Caption: A decision tree for troubleshooting contamination.

References

Technical Support Center: Enhancing the Antimicrobial Activity of Farnesyl Acetate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the antimicrobial activity of farnesyl acetate formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of antimicrobial action for this compound and related isoprenoids?

A1: this compound and its precursor, farnesol, are hydrophobic compounds that primarily exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane.[1][2][3] This leads to increased membrane permeability, leakage of essential intracellular components like potassium ions, and ultimately, cell death.[1][3] Additionally, farnesol has been shown to interfere with biofilm formation by affecting the synthesis of components in the extracellular matrix.[2]

Q2: Why is my this compound not showing significant antimicrobial activity in my in vitro assay?

A2: The most common reason for a lack of activity is the poor aqueous solubility of this compound.[4] Being a hydrophobic molecule, it may precipitate in aqueous culture media, reducing its effective concentration and availability to interact with microbial cells.[4][5] Other factors could include the specific microbial strain being tested, as susceptibility can vary, or the use of an inappropriate solvent that may interfere with the assay.

Q3: What are the most effective strategies to enhance the antimicrobial activity of this compound?

A3: Two primary strategies have proven effective for enhancing the activity of this compound and related compounds:

  • Synergistic Combination: Combining this compound with other antimicrobial agents, such as conventional antibiotics or other essential oil components, can lead to synergistic effects.[1][6][7][8][9] This means the combined effect is greater than the sum of their individual effects.

  • Advanced Formulation: Encapsulating this compound in delivery systems like nanoparticles (e.g., chitosan-based) or liposomes can significantly improve its solubility, stability, and antimicrobial efficacy.[2][5][10][11][12] These formulations can facilitate the interaction of this compound with bacterial cells and biofilms.[13]

Q4: Can this compound be effective against antibiotic-resistant bacteria?

A4: Yes, this compound and farnesol have shown potential in combating antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[6] They can also act as adjuvants, sensitizing resistant bacteria to conventional antibiotics and potentially reversing resistance.[1][8] For instance, farnesol has been shown to enhance the efficacy of β-lactam antibiotics and gentamicin.[8][14]

Q5: How can I assess if the combination of this compound with another compound is synergistic, additive, or antagonistic?

A5: The checkerboard assay is the standard method for determining the nature of the interaction between two antimicrobial agents.[6][15][16] This assay allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction.[15][17]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in Media This compound is highly hydrophobic and has poor water solubility.[4]1. Use a Co-solvent: Dissolve this compound in a minimal amount of a biocompatible solvent like DMSO or ethanol before adding it to the culture medium. Ensure to run a solvent-only control to account for any intrinsic antimicrobial activity of the solvent.[18] 2. Incorporate Surfactants: Use a non-ionic surfactant like Tween 80 at a low concentration (e.g., 0.001-0.01%) to improve dispersion in the aqueous medium. Run appropriate controls for the surfactant. 3. Develop a Nanoformulation: Encapsulate this compound in liposomes or polymeric nanoparticles to create a stable aqueous dispersion.[2][5][12]
Inconsistent MIC Results - Inoculum size variability. - Incomplete dissolution of the compound. - Pipetting errors during serial dilutions.1. Standardize Inoculum: Strictly adhere to standardized inoculum preparation protocols (e.g., using a 0.5 McFarland standard) to ensure a consistent starting bacterial concentration.[19] 2. Ensure Complete Dissolution: Vigorously vortex the stock solution and each dilution to ensure homogeneity before proceeding to the next dilution step. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use fresh tips for each dilution to avoid carryover.
No Biofilm Inhibition Observed - Sub-inhibitory concentration of this compound. - Strong biofilm-forming strain. - Ineffective delivery of the compound to the biofilm.1. Increase Concentration: Test a broader range of this compound concentrations. 2. Use Synergistic Combinations: Combine this compound with another agent known to have anti-biofilm properties.[1] 3. Employ Nanoformulations: Use nanoparticles or liposomes designed to penetrate the biofilm's extracellular polymeric substance (EPS) matrix.[13] pH-responsive nanoparticles can be particularly effective in the acidic microenvironment of biofilms.[5]
High Activity in Solvent Control The solvent (e.g., ethanol, DMSO) used to dissolve this compound has its own antimicrobial properties at the concentration used.1. Minimize Solvent Concentration: Use the highest possible stock concentration of this compound to minimize the final concentration of the solvent in the assay wells (typically ≤1%). 2. Test a Range of Solvent Concentrations: Determine the highest concentration of the solvent that does not affect microbial growth and ensure your experimental controls stay below this level.
Antagonistic Effect Observed in Combination Studies The two compounds interfere with each other's mechanism of action.1. Re-evaluate the Combination: Not all combinations are synergistic.[6] Consider the mechanisms of action of both compounds. 2. Vary the Concentration Ratios: Perform the checkerboard assay with a wider range of concentrations and ratios to see if synergy can be achieved under different conditions.

Data Summary Tables

Table 1: Synergistic Interactions of Farnesol with Other Antimicrobial Compounds against MRSA

Compound ACompound BFractional Inhibitory Concentration (FIC) IndexInteraction
FarnesolEugenolSynergistic (FICI not specified)Synergistic
FarnesolLinalyl AcetateSynergistic (FICI not specified)Synergistic
FarnesolCarvacrol0.13Synergistic
FarnesolGeraniolSynergistic (FICI not specified)Synergistic
FarnesolGentamicin< 0.5 (Implied by >2 log reduction)Synergistic
Data derived from studies on farnesol, a closely related precursor to this compound.[6][8]

Table 2: Efficacy of Farnesol Nanoformulations against S. aureus

FormulationParameterValue
Farnesol-loaded Nanoparticles (FSL NPs)Minimum Inhibitory Concentration (MIC)0.8 µg/mL
Farnesol-loaded Nanoparticles (FSL NPs)Minimum Bactericidal Concentration (MBC)6.25 µg/mL
Chitosan Nanoparticles (Farnesol + Miconazole)MIC against C. albicans2 µg/mL
Chitosan Nanoparticles (Miconazole only)MIC against C. albicans2.5 µg/mL
Nanoformulation significantly improves the antimicrobial properties compared to the bulk compound.[5][13]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST guidelines.[19][20][21]

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.

  • Preparation of Microtiter Plates:

    • Add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add an additional 50 µL of the this compound stock solution to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard the final 50 µL from the 10th column.

    • Column 11 will serve as the positive control (broth + inoculum, no compound), and column 12 will be the negative control (broth only).

  • Inoculum Preparation:

    • From an overnight culture of the test bacterium, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[21][22] A growth indicator like resazurin can be used to aid visualization.[23]

Protocol 2: Checkerboard Assay for Synergy Testing

This assay evaluates the interaction between this compound (Drug A) and another antimicrobial (Drug B).[15][16][17][24]

  • Plate Preparation:

    • Prepare 2-fold serial dilutions of Drug A (this compound) horizontally along the x-axis of a 96-well plate (e.g., columns 1-10).

    • Prepare 2-fold serial dilutions of Drug B vertically along the y-axis (e.g., rows A-G).

    • Row H will contain dilutions of Drug A only (to determine its MIC).

    • Column 11 will contain dilutions of Drug B only (to determine its MIC).

    • Column 12, row H will be the growth control (no drugs).

  • Inoculation and Incubation:

    • Inoculate the plate with the standardized bacterial suspension as described in the MIC protocol.

    • Incubate under the same conditions (37°C for 18-24 hours).

  • Data Analysis and FIC Index Calculation:

    • Determine the MIC for each drug alone and for every combination in the plate.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a well that shows inhibition:

      • FIC of A = (MIC of A in combination) / (MIC of A alone)

      • FIC of B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index for each combination:

      • FIC Index = FIC of A + FIC of B

    • Interpret the results:[17]

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis cluster_outcome Interpretation stock This compound Stock Solution (in DMSO) mic_assay MIC Assay (Broth Microdilution) stock->mic_assay checkerboard Checkerboard Assay (Synergy Testing) stock->checkerboard biofilm_assay Biofilm Inhibition/ Eradication Assay stock->biofilm_assay inoculum Standardized Bacterial Inoculum (0.5 McFarland) inoculum->mic_assay inoculum->checkerboard inoculum->biofilm_assay mic_result Determine MIC mic_assay->mic_result fic_result Calculate FIC Index checkerboard->fic_result biofilm_result Quantify Biofilm biofilm_assay->biofilm_result interpretation Assess Efficacy & Synergy mic_result->interpretation fic_result->interpretation biofilm_result->interpretation

Caption: Workflow for assessing antimicrobial activity.

Synergy_Logic start Perform Checkerboard Assay calc_fic Calculate FIC Index (FICA + FICB) start->calc_fic synergy Synergy (FIC Index <= 0.5) calc_fic->synergy  <= 0.5 additive Additive / Indifference (0.5 < FIC Index <= 4.0) calc_fic->additive  > 0.5 AND <= 4.0 antagonism Antagonism (FIC Index > 4.0) calc_fic->antagonism  > 4.0

Caption: Logic for interpreting synergy assay results.

Formulation_Enhancement_Pathway cluster_strategies Enhancement Strategies cluster_benefits Resulting Benefits fa This compound (Poor Water Solubility) nano Nano-encapsulation (Liposomes, Nanoparticles) fa->nano combo Synergistic Combination (e.g., with Antibiotics) fa->combo solubility Improved Solubility & Bioavailability nano->solubility efficacy Enhanced Antimicrobial & Anti-biofilm Activity nano->efficacy combo->efficacy resistance Overcome Resistance combo->resistance

Caption: Pathways to enhance this compound activity.

References

Optimizing extraction protocols for farnesyl acetate from plant material.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of farnesyl acetate from plant material.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound.

Question: My extraction yield of this compound is significantly lower than expected. What are the potential causes and solutions?

Answer:

Low yields of this compound can stem from several factors, from the initial plant material to the final extraction steps. Here's a systematic approach to troubleshooting:

  • Plant Material Quality:

    • Incorrect Plant Species or Part: Verify the correct botanical identification of your plant material. This compound concentration can vary significantly between species and even different parts of the same plant (leaves, flowers, stems). For instance, the leaves of Amomum gagnepainii are a known source.[1][2]

    • Harvesting Time and Conditions: The concentration of secondary metabolites like this compound can fluctuate with the plant's developmental stage, season, and even time of day. Review literature for the optimal harvesting time for your specific plant source.

    • Drying and Storage: Improper drying or storage can lead to the degradation of volatile compounds. Ensure plant material is dried in a well-ventilated area away from direct sunlight and stored in airtight containers in a cool, dark place.

  • Extraction Protocol Inefficiencies:

    • Inappropriate Extraction Method: this compound, a sesquiterpene ester, has moderate volatility. While steam distillation is a common method, solvent extraction or supercritical CO2 extraction might be more efficient depending on the plant matrix.

    • Suboptimal Solvent Choice: The polarity of the solvent is crucial for efficient extraction. This compound is relatively non-polar. Solvents like hexane, ethyl acetate, or a mixture thereof are often effective. Using highly polar solvents like water alone may result in poor yields.

    • Insufficient Extraction Time or Temperature: Ensure the extraction time and temperature are adequate to allow for the complete diffusion of this compound from the plant matrix. For steam distillation, ensure the distillation is carried out for a sufficient duration to co-distill the sesquiterpene fraction.

    • Particle Size: Grinding the plant material to a consistent and appropriate particle size increases the surface area available for solvent penetration and can significantly improve extraction efficiency.

  • Post-Extraction Losses:

    • Hydrolysis: As an ester, this compound can be susceptible to hydrolysis back to farnesol and acetic acid, especially in the presence of water and at elevated temperatures or non-neutral pH. Ensure that post-distillation, the hydrosol is separated from the essential oil promptly.

    • Evaporation: this compound is a volatile compound. Minimize exposure of the extract to air and heat to prevent evaporative losses. Use a rotary evaporator under reduced pressure for solvent removal.

Question: I am observing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?

Answer:

Emulsion formation is a common issue in liquid-liquid extractions, particularly with plant extracts that contain natural surfactants. Here are several techniques to break an emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without creating a stable emulsion.

  • Addition of Brine: Adding a saturated sodium chloride (NaCl) solution (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic compounds in the aqueous layer.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and centrifuging can force the separation of the layers.

  • Filtration: Passing the emulsified mixture through a bed of glass wool or a phase separator filter paper can help to break the emulsion and separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity can sometimes destabilize the emulsion.

Question: The color of my final extract is very dark and contains a lot of pigments. How can I obtain a cleaner this compound fraction?

Answer:

A dark, pigmented extract indicates the co-extraction of chlorophyll and other plant pigments. To obtain a purer this compound fraction, consider the following purification steps:

  • Choice of Solvent: Initially extracting with a less polar solvent like hexane can minimize the co-extraction of more polar pigments.

  • Column Chromatography: This is a highly effective method for purification. A silica gel column is typically used.

    • Load the crude extract onto the column.

    • Elute with a non-polar solvent (e.g., hexane) to wash out non-polar impurities.

    • Gradually increase the solvent polarity (e.g., by adding increasing amounts of ethyl acetate to the hexane) to elute compounds of increasing polarity. This compound will elute at a specific solvent polarity, which can be determined by thin-layer chromatography (TLC) analysis of the fractions.

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to the extract solution, followed by stirring and filtration, can effectively remove many pigments. However, be aware that this can also lead to some loss of the target compound.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the extraction of this compound.

Question: What are the most common methods for extracting this compound from plant material?

Answer:

The primary methods for extracting this compound, a moderately volatile sesquiterpene ester, from plant materials include:

  • Steam Distillation: This is a widely used technique for extracting essential oils. Steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The vapor is then condensed, and the essential oil is separated from the water.

  • Solvent Extraction: This method involves macerating the plant material in an organic solvent. The choice of solvent is critical and depends on the polarity of the target compound. For this compound, non-polar to moderately polar solvents like hexane, petroleum ether, and ethyl acetate are suitable.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE is highly tunable by altering pressure and temperature, allowing for selective extraction. It is considered a "green" technology as it avoids the use of organic solvents. For sesquiterpenes, pressures around 160-190 bar and temperatures of 50-60°C are often effective.

Question: What is a typical yield of this compound from a plant source?

Answer:

The yield of this compound is highly dependent on the plant species, the extraction method used, and the specific conditions of the extraction. For example, hydrodistillation of the leaves of Amomum gagnepainii has been reported to yield an essential oil containing approximately 18.5% this compound.[1][2]

Question: How can I quantify the amount of this compound in my extract?

Answer:

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective analytical technique for quantifying this compound in an essential oil or plant extract.

  • Gas Chromatography (GC): Separates the different volatile components of the extract based on their boiling points and interactions with the stationary phase of the GC column.

  • Mass Spectrometry (MS): Detects and identifies the separated components based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

By comparing the retention time and mass spectrum of a peak in the sample chromatogram to that of a pure this compound standard, its identity can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for quantification.

Data Presentation

Table 1: Comparison of Extraction Methods for Sesquiterpenes from Artemisia annua

Extraction MethodKey ParametersTotal Yield (%)Sesquiterpene Content (%)Reference
Supercritical CO2100 bar, 60 °C1.92Variable[3]
Supercritical CO2220 bar, 40 °C0.62Variable[3]
HydrodistillationNot specifiedNot specifiedLower than SFE[3]
Steam DistillationNot specifiedNot specifiedLower than SFE[3]

Table 2: this compound Content in Amomum gagnepainii Essential Oil

Extraction MethodPlant PartThis compound (%)Reference
HydrodistillationLeaves18.5[1][2]

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction from Amomum gagnepainii Leaves

  • Preparation of Plant Material:

    • Freshly harvested leaves of Amomum gagnepainii are air-dried in the shade for 5-7 days until brittle.

    • The dried leaves are then coarsely ground using a mechanical grinder.

  • Steam Distillation Apparatus Setup:

    • A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection burette.

  • Extraction Process:

    • Place 500 g of the ground plant material into the round-bottom flask.

    • Add distilled water to the flask until the plant material is fully submerged.

    • Heat the flask to boiling. The steam will pass through the plant material, carrying the volatile essential oils.

    • The steam and essential oil vapor will condense in the condenser and collect in the burette.

    • Continue the distillation for 3-4 hours.

  • Collection and Drying:

    • Once the distillation is complete, allow the apparatus to cool.

    • Carefully drain the aqueous layer (hydrosol) from the burette, leaving the essential oil.

    • Collect the essential oil and dry it over anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: GC-MS Analysis of this compound in the Essential Oil

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent such as hexane or ethyl acetate.

  • GC-MS Instrument Conditions (Example):

    • Gas Chromatograph: Agilent 7890B or similar.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 minutes.

    • Mass Spectrometer: Agilent 5977A or similar.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-550 amu.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time and mass spectrum with a reference standard and/or a spectral library (e.g., NIST).

    • Quantify the relative percentage of this compound by integrating the peak area and dividing it by the total area of all peaks in the chromatogram.

Mandatory Visualization

mevalonate_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mevalonate_p Mevalonate-5-P mevalonate->mevalonate_p mevalonate_pp Mevalonate-5-PP mevalonate_p->mevalonate_pp ipp Isopentenyl-PP (IPP) mevalonate_pp->ipp dmapp Dimethylallyl-PP (DMAPP) ipp->dmapp gpp Geranyl-PP (GPP) dmapp->gpp fpp Farnesyl-PP (FPP) gpp->fpp farnesol Farnesol fpp->farnesol farnesyl_acetate This compound farnesol->farnesyl_acetate

Caption: Biosynthesis of this compound via the Mevalonate Pathway.

experimental_workflow plant_material Plant Material (e.g., Amomum gagnepainii leaves) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction drying_grinding->extraction steam_distillation Steam Distillation extraction->steam_distillation solvent_extraction Solvent Extraction extraction->solvent_extraction sfe Supercritical Fluid Extraction (SFE) extraction->sfe crude_extract Crude Extract / Essential Oil steam_distillation->crude_extract solvent_extraction->crude_extract sfe->crude_extract purification Purification (Optional) crude_extract->purification analysis Analysis crude_extract->analysis Direct Analysis purification->analysis gcms GC-MS analysis->gcms quantification Quantification of this compound gcms->quantification

Caption: General Experimental Workflow for this compound Extraction.

logical_relationship farnesyl_acetate This compound fpp_mimic Acts as a Farnesyl Pyrophosphate (FPP) Mimic farnesyl_acetate->fpp_mimic inhibition Inhibition of Farnesyltransferase fpp_mimic->inhibition protein_prenylation Reduced Protein Prenylation inhibition->protein_prenylation dna_replication Inhibition of DNA Replication protein_prenylation->dna_replication cell_cycle Cell Cycle Arrest dna_replication->cell_cycle

Caption: Logical Flow of this compound's Biological Activity.

References

Validation & Comparative

Farnesyl Acetate vs. Farnesol: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of farnesyl acetate and its parent compound, farnesol. Both are naturally occurring sesquiterpenoids found in various essential oils, but their distinct chemical structures—an acetate ester versus a primary alcohol—confer subtle yet significant differences in their biological profiles. This report synthesizes experimental data on their anticancer, anti-inflammatory, and antimicrobial properties, offering a valuable resource for researchers in drug discovery and development.

At a Glance: Key Differences in Biological Activity

Biological ActivityFarnesolThis compound
Anticancer Broad-spectrum cytotoxicity against various cancer cell lines. Induces apoptosis and cell cycle arrest.Limited data available; one study indicates it is not inhibitory to the growth of Saccharomyces cerevisiae at high concentrations. Another study on a derivative, farnesyl-O-acetylhydroquinone, shows potent cytotoxic activity.
Anti-inflammatory Modulates inflammatory pathways, including inhibition of NF-κB signaling.Limited data available.
Antimicrobial Exhibits activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.Limited data available; one study suggests low antifungal activity against Saccharomyces cerevisiae.

Anticancer Activity: A Closer Look

Farnesol has been extensively studied for its anticancer properties, demonstrating dose-dependent cytotoxicity against a variety of cancer cell lines. In contrast, data on the anticancer activity of this compound is sparse. One study found that this compound was not inhibitory to the growth of the yeast Saccharomyces cerevisiae at concentrations up to 400 µM, whereas farnesol showed inhibitory effects at 12–25 µM[1]. This suggests that the acetate group may diminish its cytotoxic potential, at least in this model organism.

However, a study on a related derivative, farnesyl-O-acetylhydroquinone, revealed potent anticancer activity. This compound, which combines the farnesyl structure with an acetylated hydroquinone, exhibited a significantly lower IC50 value compared to farnesol, indicating higher potency.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundCell LineIC50 (µM)Reference
FarnesolMurine B16F10 melanoma45[2]
Farnesyl-O-acetylhydroquinoneMurine B16F10 melanoma2.5[2]
FarnesolHuman Osteosarcoma (Saos-2)~40-60 (estimated from dose-response curve)[3]
FarnesolHuman Colorectal Carcinoma (HCT-116)~60-80 (estimated from dose-response curve)[3]

Note: Direct IC50 values for this compound against mammalian cancer cell lines were not available in the reviewed literature.

Anti-inflammatory Effects: Modulation of Key Signaling Pathways

Farnesol has demonstrated notable anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway.[4][5][6] It can inhibit the activation of NF-κB, a crucial transcription factor involved in the inflammatory response.[4][5][6] This inhibition leads to the downregulation of pro-inflammatory cytokines and enzymes.

Information regarding the anti-inflammatory activity of this compound is limited. Further research is required to elucidate its effects on inflammatory pathways and compare its potency to farnesol.

Antimicrobial Properties: A Potential Adjuvant Therapy

Farnesol has shown promising antimicrobial activity against a range of pathogens. It is effective against both Gram-positive bacteria, such as Staphylococcus aureus (including MRSA), and fungi like Candida albicans.[7][8][9][10] Farnesol's mechanism of action often involves disrupting the cell membrane integrity of these microorganisms.[7]

Conversely, one study indicated that this compound possesses low antifungal activity against Saccharomyces cerevisiae.[1] More extensive studies are needed to determine the broader antimicrobial spectrum of this compound and to compare its minimum inhibitory concentrations (MICs) with those of farnesol against various pathogens.

Table 2: Antimicrobial Activity (MIC Values)
CompoundMicroorganismMIC (µg/mL)Reference
FarnesolStaphylococcus aureus (MRSA)2048[10]
FarnesolParacoccidioides brasiliensis~5.5 (25 µM)[9]
FarnesolStaphylococcus aureus (in nanoformulation)0.8[11]
This compoundSaccharomyces cerevisiae> 88 (not inhibitory up to 400 µM)[1]

Signaling Pathways and Mechanisms of Action

Farnesol is known to modulate several critical signaling pathways to exert its biological effects. A primary mechanism in its anticancer activity is the induction of apoptosis. This programmed cell death is often initiated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.[4][5][12][13][14][15][16] Farnesol can also induce endoplasmic reticulum (ER) stress, which can trigger apoptosis.[12][15] Furthermore, its anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway.[4][6][17][18][19][20][21][22][23][24]

The primary mechanism identified for this compound is the inhibition of DNA replication, leading to an irreversible block in the S phase of the cell cycle.

Farnesol_Signaling_Pathways cluster_anticancer Anticancer Effects cluster_antiinflammatory Anti-inflammatory Effects cluster_nucleus_ai Farnesol_AC Farnesol ER_Stress ER Stress Farnesol_AC->ER_Stress Mitochondria Mitochondria Farnesol_AC->Mitochondria Cell_Cycle_Arrest Cell Cycle Arrest Farnesol_AC->Cell_Cycle_Arrest Apoptosis_AC Apoptosis ER_Stress->Apoptosis_AC Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Caspase_Activation->Apoptosis_AC Farnesol_AI Farnesol IKK IKK Farnesol_AI->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB degradation NFkB NF-κB IkB->NFkB inhibits Nucleus_AI Nucleus NFkB->Nucleus_AI translocates Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_nuc NF-κB NFkB_nuc->Inflammatory_Genes

Signaling pathways modulated by farnesol.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of farnesol or this compound for 24, 48, or 72 hours.

  • Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours.

  • Absorbance Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. For XTT, the product is water-soluble. Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with Farnesol or This compound A->B C Incubate for 24-72h B->C D Add MTT/XTT reagent C->D E Incubate for 2-4h D->E F Measure absorbance E->F G Calculate IC50 F->G

Workflow for a typical cell viability assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of farnesol or this compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The available evidence strongly supports the multifaceted biological activities of farnesol, particularly its anticancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate key signaling pathways, such as inducing apoptosis in cancer cells and inhibiting the NF-κB pathway, makes it a compelling candidate for further investigation in drug development.

In contrast, the biological profile of this compound remains largely underexplored. The limited data suggests it may have a different and potentially less potent spectrum of activity compared to farnesol. The esterification of the hydroxyl group appears to significantly alter its biological function. However, the potent activity of the related compound, farnesyl-O-acetylhydroquinone, highlights the potential for developing novel therapeutic agents through the chemical modification of the farnesyl scaffold.

For researchers and drug development professionals, farnesol presents a promising natural product for further preclinical and clinical evaluation. Future research should focus on direct, head-to-head comparative studies of farnesol and this compound across a range of biological assays to definitively delineate their respective therapeutic potentials. Understanding the structure-activity relationships within this class of sesquiterpenoids will be crucial for the rational design of new and more effective therapeutic agents.

References

Farnesyl Acetate as a Farnesyltransferase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of farnesyl acetate as a potential farnesyltransferase inhibitor against other established compounds in the field. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating its potential for further investigation.

Introduction to Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a critical enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue within a C-terminal "CAAX" motif of various cellular proteins. This process, known as farnesylation, is essential for the proper localization and function of key signaling proteins, most notably the Ras family of small GTPases.[1] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase an attractive target for anticancer drug development. Farnesyltransferase inhibitors (FTIs) are a class of drugs designed to block this enzymatic activity, thereby interfering with the function of Ras and other farnesylated proteins.[2][3]

This compound, a derivative of the isoprenoid farnesyl pyrophosphate, has been investigated for its potential to disrupt cellular processes dependent on the mevalonate pathway. Notably, studies have shown that this compound can inhibit DNA replication and block protein prenylation in cells to a degree comparable to known farnesylation inhibitors.[4] This suggests that this compound may exert its effects through the inhibition of farnesyltransferase.

Comparative Efficacy of Farnesyltransferase Inhibitors

The inhibitory potency of FTIs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the farnesyltransferase enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

For a clear comparison, the following table summarizes the IC50 values of well-characterized FTIs:

InhibitorTargetIC50 ValueReference
This compound Farnesyltransferase (inferred)Comparable to BZA-5B (µM range)[4]
Lonafarnib Farnesyltransferase1.9 nMN/A
Tipifarnib Farnesyltransferase< 0.5 µM (for DNR efflux inhibition)[5]
BMS-214662 Farnesyltransferase-[2]
L-778,123 Farnesyltransferase-[2]
FTI-277 Farnesyltransferase-[2]
SCH 44342 Farnesyltransferase~250 nMN/A
Compound 18e Farnesyltransferase4.60 nMN/A
Unnamed Compound Farnesyltransferase2.2 nM[6]

Experimental Protocols

To validate and compare the efficacy of this compound or any novel FTI, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used in the field.

In Vitro Farnesyltransferase Activity Assay (Fluorescence-Based)

This assay measures the direct inhibitory effect of a compound on the farnesyltransferase enzyme in a cell-free system.

Principle: The assay utilizes a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS) and farnesyl pyrophosphate (FPP). When the farnesyl group is transferred to the peptide by FTase, the fluorescence properties of the dansyl group change, leading to an increase in fluorescence intensity. An inhibitor will prevent or reduce this change.

Materials:

  • Purified recombinant farnesyltransferase

  • Dansyl-GCVLS peptide substrate

  • Farnesyl pyrophosphate (FPP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Dansyl-GCVLS, and FPP at their optimal concentrations.

  • Add the test compound at various concentrations to the wells of the microplate. Include a positive control (a known FTI) and a negative control (solvent only).

  • Initiate the reaction by adding the purified farnesyltransferase enzyme to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/485 nm for dansyl).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Ras Processing Assay

This assay assesses the ability of an inhibitor to block the farnesylation of Ras within a cellular context, which is a direct downstream consequence of FTase inhibition.

Principle: Unfarnesylated Ras protein has a slightly higher molecular weight and different subcellular localization compared to its farnesylated counterpart. This difference can be detected by Western blotting.

Materials:

  • A cell line that expresses a detectable level of Ras protein (e.g., Ha-ras-transformed NIH3T3 fibroblasts).

  • Cell culture medium and supplements.

  • Test compounds (e.g., this compound).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibody specific for Ras.

  • Secondary antibody conjugated to an enzyme (e.g., HRP).

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Seed the cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24-48 hours).

  • Harvest the cells and prepare cell lysates using the lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then probe with the primary antibody against Ras.

  • Wash the membrane and incubate with the secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Analyze the bands corresponding to farnesylated and unfarnesylated Ras. An effective inhibitor will lead to an accumulation of the higher molecular weight, unfarnesylated form of Ras.

Visualizing the Molecular Pathway and Experimental Design

To better understand the context of farnesyltransferase inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Farnesylation_Signaling_Pathway cluster_0 Mevalonate Pathway cluster_1 Post-Translational Modification cluster_2 Cellular Function FPP Farnesyl Pyrophosphate FTase Farnesyltransferase FPP->FTase Substrate Farnesylated_Ras Farnesylated Ras FTase->Farnesylated_Ras Catalyzes Farnesylation Pre-Ras Pre-Ras (CAAX) Pre-Ras->FTase Substrate Processing RCE1, ICMT Farnesylated_Ras->Processing Mature_Ras Mature Ras Processing->Mature_Ras Membrane Cell Membrane Mature_Ras->Membrane Localization Signaling Downstream Signaling (e.g., Raf-MEK-ERK) Membrane->Signaling Activation Farnesyl_Acetate This compound Farnesyl_Acetate->FTase Inhibits

Caption: Farnesylation signaling pathway and the inhibitory action of this compound.

FTI_Validation_Workflow Start Hypothesize this compound as FTI In_Vitro_Assay In Vitro Farnesyltransferase Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Ras Processing Assay Determine_IC50->Cell_Based_Assay If potent Observe_Unfarnesylated_Ras Observe Accumulation of Unfarnesylated Ras Cell_Based_Assay->Observe_Unfarnesylated_Ras Downstream_Assays Downstream Functional Assays (e.g., Cell Proliferation, Apoptosis) Observe_Unfarnesylated_Ras->Downstream_Assays If effective Evaluate_Phenotype Evaluate Cellular Phenotype Downstream_Assays->Evaluate_Phenotype Conclusion Validate this compound as FTI Evaluate_Phenotype->Conclusion

Caption: Experimental workflow for validating a farnesyltransferase inhibitor.

Conclusion

The available evidence suggests that this compound has the potential to act as a farnesyltransferase inhibitor, as demonstrated by its ability to block protein prenylation in a manner comparable to the known inhibitor BZA-5B.[4] However, for a definitive validation and to establish its place among the well-characterized FTIs, a direct measurement of its IC50 value against the farnesyltransferase enzyme is necessary. The experimental protocols and comparative data provided in this guide offer a framework for researchers to conduct such validation studies and to further explore the therapeutic potential of this compound. The continued investigation of novel FTIs is crucial for the development of new therapeutic strategies targeting Ras-driven cancers and other diseases where farnesylation plays a key pathological role.

References

Dose-Response Analysis of Farnesyl Acetate in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of farnesyl acetate in cell-based assays. Due to the limited availability of specific IC50 and EC50 values for this compound in publicly accessible literature, this guide focuses on its observed dose-dependent effects and compares them with mechanistically related compounds for which quantitative data are available. The information presented herein is intended to support researchers in designing experiments and interpreting data related to the biological effects of this compound and similar molecules.

Executive Summary

Comparative Dose-Response Data

The following tables summarize the available quantitative data for compounds related to this compound, providing a basis for comparative analysis.

Table 1: IC50 Values for Farnesol and its Derivatives in Cell Proliferation/Viability Assays

CompoundCell LineAssayIC50 (µM)Reference
FarnesolMurine B16F10 MelanomaCell Proliferation45[3]
FarnesolHuman Lung Adenocarcinoma (A549)XTT Assay4.5[2]
FarnesolHuman Lung Carcinoma (H460)XTT Assay35[2]
FarnesolHuman Oral Squamous Carcinoma (OSCC)Cell Proliferation30 - 60[4]
FarnesolHuman Optic Nerve Sheath Meningioma (HBL-52)MTT Assay25[5]
Farnesyl-O-acetylhydroquinoneMurine B16F10 MelanomaCell Proliferation2.5[3]

Table 2: IC50 Values for Farnesyltransferase Inhibitors

CompoundTarget/AssayIC50Reference
BZA-5BFarnesylation of lamin proteins in CHO-K1 cellsComparable to p21ras[6][7][8]
BZA-5BInhibition of all protein farnesylation in CHO-K1 cells> 25 µM[6][7]
Cys(BZA)MetFarnesyltransferase400 nM[9]
N-Methylated Cys(BZA)MetFarnesyltransferase0.3 - 1 nM[9]
Unnamed FTIFarnesyltransferase2.2 nM[10]
Unnamed FTIAnchorage-independent growth of human tumor cell lines8 nM[10]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is believed to be the inhibition of protein farnesylation, a critical post-translational modification for various proteins involved in signal transduction, including the Ras superfamily of small GTPases.[1][2][11] By preventing the attachment of a farnesyl group, this compound can disrupt the proper localization and function of these proteins, thereby affecting downstream signaling pathways that regulate cell proliferation, differentiation, and survival.

The inhibition of farnesyltransferase (FTase) by compounds like this compound and other farnesyltransferase inhibitors (FTIs) blocks the maturation of Ras proteins, which are frequently mutated and constitutively active in cancer.[12][13][14] This disruption can lead to cell cycle arrest and apoptosis.[11][15]

Farnesyl_Acetate_Signaling_Pathway Proposed Signaling Pathway of this compound This compound This compound Farnesyltransferase (FTase) Farnesyltransferase (FTase) This compound->Farnesyltransferase (FTase) Inhibits Protein Farnesylation Protein Farnesylation Farnesyltransferase (FTase)->Protein Farnesylation Catalyzes Ras Protein Ras Protein Protein Farnesylation->Ras Protein Modifies Downstream Signaling Downstream Signaling Protein Farnesylation->Downstream Signaling Inhibition leads to Disruption Membrane Localization Membrane Localization Ras Protein->Membrane Localization Required for Membrane Localization->Downstream Signaling Enables Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Cell Survival Cell Survival Downstream Signaling->Cell Survival Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Disruption can lead to

Figure 1: Proposed mechanism of this compound action via inhibition of farnesyltransferase.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability and Proliferation Assays

1. [3H]-Thymidine Incorporation Assay for DNA Synthesis Inhibition

This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA. A reduction in [3H]-thymidine incorporation indicates an inhibition of cell proliferation.[1][16][17][18][19]

  • Cell Culture: CHO or HeLa cells are seeded in appropriate culture medium and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or control vehicle for a specified duration (e.g., 6-24 hours).

  • Radiolabeling: [3H]-thymidine (e.g., 1 µCi/well) is added to the culture medium for the final few hours of the treatment period.

  • Harvesting: Cells are harvested, and the DNA is precipitated using an acid solution (e.g., trichloroacetic acid).

  • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

  • Analysis: The results are expressed as a percentage of the control (untreated cells) to determine the dose-dependent inhibition of DNA synthesis.

2. MTT/XTT Assay for Cell Viability

These colorimetric assays measure cell viability based on the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases can reduce tetrazolium salts (MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.[2]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach.

  • Compound Addition: The test compound (e.g., farnesol) is added at various concentrations, and the plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: MTT or XTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan formation.

  • Solubilization (for MTT): A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at an appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.

Experimental_Workflow_Cell_Viability General Workflow for Cell Viability Assays (MTT/XTT) cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Add Compound to Cells Add Compound to Cells Prepare Compound Dilutions->Add Compound to Cells Incubate Incubate Add Compound to Cells->Incubate Add MTT/XTT Reagent Add MTT/XTT Reagent Incubate->Add MTT/XTT Reagent Incubate for Formazan Formation Incubate for Formazan Formation Add MTT/XTT Reagent->Incubate for Formazan Formation Solubilize Formazan (MTT) Solubilize Formazan (MTT) Incubate for Formazan Formation->Solubilize Formazan (MTT) Read Absorbance Read Absorbance Solubilize Formazan (MTT)->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 Apoptosis_Assay_Workflow Workflow for Apoptosis Detection by Annexin V/PI Staining Induce Apoptosis Induce Apoptosis Harvest & Wash Cells Harvest & Wash Cells Induce Apoptosis->Harvest & Wash Cells Stain with Annexin V & PI Stain with Annexin V & PI Harvest & Wash Cells->Stain with Annexin V & PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V & PI->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Farnesyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of farnesyl acetate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The information presented is intended to assist researchers in selecting the appropriate methodology for their specific application and to provide a framework for the cross-validation of these methods to ensure data integrity and regulatory compliance.

This compound is a naturally occurring sesquiterpenoid with applications in the fragrance industry and potential as a bioactive compound. Accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and various research applications. Cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results, particularly when transferring methods between laboratories or employing different analytical techniques.[1]

Comparison of Analytical Method Performance

The following table summarizes the key performance parameters for the quantification of this compound using GC-MS and HPLC-DAD. These values are representative and may vary based on the specific instrumentation, column, and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-DAD)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.3% - 101.6%98% - 102%
Precision (% RSD) < 2.6%< 2.0%
Limit of Detection (LOD) ~0.02 ng/µL (estimated for a related compound)~0.75 ng (for a related compound)
Limit of Quantification (LOQ) ~0.1 µM (estimated for a related compound)Not explicitly found, but quantifiable at low ng levels
Specificity High (based on mass fragmentation patterns)Moderate (based on retention time and UV spectrum)
Sample Throughput ModerateHigh

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-DAD are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of volatile and semi-volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable organic solvent (e.g., ethyl acetate or hexane).

  • Perform a serial dilution to prepare calibration standards and quality control (QC) samples at various concentrations.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Hold: 5 minutes at 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 69, 41, 93, 136).

3. Data Analysis:

  • Integrate the peak area of the target ion for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

This method is well-suited for the analysis of less volatile compounds and can be adapted for high-throughput screening.[2]

1. Sample Preparation:

  • Prepare standard and sample solutions of this compound in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.

2. HPLC-DAD Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode-Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). For MS compatibility, formic acid can be used instead of phosphoric acid.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • DAD Wavelength: Monitor at a wavelength where this compound exhibits maximum absorbance (e.g., around 215 nm).

3. Data Analysis:

  • Integrate the peak area corresponding to this compound at the specified retention time.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

G cluster_0 Method Validation cluster_1 Cross-Validation cluster_2 Outcome A Develop & Optimize Method A (e.g., GC-MS) C Validate Method A (Linearity, Accuracy, Precision) A->C B Develop & Optimize Method B (e.g., HPLC-DAD) D Validate Method B (Linearity, Accuracy, Precision) B->D E Prepare Identical Sample Set C->E D->E F Analyze Samples with Method A E->F G Analyze Samples with Method B E->G H Compare Results (Statistical Analysis) F->H G->H I Methods are Correlated (Acceptable Agreement) H->I if agreement J Investigate Discrepancies (Bias, Matrix Effects) H->J if disagreement

Caption: Workflow for cross-validating two analytical methods.

This compound Biosynthesis Pathway

This compound is synthesized from farnesyl pyrophosphate, a key intermediate in the mevalonate pathway.

G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmapp->gpp gpp->fpp farnesol Farnesol fpp->farnesol farnesyl_acetate This compound farnesol->farnesyl_acetate Acetyltransferase

Caption: Simplified mevalonate pathway leading to this compound.

References

A Comparative Analysis of Synthetic vs. Natural Farnesyl Acetate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – This guide provides a detailed comparison of synthetic and natural farnesyl acetate, offering researchers, scientists, and drug development professionals objective data to inform their selection for experimental applications. The comparison covers physicochemical properties, isomeric composition, and biological activities, supported by experimental protocols and pathway visualizations.

This compound, a naturally occurring sesquiterpenoid, is a valuable compound in various research fields, from pest control to cancer therapy. Its biological activity is intrinsically linked to its chemical structure, particularly its isomeric form. This guide elucidates the key differences between this compound produced through chemical synthesis and that which is isolated from natural sources.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative and qualitative differences between synthetic and natural this compound based on available data.

Table 1: Physicochemical Properties

PropertySynthetic this compoundNatural this compound (from Ambrette seed oil)
Purity Typically ≥95% (mixture of isomers)[1][2]Varies depending on the extraction and purification method.
Appearance Colorless to pale yellow liquid[3]Colorless to pale yellow liquid
Molecular Formula C₁₇H₂₈O₂[3][4]C₁₇H₂₈O₂[4]
Molecular Weight 264.4 g/mol [3][4]264.4 g/mol [4]
Density (at 20°C) ~0.91 g/mL[3]Not explicitly defined, but expected to be similar.
Refractive Index (at 20°C) ~1.474 - 1.477[3]Not explicitly defined, but expected to be similar.
Boiling Point ~325°C[3]Not explicitly defined, but expected to be similar.
Flash Point ~110°C[3]Not explicitly defined, but expected to be similar.

Table 2: Isomeric Composition

Source(E,E)-Farnesyl Acetate(Z,E)-Farnesyl Acetate(E,Z)-Farnesyl Acetate(Z,Z)-Farnesyl AcetateOther Isomers/Impurities
Synthetic Part of a mixture of all four isomers[3]Part of a mixture of all four isomers[3]Part of a mixture of all four isomersPart of a mixture of all four isomersDependent on synthesis route and purification.
Natural (Ambrette seed oil) Major component (e.g., 58.0%)[5]Present in smaller amounts (e.g., 3.5% as (2Z,6E)-farnesyl acetate)[5]Not typically reported as a major isomer.Not typically reported as a major isomer.Other compounds present in the essential oil.

Table 3: Comparative Biological Activity Profile

Biological ActivitySynthetic this compound (Mixture of Isomers)Natural this compound (Predominantly (E,E)-isomer)Key Considerations
Insecticidal Activity Demonstrated toxicity against pests like the diamondback moth (Plutella xylostella)[5] and mosquitoes.[6]The (E,E)-isomer of the related compound, (E)-β-farnesene, is a known aphid alarm pheromone.[7] The predominance of the (E,E)-isomer in natural sources suggests it is likely a key contributor to insecticidal effects.The specific blend of isomers in synthetic this compound may offer a broader spectrum of activity or synergistic effects, while the high concentration of the (E,E)-isomer in natural sources may provide higher potency for specific targets.
Anti-cancer Activity Inhibits DNA replication in hamster and human cancer cells.[8] Farnesyl-O-acetylhydroquinone, a derivative, shows potent anti-proliferative activity.The biological activity of individual isomers of farnesyl pyrophosphate, a precursor, as substrates for farnesyltransferase varies, with the (Z,Z)-isomer being a poor substrate and an inhibitor. This suggests that the isomeric composition is critical for this mode of action.Given that the (Z,Z)-isomer can act as an inhibitor of farnesyltransferase, synthetic mixtures containing this isomer may have a different therapeutic profile compared to natural sources, which are low in this isomer.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments cited in the comparison.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Analysis

Objective: To separate and identify the isomeric composition of this compound.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/min.

    • Hold: Maintain at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Identification: Isomers are identified by comparing their retention times and mass spectra with those of known standards and reference libraries (e.g., NIST).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, B16 melanoma) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of synthetic or natural this compound (dissolved in a suitable solvent like DMSO, with the final DMSO concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control (DMSO only).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Inhibition of DNA Replication Assay

Objective: To determine the effect of this compound on DNA synthesis.

Methodology:

  • Method 1: [³H]Thymidine Incorporation:

    • Culture cells as described for the cell viability assay.

    • Treat cells with this compound for the desired time.

    • Add [³H]thymidine to the culture medium and incubate for a further 4 hours.

    • Harvest the cells and precipitate the DNA using trichloroacetic acid (TCA).

    • Measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of DNA synthesis.

  • Method 2: Flow Cytometry:

    • Treat cells with this compound.

    • Harvest and fix the cells in ethanol.

    • Stain the cells with a DNA-binding dye such as propidium iodide.

    • Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells in the G1 phase of the cell cycle suggests an inhibition of DNA replication.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the action of this compound.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase Squalene Squalene FPP->Squalene GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP Protein_Farnesylation Protein Farnesylation (e.g., Ras) FPP->Protein_Farnesylation Cholesterol Cholesterol Squalene->Cholesterol Protein_Geranylgeranylation Protein Geranylgeranylation GGPP->Protein_Geranylgeranylation

Caption: The Mevalonate Pathway leading to Farnesyl Pyrophosphate (FPP).

Experimental_Workflow cluster_source Source Material cluster_analysis Characterization cluster_bioactivity Biological Activity Assessment Synthetic Synthetic this compound (Mixture of Isomers) GCMS GC-MS Analysis (Isomeric Composition, Purity) Synthetic->GCMS Insecticidal Insecticidal Assay (e.g., Leaf-dip Bioassay) Synthetic->Insecticidal Anticancer Anti-cancer Assays (Cell Viability, DNA Replication) Synthetic->Anticancer Natural Natural this compound (e.g., from Ambrette Seed Oil) Natural->GCMS Natural->Insecticidal Natural->Anticancer GCMS->Insecticidal GCMS->Anticancer

Caption: Experimental workflow for comparing this compound sources.

Conclusion

The choice between synthetic and natural this compound depends critically on the specific research application. Synthetic this compound offers high purity and is readily available as a mixture of isomers.[3] This isomeric mixture may be advantageous for applications requiring a broad-spectrum effect. In contrast, natural this compound, such as that from Ambrette seed oil, is characterized by a high abundance of the (E,E)-isomer.[5] This may be preferable for studies targeting pathways where this specific isomer is most active. Researchers should carefully consider the implications of isomeric composition on their experimental outcomes and select the source material accordingly. The provided experimental protocols offer a framework for conducting a direct comparative analysis to further elucidate the performance differences between these two sources of this compound.

References

A Comparative Guide to the Anti-inflammatory Effects of Farnesyl Acetate and Known Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of farnesyl acetate, represented by its more extensively studied precursor farnesol, against two well-established anti-inflammatory drugs: the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development by presenting available experimental data, detailing methodologies, and visualizing key molecular pathways.

Introduction to the Compounds

This compound , a naturally occurring sesquiterpenoid, is an ester of farnesol. While direct research on the anti-inflammatory effects of this compound is limited, farnesol has demonstrated anti-inflammatory potential by modulating key inflammatory pathways.

Dexamethasone is a potent synthetic glucocorticoid with broad and powerful anti-inflammatory and immunosuppressive effects. It is widely used in the treatment of a variety of inflammatory and autoimmune conditions.

Indomethacin is a potent NSAID that is commonly used to reduce fever, pain, and inflammation. It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are mediated through distinct molecular mechanisms, primarily targeting different components of the inflammatory cascade.

Farnesol has been shown to exert its anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB, farnesol can reduce the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).

Dexamethasone acts by binding to the glucocorticoid receptor (GR). The activated GR complex can interfere with NF-κB signaling through multiple mechanisms, including the induction of the NF-κB inhibitor, IκBα, and direct protein-protein interactions with NF-κB subunits. This results in a broad suppression of inflammatory gene expression.

Indomethacin 's primary mechanism of action is the non-selective inhibition of both COX-1 and COX-2 enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the inhibitory effects of farnesol, dexamethasone, and indomethacin on key inflammatory markers. It is important to note that the data has been compiled from various studies and direct comparative experiments are limited.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines

CompoundTargetCell LineStimulantIC₅₀Citation(s)
Farnesol TNF-αRAW 264.7YeastNo significant inhibition at 1, 10, or 100 µM[1]
IL-6RAW 264.7LPSData not available
Dexamethasone TNF-αTHP-1TNF-αIC₅₀: 2-6 nM[2]
IL-6THP-1TNF-αIC₅₀: 2-6 nM[2]
IL-6RAW 264.7LPSDose-dependent inhibition[3]
Indomethacin TNF-αRAW 264.7LPSDose-dependent reduction (10 µg/mL showed significant effect)[4]
IL-6RAW 264.7LPSDose-dependent reduction (10 µg/mL showed significant effect)[4]

Note: The available literature on farnesol's direct IC₅₀ for cytokine inhibition is limited and in some cases shows a lack of effect or even a pro-inflammatory response in vitro.

Table 2: In Vitro Inhibition of Cyclooxygenase (COX) Enzymes

CompoundTargetAssay SystemIC₅₀Citation(s)
Farnesol COX-2Data not availableData not available
Dexamethasone COX-2 (expression)HeLa Cells~1-10 nM[5]
COX-2 (activity)Human Chondrocytes0.0073 µM
Indomethacin COX-1Human Chondrocytes0.063 µM
COX-2Human Chondrocytes0.48 µM

Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDoseRoute of Admin.% Inhibition of EdemaCitation(s)
Farnesol Data not availableData not availableData not available
Dexamethasone 1 mg/kgi.p.Significant reduction[6]
10 mg/kgi.p.Marked reduction[1]
Indomethacin 10 mg/kgOral33-54% (at 2-5 hours)[7]
5 mg/kgi.p.Significant inhibition[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate the anti-inflammatory effects of the compared compounds.

LPS-Induced Cytokine Production in Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Farnesol, Dexamethasone, or Indomethacin) and incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for 24 hours.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The IC₅₀ values are calculated from the dose-response curves.

NF-κB Luciferase Reporter Assay
  • Cell Transfection: HEK293T cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Cell Seeding: Transfected cells are seeded in a 96-well plate and allowed to recover for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: TNF-α (10 ng/mL) is added to the wells to activate the NF-κB pathway.

  • Incubation: The cells are incubated for 6-8 hours.

  • Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the stimulated control.

Cyclooxygenase (COX) Enzyme Activity Assay
  • Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

  • Reaction Mixture: The reaction mixture contains Tris-HCl buffer, hematin, and the test compound at various concentrations.

  • Enzyme Addition: The COX enzyme is added to the reaction mixture and incubated for a specified time.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid.

  • Prostaglandin Measurement: The reaction is stopped after a defined period, and the amount of Prostaglandin E₂ (PGE₂) produced is quantified using an ELISA kit.

  • Data Analysis: The percentage of COX inhibition is calculated, and IC₅₀ values are determined from the dose-response curves.

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are divided into control and treatment groups.

  • Drug Administration: The test compounds (or vehicle for the control group) are administered orally or intraperitoneally at specified doses.

  • Induction of Edema: After a defined pre-treatment time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for screening anti-inflammatory compounds.

G cluster_0 Inflammatory Stimulus (LPS, TNF-α) cluster_1 Signaling Cascade cluster_2 NF-κB Activation cluster_3 Gene Expression cluster_4 Inhibitory Mechanisms LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TNFa TNFa TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD IKK IKK MyD88->IKK IkBa IkBa IKK->IkBa phosphorylates TRADD->IKK NFkB NFkB IkBa->NFkB releases NFkB_nucleus NFkB_nucleus NFkB->NFkB_nucleus translocates to nucleus Pro_inflammatory_Genes Pro_inflammatory_Genes NFkB_nucleus->Pro_inflammatory_Genes activates transcription Cytokines Cytokines Pro_inflammatory_Genes->Cytokines TNF-α, IL-6 COX2 COX2 Pro_inflammatory_Genes->COX2 Farnesol Farnesol Farnesol->IKK inhibits Dexamethasone Dexamethasone Dexamethasone->IkBa induces Dexamethasone->NFkB inhibits Indomethacin Indomethacin Indomethacin->COX2 inhibits

Caption: Inflammatory signaling pathways and points of inhibition.

G cluster_0 In Vitro Screening cluster_1 Lead Compound Identification cluster_2 In Vivo Validation cluster_3 Mechanism of Action Studies A Cell-based Assays (e.g., LPS-stimulated macrophages) D Dose-Response Analysis (IC₅₀ determination) A->D B Enzyme Assays (e.g., COX inhibition) B->D C Reporter Gene Assays (e.g., NF-κB luciferase) C->D E Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) D->E F Western Blot, RT-PCR (Target protein/gene expression) E->F

Caption: Experimental workflow for anti-inflammatory drug discovery.

Conclusion

This guide provides a comparative overview of the anti-inflammatory properties of farnesol (as a proxy for this compound), dexamethasone, and indomethacin. The available evidence suggests that farnesol exerts anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This mechanism is distinct from the direct enzyme inhibition of indomethacin and the broader genomic and non-genomic effects of dexamethasone.

While dexamethasone demonstrates the highest potency in in vitro assays, and indomethacin is a potent COX inhibitor, a direct quantitative comparison with farnesol is hampered by the limited availability of robust IC₅₀ data for farnesol in standardized anti-inflammatory assays. Furthermore, some studies indicate that farnesol may have pro-inflammatory effects under certain in vitro conditions, highlighting the need for further investigation to elucidate its precise role in inflammation.

Future research should focus on direct, head-to-head comparative studies of this compound and farnesol against established anti-inflammatory agents in a variety of in vitro and in vivo models. This will be crucial for determining their therapeutic potential and for understanding the nuances of their mechanisms of action. Such data will be invaluable for the drug development community in assessing the viability of this compound and related compounds as novel anti-inflammatory therapeutics.

References

Benchmarking farnesyl acetate production in engineered microbes.

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of farnesyl acetate production in engineered microbes is crucial for researchers in metabolic engineering and synthetic biology. This guide provides a detailed overview of the current benchmarks, experimental protocols, and biosynthetic pathways, enabling informed decisions for future research and development.

This compound Production: A Comparative Analysis

This compound is a sesquiterpenoid ester with applications in fragrance, agriculture, and potentially as a biofuel. Microbial production offers a sustainable alternative to traditional chemical synthesis. The primary strategy involves engineering common microbial chassis, such as Escherichia coli and Saccharomyces cerevisiae, to express the necessary biosynthetic pathways.

The core of this engineering effort lies in the heterologous expression of a farnesol biosynthesis pathway, followed by the esterification of farnesol to this compound using an alcohol acetyltransferase.

Performance Benchmarks

The following table summarizes the key quantitative data from a pioneering study in the field, providing a benchmark for this compound production in an engineered microbial host.

Host OrganismKey Genetic ModificationsThis compound Titer (mg/L)Precursor ProductPrecursor Titer (mg/L)Reference
Escherichia coli (DG106)Overexpression of AtoB, ERG13, tHMG1, ERG12, ERG8, MVD1, Idi, IspA, PgpB, and ATF1128 ± 10.5FarnesolNot Reported[1]
Escherichia coli (DG107)Strain DG106 with additional overexpression of Idi (isopentenyl-diphosphate isomerase)201 ± 11.7FarnesolNot Reported[1]

Biosynthetic Pathway and Engineering Strategy

The production of this compound in a non-native host like E. coli requires the introduction of a heterologous pathway to synthesize the precursor, farnesol, and a final enzymatic step to convert it to this compound. The pathway begins with acetyl-CoA, a central metabolite in the cell.

  • Mevalonate (MVA) Pathway: A heterologous MVA pathway is constructed to convert acetyl-CoA into isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal five-carbon isoprenoid building blocks.

  • Farnesyl Pyrophosphate (FPP) Synthesis: IPP and DMAPP are condensed to form geranyl diphosphate (GPP) and subsequently farnesyl pyrophosphate (FPP) by FPP synthase (encoded by IspA).

  • Farnesol Production: FPP is dephosphorylated to farnesol. This can be accomplished by various phosphatases, such as PgpB.[1]

  • Esterification: An alcohol acetyltransferase (like ATF1 from S. cerevisiae) utilizes acetyl-CoA to convert farnesol into this compound.[1]

The diagram below illustrates the engineered pathway for this compound production.

Farnesyl_Acetate_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Heterologous Mevalonate (MVA) Pathway AcetylCoA->MVA_Pathway IPP_DMAPP IPP + DMAPP MVA_Pathway->IPP_DMAPP AtoB, ERG13, tHMG1, ERG12, ERG8, MVD1 FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP IspA, Idi Farnesol Farnesol FPP->Farnesol PgpB FarnesylAcetate This compound Farnesol->FarnesylAcetate ATF1

Engineered biosynthetic pathway for this compound production.

Experimental Protocols

This section details the methodologies for key experiments involved in the development and analysis of this compound-producing microbes.

Strain Construction and Genetic Engineering

The construction of producer strains involves standard molecular biology techniques.

  • Gene Sourcing: Genes for the MVA pathway are typically sourced from Saccharomyces cerevisiae. The alcohol acetyltransferase gene (ATF1) is also from S. cerevisiae. Genes native to E. coli, such as ispA and idi, are overexpressed from their native host.

  • Plasmid Assembly: Genes are cloned into compatible expression vectors (e.g., pTrc99a and pACYCDuet-1) under the control of inducible promoters (e.g., lac or ara). Gibson assembly or restriction-ligation cloning are common methods.

  • Host Transformation: The assembled plasmids are transformed into a suitable E. coli host strain (e.g., DH5α for cloning or BL21(DE3) for expression).

Shake-Flask Fermentation
  • Seed Culture: A single colony of the engineered strain is inoculated into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics and grown overnight at 37°C with shaking at 200 rpm.

  • Production Culture: The overnight culture is used to inoculate a larger volume (e.g., 50 mL) of production medium (e.g., M9 minimal medium supplemented with glucose and yeast extract) in a shake flask to an initial OD₆₀₀ of ~0.1.

  • Induction: The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Then, protein expression is induced by adding an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Two-Phase Cultivation: To capture the volatile this compound and reduce product toxicity, an organic overlay (e.g., 20% v/v n-dodecane) is added to the culture medium at the time of induction.

  • Incubation: The culture is further incubated at a reduced temperature (e.g., 30°C) for a defined period (e.g., 48-72 hours).

Product Extraction and Quantification
  • Sample Collection: After fermentation, the organic layer (n-dodecane) is separated from the culture broth by centrifugation.

  • Internal Standard: An internal standard (e.g., α-humulene) is added to the collected organic phase for accurate quantification.

  • Analysis by GC-MS: The sample is directly analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).

    • GC Column: A non-polar column, such as a DB-5ms, is typically used.

    • Temperature Program: A suitable temperature gradient is applied to separate the compounds (e.g., initial temperature of 80°C, ramp up to 250°C).

    • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with pure this compound.

The general workflow for developing and analyzing engineered microbes for this compound production is depicted below.

Experimental_Workflow Strain_Design Strain Design & Plasmid Construction Transformation Host Transformation (e.g., E. coli) Strain_Design->Transformation Fermentation Shake-Flask Fermentation Transformation->Fermentation Extraction Organic Solvent Extraction Fermentation->Extraction Analysis GC-MS Analysis & Quantification Extraction->Analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.